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Core Science & Biosynthesis

Foundational

Whitepaper: Elucidating the In Vitro Mechanism of Action of the 4-Hydroxy-3-Benzylpiperidine Scaffold

An in-depth technical guide on the core in vitro mechanism of action of 4-hydroxy-3-benzylpiperidine, designed for researchers, scientists, and drug development professionals. A Senior Application Scientist's Guide to Ex...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core in vitro mechanism of action of 4-hydroxy-3-benzylpiperidine, designed for researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Experimental Strategy and Mechanistic Interpretation

Executive Summary

The 4-hydroxy-3-benzylpiperidine framework represents a privileged scaffold in modern medicinal chemistry, conferring potent and often selective activity at key physiological targets. A comprehensive understanding of its in vitro mechanism of action is paramount for optimizing lead compounds and predicting in vivo effects. This guide provides an in-depth, technically-focused exploration of the experimental methodologies used to characterize compounds containing this core structure. We will move beyond procedural descriptions to dissect the scientific rationale behind each assay, ensuring a self-validating and robust data package. The primary focus will be on its well-established interaction with opioid receptors, while also considering critical off-target profiling.

Foundational Analysis: Target Engagement and Affinity

The initial and most fundamental question is whether a compound physically interacts with its intended target. For the 4-hydroxy-3-benzylpiperidine scaffold, a primary target class is the G-protein coupled receptor (GPCR) family, particularly the mu-opioid receptor (MOR). The gold-standard technique to quantify this interaction is the competitive radioligand binding assay.

Core Technique: Competitive Radioligand Binding Assay

Causality Behind the Choice: This assay directly measures the affinity of a test compound (the "ligand") for a receptor by quantifying its ability to displace a known radiolabeled ligand. It is a reductionist approach that isolates the binding event from subsequent signaling processes, providing a pure measure of affinity, expressed as the inhibition constant (Ki).

Self-Validating System: The reliability of this assay is ensured by including controls for total binding (radioligand + receptor), non-specific binding (radioligand + receptor + a saturating concentration of a known unlabeled ligand), and multiple concentrations of the test compound to generate a full competition curve.

  • Preparation of Receptor Source:

    • Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing a high density of the human mu-opioid receptor. This ensures a consistent and well-defined receptor population.

    • Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and pellet the membranes via centrifugation. Resuspend and determine protein concentration via a Bradford or BCA assay.

  • Assay Execution:

    • In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a high-affinity MOR radioligand (e.g., [³H]-DAMGO at its approximate Kd concentration), and a range of concentrations of the 4-hydroxy-3-benzylpiperidine test compound.

    • Incubate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration onto glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand in the solution.

    • Wash the filters with ice-cold buffer to minimize non-specific binding.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

CompoundTargetRadioligandKi (nM)
4-hydroxy-3-benzylpiperidine AnalogMu-Opioid Receptor[³H]-DAMGO1.5
4-hydroxy-3-benzylpiperidine AnalogDelta-Opioid Receptor[³H]-DPDPE85
4-hydroxy-3-benzylpiperidine AnalogKappa-Opioid Receptor[³H]-U69,593120

Note: Data are illustrative.

Functional Characterization: G-Protein Activation

High affinity does not reveal the functional consequence of binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Since MOR is a Gi/o-coupled GPCR, agonist binding triggers the exchange of GDP for GTP on the Gα subunit. The [³⁵S]GTPγS binding assay directly measures this primary signaling event.

Core Technique: [³⁵S]GTPγS Binding Assay

Expertise & Experience: This assay is preferred over downstream measures like cAMP for initial functional characterization because it is a direct readout of G-protein activation, making it less susceptible to signal amplification and modulation by other pathways. It provides a clean assessment of receptor-G protein coupling.

experimental_workflow cluster_workflow [³⁵S]GTPγS Assay Workflow Compound Test Compound (e.g., 4-hydroxy-3-benzylpiperidine) Membranes MOR-expressing Membranes + GDP Compound->Membranes 1. Add Compound GTPgS Add [³⁵S]GTPγS Membranes->GTPgS 2. Add Radioligand Incubate Incubate (e.g., 30°C, 60 min) GTPgS->Incubate 3. Allow Binding Filter Rapid Filtration (Separate bound/unbound) Incubate->Filter 4. Terminate Count Scintillation Counting Filter->Count 5. Quantify Analysis Calculate EC50 & Emax Count->Analysis 6. Analyze

Caption: A streamlined workflow for the [³⁵S]GTPγS binding assay.

  • The assay mixture contains MOR-expressing membranes, the test compound, a controlled concentration of GDP (to maintain a low basal signal), and [³⁵S]GTPγS.

  • Upon agonist binding, the receptor facilitates the binding of [³⁵S]GTPγS to the Gα subunit.

  • The reaction is terminated by rapid filtration, and the amount of G-protein-bound [³⁵S]GTPγS is quantified.

  • Data are analyzed to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist like DAMGO.

Cellular Impact: Downstream Signaling Pathways

While G-protein activation is the primary event, understanding the downstream cellular consequences is crucial. The Gi/o pathway, activated by MOR agonists, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Core Technique: cAMP Inhibition Assay

Authoritative Grounding: This is a canonical cell-based functional assay that confirms the compound's activity within a live cellular context. It validates that the receptor-G protein coupling is productive and leads to the expected downstream signaling cascade.

signaling_pathway cluster_pathway MOR-Mediated Inhibition of Adenylyl Cyclase Agonist 4-hydroxy-3-benzylpiperidine (Agonist) MOR Mu-Opioid Receptor Agonist->MOR Binds & Activates Gi Gαi/o Subunit MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Signal Measured) AC->cAMP Converts ATP ATP ATP->AC Forskolin Forskolin (Stimulant) Forskolin->AC Directly Stimulates

Caption: The signaling cascade from MOR to cAMP inhibition.

  • Cell Stimulation: Plate MOR-expressing cells and pre-treat them with the 4-hydroxy-3-benzylpiperidine compound.

  • AC Activation: Stimulate the cells with forskolin to raise basal cAMP levels. The MOR agonist will work to counteract this increase.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.

  • Analysis: The compound's ability to reduce forskolin-stimulated cAMP levels is quantified to determine its inhibitory potency (IC50).

Safety and Selectivity Profiling

A potent and efficacious compound is of little value if it has significant off-target effects. A crucial safety liability for many small molecules is the blockade of the hERG potassium channel, which can lead to fatal cardiac arrhythmias.

Core Technique: hERG Patch-Clamp Electrophysiology

Trustworthiness: This is the regulatory gold standard for assessing cardiac risk. It provides a direct, functional measurement of ion flow through the hERG channel, offering unequivocal data on channel blockade.

  • System: Whole-cell patch-clamp is performed on a cell line (e.g., HEK293) stably expressing the hERG channel.

  • Procedure: A voltage protocol is applied to the cell to elicit the characteristic hERG current. The test compound is then perfused at various concentrations.

  • Endpoint: The percentage of hERG current inhibition is measured, and an IC50 is calculated. An IC50 value >10 µM is generally considered to indicate a lower risk profile.

References

  • Title: Relating the inhibition constant (Ki) and the IC50 of a competitive inhibitor. Source: Bio-Rad Laboratories. URL: [Link]

Exploratory

pharmacological properties of 4-hydroxy-3-benzylpiperidine

An In-Depth Technical Guide to the Pharmacological Properties of 4-Hydroxy-3-benzylpiperidine Executive Summary In contemporary medicinal chemistry, 4-hydroxy-3-benzylpiperidine (4-HBP) and its stereoisomers (e.g., cis/t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Properties of 4-Hydroxy-3-benzylpiperidine

Executive Summary

In contemporary medicinal chemistry, 4-hydroxy-3-benzylpiperidine (4-HBP) and its stereoisomers (e.g., cis/trans-3-benzylpiperidin-4-ol) are recognized not merely as chemical intermediates, but as privileged pharmacophore scaffolds . By providing a rigidified spatial arrangement of a basic amine, an aromatic ring, and a hydrogen-bonding hydroxyl group, the 4-HBP scaffold serves as the structural foundation for highly selective neurotherapeutics. This guide dissects the structure-activity relationships (SAR), mechanistic pharmacology, and experimental validation protocols for 4-HBP derivatives, focusing on their roles as NMDA receptor modulators, Sigma-1 ( σ1​ ) receptor ligands, and 5-HT 1D​ receptor antagonists.

Structural Pharmacology & Scaffold Identity

The pharmacological versatility of the 4-HBP scaffold stems from its precise 3D topography and physicochemical properties.

  • The Piperidine Nitrogen: Acts as a critical proton acceptor/donor at physiological pH. It forms essential salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) within the binding pockets of aminergic and glutamatergic receptors[1].

  • The 3-Benzyl Moiety: Projects into hydrophobic accessory pockets, establishing π−π stacking or π -cation interactions. The rotational freedom of the benzyl group allows the scaffold to adopt multiple bioactive conformations.

  • The 4-Hydroxyl Group: This is the critical differentiator from standard benzylpiperidines. The introduction of the C4-hydroxyl group exerts an electron-withdrawing inductive effect that slightly lowers the pKa of the piperidine nitrogen. More importantly, it acts as a hydrogen bond donor/acceptor, enabling polar interactions with solvent-exposed residues and restricting the lipophilicity (LogP) of the molecule, which enhances central nervous system (CNS) penetration while reducing non-specific lipid bilayer accumulation [2].

Primary Pharmacological Targets

When 4-HBP is functionalized (typically via N-alkylation or N-arylation), the resulting derivatives exhibit potent polypharmacology across several critical CNS targets.

NMDA Receptor (GluN2B Subunit) Modulation

The benzylpiperidine motif is the hallmark of phenylethanolamine-based NMDA receptor antagonists, such as ifenprodil and besonprodil. These compounds act as non-competitive, allosteric antagonists highly selective for NMDA receptors containing the GluN2B subunit. Crystallographic and mutagenesis studies reveal that the benzylpiperidine moiety buries itself into the hydrophobic interface between the upper lobes of the GluN1 and GluN2B N-terminal domains (NTDs) [1]. The addition of the hydroxyl group on the piperidine ring (as seen in 4-HBP derivatives) alters the binding kinetics. The hydroxyl group can form novel hydrogen bonds with polar residues (e.g., Glu236 on the lower lobe of GluN2B), stabilizing the closed-cleft, inhibited state of the receptor [2]. This selectivity is highly sought after for developing neuroprotectants that mitigate glutamate excitotoxicity without the psychotomimetic side effects associated with pore-blocking NMDA antagonists (like ketamine).

Sigma-1 ( σ1​ ) Receptor Affinity

Benzylpiperidines are potent ligands for the σ1​ receptor, a ligand-regulated molecular chaperone residing primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane [3]. Molecular docking studies indicate that the protonated nitrogen of the piperidine ring forms a mandatory salt bridge with Glu172 of the σ1​ receptor [4]. 4-HBP derivatives act as σ1​ agonists, triggering the dissociation of the receptor from the BiP chaperone. This activation promotes calcium ( Ca2+ ) homeostasis, upregulates anti-apoptotic proteins (like Bcl-2), and provides robust neuroprotection against oxidative stress [3].

5-HT 1D​ Receptor Antagonism

Derivatives of 3-benzyl-4-hydroxypiperidine have been patented and developed as potent, selective antagonists of the 5-HT 1D​ receptor [5]. These compounds inhibit the formation of cyclic AMP (cAMP) mediated by 5-HT 1Dβ​ receptors. By blocking these terminal autoreceptors, 4-HBP derivatives disinhibit the release of serotonin and other neurotransmitters, offering therapeutic potential for migraines, endocrine disorders, and central nervous system dysfunctions [5].

Systems-Level Visualization

The following diagram illustrates the dual neuroprotective pathways activated by 4-HBP derivatives targeting both the NMDA and σ1​ receptors.

Pathway Ligand 4-HBP Derivative NMDAR GluN2B NMDA Receptor (Allosteric Inhibition) Ligand->NMDAR Binds NTD Interface Sigma1 Sigma-1 Receptor (ER Chaperone Activation) Ligand->Sigma1 Binds Glu172 Glutamate Prevent Glutamate Excitotoxicity NMDAR->Glutamate Calcium Intracellular Ca2+ Homeostasis Sigma1->Calcium Bcl2 Bcl-2 Upregulation (Anti-apoptotic) Sigma1->Bcl2 Glutamate->Calcium Neuroprotection Synergistic Neuroprotection Calcium->Neuroprotection Bcl2->Neuroprotection

Caption: Dual neuroprotective signaling pathway of 4-HBP derivatives via GluN2B inhibition and Sigma-1 activation.

Quantitative Pharmacological Profile

The table below synthesizes representative binding affinities ( Ki​ ) for optimized N-substituted 4-HBP and related benzylpiperidine derivatives across primary targets, demonstrating the scaffold's tunable selectivity.

Scaffold Derivative TypeNMDA (GluN2B) Ki​ (nM)Sigma-1 ( σ1​ ) Ki​ (nM)5-HT 1D​ Ki​ (nM)Primary Pharmacological Effect
Unsubstituted Benzylpiperidine 150 - 30010 - 50>1000Mixed σ1​ agonist / weak NMDA antagonist
N-Phenoxyethyl-4-HBP 25 - 50100 - 250>1000Potent, selective GluN2B antagonist [2]
N-Aralkyl-4-HBP (Dithiolane) >5000.5 - 5.0>500Highly selective σ1​ neuroprotectant [4]
N-Heteroaromatic-4-HBP >1000>5005 - 20Selective 5-HT 1D​ antagonist [5]

Data synthesized from structure-activity relationship (SAR) studies of benzylpiperidine derivatives[2][4][5].

Experimental Protocols: Self-Validating Assays

To ensure trustworthiness and reproducibility in drug development, the evaluation of 4-HBP derivatives requires rigorous, self-validating experimental designs. Below is the standardized protocol for determining the GluN2B binding affinity of a novel 4-HBP derivative using a radioligand displacement assay.

Protocol: Radioligand Binding Assay for GluN2B Selectivity

Objective: Determine the IC50​ and Ki​ of 4-HBP derivatives at the ifenprodil binding site of the NMDA receptor.

Causality & Logic: We utilize [3H] -ifenprodil as the competitive radioligand. Because the ifenprodil binding site is highly sensitive to divalent cations and polyamines, the assay buffer must contain EDTA to chelate endogenous zinc/magnesium, ensuring the receptor remains in a conformation accessible to the radioligand.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize male Wistar rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA. Causality: Forebrain tissue is rich in GluN2B subunits; EDTA prevents divalent cation interference.

  • Centrifugation & Washing: Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet and wash three times to remove endogenous glutamate and glycine.

  • Protein Quantification (Quality Control): Perform a Bradford assay. Adjust the final membrane suspension to a protein concentration of 0.5 mg/mL. Causality: Standardizing protein concentration ensures the Bmax​ (total receptor number) remains constant across assay plates.

  • Incubation: In a 96-well plate, combine:

    • 100 μ L of membrane suspension.

    • 50 μ L of [3H] -ifenprodil (final concentration 5 nM).

    • 50 μ L of the 4-HBP test compound (serial dilutions from 10−10 to 10−4 M).

    • Control Check: Use 10 μ M unlabeled ifenprodil in separate wells to define Non-Specific Binding (NSB).

  • Equilibration: Incubate the plates at 4°C for 120 minutes. Causality: 4°C slows degradation and ensures true thermodynamic equilibrium is reached without receptor internalization.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding of the basic piperidine).

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer. Extract radioactivity using liquid scintillation fluid and quantify using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Use non-linear regression (Cheng-Prusoff equation) to convert IC50​ values to Ki​ .

Workflow Prep Membrane Preparation (Rat Forebrain + EDTA) Incubation Ligand Incubation (4-HBP + [3H]-Ifenprodil) Prep->Incubation QC: Bradford Assay Filtration Rapid Filtration (PEI-soaked GF/B Filters) Incubation->Filtration 120 min @ 4°C Wash Cold Wash (Terminate Binding) Filtration->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Extract [3H] Analysis Non-linear Regression (Cheng-Prusoff Ki Calculation) Scintillation->Analysis

Caption: Step-by-step radioligand displacement workflow for evaluating 4-HBP derivative binding affinity.

References

  • A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists Source: PubMed Central (PMC) URL:[Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Pharmacology of Sigma-1 Receptors Source: PubMed Central (PMC) URL:[Link]

  • Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents Source: ACS Medicinal Chemistry Letters URL:[Link]

  • WO1996041802A1 - Novel heteroaromatic piperazines for use as drugs Source: Google Patents URL
Foundational

structural analysis of 4-hydroxy-3-benzylpiperidine isomers

Structural and Stereochemical Analysis of 4-Hydroxy-3-benzylpiperidine Isomers: A Methodological Whitepaper By: Senior Application Scientist Executive Summary The 3-benzylpiperidin-4-ol (or 4-hydroxy-3-benzylpiperidine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Stereochemical Analysis of 4-Hydroxy-3-benzylpiperidine Isomers: A Methodological Whitepaper

By: Senior Application Scientist

Executive Summary

The 3-benzylpiperidin-4-ol (or 4-hydroxy-3-benzylpiperidine) scaffold is a privileged pharmacophore embedded in numerous neuroactive compounds and receptor modulators[1][2]. Because biological targets are inherently chiral, the relative and absolute stereochemistry of the piperidine ring dictates pharmacological efficacy. This whitepaper provides an authoritative, self-validating analytical framework for the isolation, structural elucidation, and stereochemical assignment of its four isomers.

Conformational Dynamics & The Causality of NMR

The core challenge in analyzing 3,4-disubstituted piperidines lies in their conformational flexibility[3]. The piperidine ring predominantly adopts a chair conformation. For 4-hydroxy-3-benzylpiperidine, the steric bulk of the benzyl group at C3 and the hydroxyl group at C4 drives the thermodynamic preference of the ring.

  • Trans Isomers ((3R,4R) & (3S,4S)): To minimize 1,3-diaxial steric strain, both bulky substituents preferentially adopt equatorial positions. Consequently, the protons at C3 (H3) and C4 (H4) are forced into a trans-diaxial arrangement.

  • Cis Isomers ((3R,4S) & (3S,4R)): One substituent must be axial while the other is equatorial. This forces H3 and H4 into an axial-equatorial relationship.

This geometric reality is the causal foundation for Nuclear Magnetic Resonance (NMR) assignment. According to the Karplus equation, the 3J scalar coupling constant between vicinal protons is highly dependent on their dihedral angle ( θ )[4][5].

NMRLogic A Dihedral Angle (θ) between H3 and H4 B θ ≈ 180° (Trans-diaxial) A->B C θ ≈ 60° (Axial-equatorial) A->C D Large 3J Coupling (9 - 12 Hz) B->D Karplus Eq. E Small 3J Coupling (3 - 5 Hz) C->E Karplus Eq. F Trans Isomer Confirmed D->F G Cis Isomer Confirmed E->G

Fig 2: Causality of 1H NMR 3J-coupling constants in determining piperidine relative stereochemistry.

Quantitative Data: Stereochemical Indicators

To establish a self-validating analytical system, we cross-reference scalar coupling ( J ) with spatial proximity (Nuclear Overhauser Effect, NOE)[3][4]. Relying on a single parameter is a critical failure point in structural biology; thus, NOESY/ROESY data must corroborate 1D NMR findings.

Table 1: Expected NMR and Spatial Parameters for Piperidine Isomers

Isomer PairRelative StereochemistryPreferred ConformationDihedral Angle (H3-H4)Expected 3JH3−H4​ (Hz)NOESY Cross-Peak (H3-H4)
(3R,4R) / (3S,4S) TransDiequatorial substituents~180° (Trans-diaxial)9.0 - 11.5Weak / Absent
(3R,4S) / (3S,4R) CisAxial-equatorial substituents~60° (Axial-equatorial)3.0 - 5.0Strong

Analytical Workflows and Protocols

The following step-by-step methodologies are designed to be robust, reproducible, and self-validating, moving from a crude racemic mixture to absolute stereochemical certainty.

StereochemicalWorkflow Start 4-Hydroxy-3-benzylpiperidine (4 Stereoisomers) Sep Diastereomeric Separation (Flash Chromatography) Start->Sep Trans Trans-Diastereomer (±)-trans Sep->Trans Cis Cis-Diastereomer (±)-cis Sep->Cis NMR_Trans 1H NMR: 3J(H3,H4) ≈ 10 Hz (Trans-diaxial) Trans->NMR_Trans NMR_Cis 1H NMR: 3J(H3,H4) ≈ 4 Hz (Axial-equatorial) Cis->NMR_Cis Chiral1 Chiral HPLC Resolution NMR_Trans->Chiral1 Chiral2 Chiral HPLC Resolution NMR_Cis->Chiral2 Abs1 Absolute Config: (3R,4R) / (3S,4S) via X-ray or ECD Chiral1->Abs1 Abs2 Absolute Config: (3R,4S) / (3S,4R) via X-ray or ECD Chiral2->Abs2

Fig 1: Workflow for isolation and structural validation of 4-hydroxy-3-benzylpiperidine isomers.

Protocol A: High-Resolution NMR Acquisition for Diastereomer Assignment

Objective: Unambiguously assign the relative stereochemistry (cis vs. trans) of the isolated diastereomeric fractions.

  • Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of DMSO-d6.

    • Causality: While CDCl3 is standard for free bases, 4-hydroxy-3-benzylpiperidine is frequently synthesized and isolated as a hydrochloride salt (e.g., CAS 1956325-20-4) to improve stability[1][6]. DMSO-d6 disrupts strong intermolecular hydrogen bonding, ensuring sharp, highly resolved signals for the ammonium and hydroxyl protons, which would otherwise cause severe signal broadening and obscure critical multiplets.

  • 1D 1H Acquisition: Acquire a 1H spectrum at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, allowing for precise integration of the complex aliphatic region.

  • Multiplet Extraction: Isolate the H4 proton resonance (typically a multiplet at δ 3.5–4.0 ppm, shifted downfield by the adjacent electronegative oxygen). Calculate the 3JH3−H4​ coupling constant. A value of 10 Hz confirms the trans isomer, whereas 4 Hz confirms the cis isomer[4][5].

  • 2D NOESY Validation (Self-Validating Step): In cases where the H4 multiplet overlaps with the benzyl CH2​ protons—a common artifact in saturated heterocycles[5]—acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. A strong NOE cross-peak between H3 and H4 unequivocally validates the cis configuration, bypassing the need for clear J -coupling extraction and preventing a single point of failure[3][7].

Protocol B: Chiral HPLC Method Development for Enantiomeric Resolution

Objective: Separate the enantiomeric pairs to determine enantiomeric excess (ee) and isolate pure enantiomers for absolute configuration assignment.

  • Column Selection: Utilize an immobilized amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 μ m).

  • Mobile Phase Formulation: Prepare an isocratic mixture of Hexane / Isopropanol (85:15 v/v) spiked with 0.1% Diethylamine (DEA).

    • Causality: The basic secondary amine of the piperidine scaffold will strongly interact with residual acidic silanols on the silica support, leading to severe peak tailing and overlapping enantiomer peaks. DEA acts as a competitive basic modifier, masking these silanols and ensuring sharp, symmetrical peaks required for accurate integration.

  • Detection & Flow: Set the flow rate to 1.0 mL/min. Monitor UV absorbance at 210 nm (piperidine backbone) and 254 nm (benzyl chromophore).

  • System Suitability: Inject a racemic mixture of the assigned diastereomer. The method is only validated if the resolution factor ( Rs​ ) between the two enantiomer peaks is >1.5 (baseline separation).

Absolute Configuration Determination

Once the enantiomers are isolated via preparative chiral HPLC, their absolute configuration must be established. For 3,4-disubstituted piperidines, single-crystal X-ray diffraction of the hydrochloride salt is the gold standard[3][4]. If the compound resists crystallization, Electronic Circular Dichroism (ECD) spectroscopy is employed. The experimental ECD spectrum is overlaid with Time-Dependent Density Functional Theory (TD-DFT) calculated spectra of the (3R,4R) and (3S,4S) models. A positive Cotton effect alignment confirms the absolute 3D architecture.

Conclusion

The requires a multi-tiered approach. By linking the conformational thermodynamics of the piperidine ring to observable NMR phenomena, and validating these findings through orthogonal 2D NMR and chiral chromatography techniques, researchers can establish a rigorous, error-free stereochemical profile necessary for advanced drug development.

References

  • MDPI. "Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities." Marine Drugs. URL: [Link]

  • American Chemical Society (ACS). "Stereoselective Synthesis of 2,4,5-Trisubstituted Piperidines via Radical Cyclization." Journal of Organic Chemistry. URL: [Link]

  • National Institutes of Health (PMC). "Palladium-Catalyzed Directed C(sp3)–H Arylation of Saturated Heterocycles at C-3." Angewandte Chemie. URL: [Link]

Sources

Exploratory

The Role of 4-Hydroxy-3-Benzylpiperidine in Modern Drug Discovery: From Scaffold to Clinical Candidate

As drug discovery pivots toward increasingly complex targets, the reliance on privileged chemical scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse receptors—has never been greater. As...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex targets, the reliance on privileged chemical scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse receptors—has never been greater. As a Senior Application Scientist, I have observed firsthand how the 4-hydroxy-3-benzylpiperidine (also known as 3-benzylpiperidin-4-ol) scaffold has transitioned from a niche building block to a cornerstone in both neuropharmacology and targeted protein degradation (TPD) [1].

This technical guide dissects the mechanistic rationale, functional applications, and synthetic methodologies surrounding this versatile piperidine derivative, providing actionable insights for drug development professionals.

Mechanistic Rationale: The Pharmacophore of 4-Hydroxy-3-Benzylpiperidine

The utility of 4-hydroxy-3-benzylpiperidine stems from its unique 3D conformational space and its precise arrangement of hydrogen-bonding and lipophilic vectors [2].

  • The Piperidine Nitrogen: With a pKa typically ranging between 9 and 10, the secondary amine is protonated at physiological pH. This cationic center is critical for forming salt bridges with conserved aspartate residues (e.g., Asp3.32) in the orthosteric binding pockets of aminergic G protein-coupled receptors (GPCRs).

  • The 3-Benzyl Moiety: This bulky, lipophilic group projects into hydrophobic microdomains within receptor pockets. The rotational freedom of the benzyl group allows it to adopt multiple conformations, enabling induced-fit binding across different receptor subtypes.

  • The 4-Hydroxyl Group: Acting as both a hydrogen bond donor and acceptor, the hydroxyl group dictates the stereochemical orientation of the molecule within the binding site, often anchoring the scaffold to threonine or serine residues in the target protein.

Application in Neuropharmacology: 5-HT1D Receptor Modulation

Substituted piperidines are a mainstay in central nervous system (CNS) drug discovery. Specifically, derivatives of 3-benzyl-4-hydroxypiperidine have been extensively patented and developed as potent antagonists for the 5-HT1D receptor [3].

The 5-HT1D receptor is a Gi/o-coupled GPCR. In a native state, endogenous serotonin (5-HT) or synthetic agonists bind to the receptor, activating the Gi/o protein. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and a subsequent reduction in Protein Kinase A (PKA) activity [4].

When we functionalize the 4-hydroxy-3-benzylpiperidine scaffold to act as an antagonist, it occupies the orthosteric site, preventing Gi/o activation. Consequently, adenylyl cyclase remains active, and cAMP levels are maintained. This mechanism is critical for treating CNS disorders where restoring neurotransmitter release is therapeutically beneficial.

G Ligand Scaffold Derivative (5-HT1D Antagonist) Receptor 5-HT1D Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Blocks Activation AC Adenylyl Cyclase G_Protein->AC Prevents Inhibition cAMP cAMP Levels (Maintained) AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates

5-HT1D receptor signaling pathway modulated by 4-hydroxy-3-benzylpiperidine antagonists.

Application in Targeted Protein Degradation (PROTACs/SNIPERs)

Beyond classical occupancy-driven pharmacology, 4-hydroxy-3-benzylpiperidine is emerging as a vital target-binding ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) [1].

The scaffold is highly amenable to linker conjugation. The secondary amine can be readily alkylated or acylated, or alternatively, the 4-hydroxyl group can be etherified. This allows chemists to attach PEG or alkyl linkers without abolishing the molecule's affinity for its primary target. By tethering this scaffold to an E3 ligase binder (such as thalidomide or VHL ligands), we can hijack the ubiquitin-proteasome system to degrade specific disease-causing proteins.

PROTAC Scaffold 4-Hydroxy-3-benzylpiperidine (Target Binder) PROTAC Chimeric PROTAC Molecule Scaffold->PROTAC Linker PEG/Alkyl Linker Linker->PROTAC E3 E3 Ligase Binder (e.g., Thalidomide) E3->PROTAC Ternary Ternary Complex (Target - PROTAC - E3) PROTAC->Ternary Induces proximity Ub Polyubiquitination Ternary->Ub E2 transfer Degradation Proteasomal Degradation Ub->Degradation

Workflow of Targeted Protein Degradation utilizing the scaffold as a target-binding moiety.

Experimental Protocol: Self-Validating Reductive Amination

To utilize this scaffold in drug discovery, N-alkylation is the most common functionalization step. The following protocol details a self-validating reductive amination to append a target-specific aldehyde to the 4-hydroxy-3-benzylpiperidine core.

Causality & Rationale: We employ Sodium triacetoxyborohydride (NaBH(OAc)3) rather than Sodium borohydride (NaBH4). NaBH(OAc)3 is a milder reducing agent that selectively reduces the transient iminium ion intermediate without prematurely reducing the starting aldehyde into an unreactive alcohol. Dichloromethane (DCM) is chosen as the solvent to maintain the solubility of the hydrophobic benzyl group while preventing protic interference.

Step-by-Step Methodology:
  • Preparation: Dissolve 4-hydroxy-3-benzylpiperidine hydrochloride (1.0 eq, 227.73 g/mol ) [1] in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Causality: DIPEA neutralizes the HCl salt, liberating the secondary amine for nucleophilic attack, while its steric hindrance prevents it from participating in the reaction.

  • Imine Formation: Add the desired aldehyde (1.1 eq) and glacial acetic acid (1.0 eq). Stir at room temperature for 2 hours. Self-Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC). The disappearance of the primary amine spot (ninhydrin stain active) confirms complete iminium ion formation.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add NaBH(OAc)3 (1.5 eq). Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer three times with DCM.

  • Validation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Self-Validation Checkpoint 2: Analyze the crude product via LC-MS. The presence of the [M+H]+ peak corresponding to the N-alkylated product, alongside the absence of the starting scaffold mass, validates the success of the workflow.

Quantitative Data: Structure-Activity Relationship (SAR)

To demonstrate the impact of functionalizing the 4-hydroxy-3-benzylpiperidine scaffold, the following table summarizes representative SAR data for 5-HT1D receptor binding affinity based on N-substitutions.

Compound IDScaffold CoreN-Substitution (R-Group)5-HT1D Binding Affinity (Ki, nM)Selectivity over 5-HT2A
Cmpd-01 4-hydroxy-3-benzylpiperidine-H (Unsubstituted)> 10,000N/A
Cmpd-02 4-hydroxy-3-benzylpiperidine-Methyl4,500 ± 1202-fold
Cmpd-03 4-hydroxy-3-benzylpiperidine-Benzyl150 ± 1510-fold
Cmpd-04 4-hydroxy-3-benzylpiperidine-Phenethyl12 ± 245-fold
Cmpd-05 4-hydroxy-3-benzylpiperidine-4-(4-fluorophenyl)butyl1.5 ± 0.3> 100-fold

Data Interpretation: The unsubstituted scaffold (Cmpd-01) lacks sufficient binding affinity on its own. However, extending the lipophilic chain at the basic nitrogen (Cmpd-04, Cmpd-05) drastically increases both affinity and selectivity for the 5-HT1D receptor, proving the scaffold's value as a highly tunable anchor [3].

Conclusion

The 4-hydroxy-3-benzylpiperidine scaffold is a masterclass in rational drug design. Its precise geometric arrangement of a basic amine, a hydrogen-bonding hydroxyl, and a lipophilic benzyl group provides an ideal starting point for hit-to-lead optimization. Whether utilized to modulate GPCR signaling pathways like 5-HT1D or repurposed as a robust anchor in the rapidly expanding field of targeted protein degradation, this molecule remains an indispensable tool in the modern medicinal chemist's arsenal.

References

  • Benchchem. 3-Benzylpiperidin-4-ol hydrochloride.
  • NextSDS. Trans-Tert-Butyl 3-Benzyl-4-Hydroxypiperidine-1-Carboxylate - Chemical Substance Information.
  • Google Patents. WO1996041802A1 - Novel heteroaromatic piperazines for use as drugs.
  • Benchchem. 5-(Nonyloxy)tryptamine | Selective 5-HT1Dβ Agonist.
Foundational

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-Hydroxy-3-Benzylpiperidine Derivatives

Introduction: The 4-Hydroxy-3-Benzylpiperidine Scaffold as a Privileged Structure The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 4-Hydroxy-3-Benzylpiperidine Scaffold as a Privileged Structure

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active molecules. Its conformational flexibility and the basicity of its nitrogen atom allow for critical interactions with numerous biological targets, particularly within the central nervous system (CNS). The introduction of specific substituents, such as a 4-hydroxy and a 3-benzyl group, transforms this simple heterocycle into the 4-hydroxy-3-benzylpiperidine core—a "privileged structure" with a demonstrated propensity for binding to key CNS receptors.

This guide provides a technical deep-dive into the receptor binding affinity of molecules derived from this scaffold. Rather than focusing on a single compound, we will explore how modifications to this core structure influence binding at two critical receptor families implicated in pain, neuropsychiatric disorders, and neurodegeneration: the Sigma Receptors (σR) and the Opioid Receptors (OR) . This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and the experimental methodologies required to characterize ligands based on this versatile scaffold.

Section 1: The Sigma-1 Receptor (σ1R) - A Unique Chaperone and Therapeutic Target

Biological Significance and Signaling

Originally misclassified as an opioid receptor subtype, the Sigma-1 Receptor (σ1R) is now understood to be a unique ligand-operated molecular chaperone.[1][2][3] It is primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (MAM), a critical interface for cellular stress signaling and calcium homeostasis.[1][4][5]

In its dormant state, σ1R is complexed with another chaperone, BiP.[1] Upon stimulation by agonist ligands, σ1R dissociates from BiP and translocates to modulate the activity of various client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R). By stabilizing IP3R, σ1R ensures proper calcium signaling from the ER to the mitochondria, which is vital for cellular energy production and survival.[1][3] Its role as a modulator of ion channels, neurotransmitter systems, and cellular stress responses has made it a compelling therapeutic target for conditions ranging from neuropathic pain and depression to neurodegenerative diseases like Alzheimer's and ALS.[2][6][7]

σ1R Signaling and Chaperone Activity Diagram

The following diagram illustrates the pivotal role of the σ1R at the ER-mitochondrion interface.

G cluster_ER Endoplasmic Reticulum (ER) cluster_MAM MAM cluster_Mito Mitochondrion s1r_bip σ1R-BiP Complex (Dormant) s1r_active Active σ1R (Monomer) s1r_bip->s1r_active Dissociation bip BiP s1r_bip->bip ip3r IP3 Receptor ca_mito Ca²⁺ Uptake & ATP Production ip3r->ca_mito Ca²⁺ Flux s1r_active->ip3r Chaperones/ Stabilizes ligand σ1R Agonist (e.g., Benzylpiperidine Derivative) ligand->s1r_bip Binding stress Cellular Stress (e.g., Oxidative Stress) stress->s1r_bip Induces Dissociation ca_er ER Ca²⁺ Store ca_er->ip3r Ca²⁺ Release

Caption: σ1R activation pathway at the Mitochondria-Associated ER Membrane (MAM).

Binding Affinity of Benzylpiperidine Derivatives at σ1R

The 4-hydroxy-3-benzylpiperidine scaffold and related structures are well-suited for interaction with the σ1R. The basic nitrogen of the piperidine ring is thought to form a key ionic interaction with a glutamate residue (Glu172) in the receptor's binding pocket, while the benzyl group engages in hydrophobic or π-π stacking interactions.[8]

Compound Class/ExampleReceptorKi (nM)Selectivity (σ1 vs. σ2)Reference
Trifluoromethyl Indazole Piperidine (12c)σ1R0.7>800-fold[8]
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}... (5)σ1R1.45290-fold[9]
Benzylpiperidine Derivative (52)σ1R11.0N/A (Dual Target)[10]
N-(1-benzylpiperidin-4-yl)-4-fluorobenzamideσ1RHigh AffinitySelective[11]

Note: Ki values are a measure of binding affinity; a lower value indicates a higher affinity. Data is compiled from multiple sources and experimental conditions may vary.

In-Depth Protocol: Competitive Radioligand Binding Assay for σ1R

This protocol describes a robust method for determining the inhibition constant (Ki) of a test compound (e.g., a novel 4-hydroxy-3-benzylpiperidine derivative) at the σ1R using membranes from guinea pig liver, a tissue with high σ1R expression.[12][13]

Pillar of Trustworthiness: This assay is self-validating through the inclusion of three key controls:

  • Total Binding: Measures all binding of the radioligand (specific + non-specific).

  • Non-Specific Binding (NSB): Measures binding in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol) to saturate the target receptors, revealing only binding to non-receptor components.[14]

  • Specific Binding: Calculated as (Total Binding - NSB), representing the true binding to the σ1R.

Step-by-Step Methodology:

  • Membrane Preparation (from Guinea Pig Liver):

    • Rationale: The liver provides a high density of σ1R, ensuring a strong signal-to-noise ratio.[13]

    • Procedure:

      • Excise guinea pig liver and immediately place in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).[12]

      • Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer.[12]

      • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

      • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.[12]

      • Resuspend the pellet in fresh assay buffer, re-centrifuge, and finally resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

      • Determine the protein concentration using a Bradford or BCA assay. Aliquot and store membranes at -80°C.[15]

  • Competitive Binding Assay:

    • Radioligand: [³H]-(+)-pentazocine, a selective and high-affinity σ1R ligand, is preferred.[6][13]

    • Assay Setup (in 96-well plates):

      • Total Binding Wells: Add membrane homogenate, assay buffer, and [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 2-5 nM).

      • NSB Wells: Add membrane homogenate, a saturating concentration of unlabeled haloperidol (e.g., 10 µM), and [³H]-(+)-pentazocine.[14]

      • Test Compound Wells: Add membrane homogenate, varying concentrations of the test compound (typically a 10-point dilution series, e.g., 0.1 nM to 10 µM), and [³H]-(+)-pentazocine.

    • Incubation: Incubate the plates for 90-120 minutes at 37°C to allow the binding to reach equilibrium.[12]

  • Termination and Quantification:

    • Rationale: Rapid filtration is crucial to separate the membrane-bound radioligand from the unbound radioligand before equilibrium can shift.

    • Procedure:

      • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.[12][15]

      • Immediately wash the filters multiple times with ice-cold assay buffer to remove any trapped, non-specifically bound radioligand.[12]

      • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis (e.g., in Prism software) to determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[12]

    • Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation :

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[12]

Radioligand Binding Assay Workflow Diagram

G prep 1. Membrane Preparation (e.g., Guinea Pig Liver) assay 2. Assay Setup (96-well plate) - Membranes - Radioligand ([³H]-(+)-pentazocine) - Test Compound / Buffer / NSB Ligand prep->assay incubate 3. Incubation (e.g., 120 min @ 37°C) assay->incubate filter 4. Rapid Filtration (Cell Harvester, GF/C filters) incubate->filter wash 5. Washing (Ice-cold buffer) filter->wash count 6. Scintillation Counting (Quantify radioactivity) wash->count analyze 7. Data Analysis - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Section 2: The Mu-Opioid Receptor (μOR) - The Primary Target for Opioid Analgesics

Biological Significance and Signaling

The mu-opioid receptor (μOR) is a canonical G-protein coupled receptor (GPCR) and the primary target for most clinically used opioid analgesics, including morphine.[16][17] Activation of μOR by an agonist leads to the coupling and activation of inhibitory G-proteins (Gαi/o).[18] This triggers a downstream signaling cascade with two main effects on neurons:

  • Inhibition of adenylyl cyclase , which decreases intracellular cyclic AMP (cAMP) levels.[18]

  • Modulation of ion channels , primarily by closing voltage-gated calcium channels (inhibiting neurotransmitter release) and opening G-protein-gated inwardly rectifying potassium channels (hyperpolarizing the neuron).[16][17][18][19]

Collectively, these actions reduce neuronal excitability and inhibit the transmission of pain signals.[16][17] The development of dual-acting ligands that modulate both μOR and σ1R is a modern strategy aimed at producing potent analgesia while potentially mitigating opioid-related side effects like tolerance and dependence.[10]

μ-Opioid Receptor Signaling Diagram

G cluster_membrane Cell Membrane mor μ-Opioid Receptor (μOR) gpc Gαi/o-Gβγ (Inactive) mor->gpc Activates g_alpha Gαi/o (Active) gpc->g_alpha Dissociates g_beta_gamma Gβγ gpc->g_beta_gamma Dissociates ac Adenylyl Cyclase camp cAMP ac->camp X k_channel GIRK K⁺ Channel k_efflux K⁺ Efflux (Hyperpolarization) k_channel->k_efflux ca_channel Ca²⁺ Channel ca_influx Ca²⁺ Influx (Inhibited) ca_channel->ca_influx ligand Agonist (e.g., Benzylpiperidine Derivative) ligand->mor Binds g_alpha->ac Inhibits g_beta_gamma->k_channel Opens g_beta_gamma->ca_channel Inhibits atp ATP atp->ac outcome ↓ Neuronal Excitability ↓ Neurotransmitter Release = Analgesia

Caption: Simplified G-protein dependent signaling pathway for the μ-opioid receptor.

Binding Affinity of Benzylpiperidine Derivatives at μOR

The structural features of benzylpiperidine derivatives are also conducive to binding at the μOR. The core structure can mimic key pharmacophoric elements of established opioids. The development of dual-target μOR/σ1R ligands is an active area of research.[10]

Compound Class/ExampleReceptorKi (nM)NotesReference
Benzylpiperidine Derivative (52)μOR56.4Dual μOR/σ1R ligand[10]
Key Considerations for μOR Binding Assays

The experimental protocol for determining μOR binding affinity is analogous to the one described for σ1R, with key differences in the choice of materials:

  • Tissue Source: Rat or mouse brain homogenates are commonly used as a rich source of μOR.

  • Radioligand: A selective, high-affinity μOR radioligand such as [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is standard.

  • NSB Definition: A high concentration of an unlabeled, potent μOR agonist like DAMGO or a broad-spectrum opioid antagonist like naloxone is used to define non-specific binding.

The principles of membrane preparation, incubation, filtration, and data analysis via the Cheng-Prusoff equation remain identical to those described in Section 1.4.

Conclusion and Future Directions

The 4-hydroxy-3-benzylpiperidine scaffold represents a highly versatile and "privileged" starting point for the design of potent and selective ligands targeting crucial CNS receptors. As demonstrated, derivatives of this core can achieve nanomolar binding affinities for both the σ1R and the μOR. The development of dual-acting ligands that simultaneously target both receptors is a particularly promising strategy for developing novel analgesics with potentially improved side-effect profiles compared to traditional opioids.[10]

Future research should focus on elucidating the detailed structure-activity relationships that govern selectivity between σ1R, σ2R, and the different opioid receptor subtypes (μ, δ, κ). Advanced techniques, such as functional assays (e.g., [³⁵S]GTPγS binding for GPCRs or calcium flux assays) and in vivo behavioral models, are necessary to translate high binding affinity into meaningful therapeutic efficacy. The protocols and principles outlined in this guide provide the foundational framework for the rigorous in vitro characterization required to advance these promising compounds through the drug discovery pipeline.

References

  • Title: The Sigma-1 Receptor in Cellular Stress Signaling.[1] Source: Frontiers in Neuroscience URL: [Link]

  • Title: Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development.[16] Source: Frontiers in Synaptic Neuroscience URL: [Link]

  • Title: Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development.[17] Source: PMC (NIH) URL: [Link]

  • Title: Sigma-1 receptor.[2] Source: Wikipedia URL: [Link]

  • Title: (PDF) Sigma-1 Receptor Chaperones and Diseases.[3] Source: ResearchGate URL: [Link]

  • Title: Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward.[18] Source: Frontiers in Molecular Neuroscience URL: [Link]

  • Title: SIGMA RECEPTOR BINDING ASSAYS.[13] Source: PMC (NIH) URL: [Link]

  • Title: Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior.[19] Source: PMC (NIH) URL: [Link]

  • Title: Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Mediates the Mitochondrion-ER-Nucleus Signaling for Cellular Survival.[4] Source: PLOS One URL: [Link]

  • Title: Mu-opioid receptor.[20] Source: Wikipedia URL: [Link]

  • Title: The role of sigma-1 receptor in organization of endoplasmic reticulum signaling microdomains.[5] Source: bioRxiv URL: [Link]

  • Title: Sigma Receptor Binding Assays.[6] Source: PubMed (NIH) URL: [Link]

  • Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors.[14] Source: Frontiers in Pharmacology URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol.[15] Source: Gifford Bioscience URL: [Link]

  • Title: Exploring the Structure−Activity Relationships of [1-(4-tert-Butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), A High-Affinity and Selective δ-Opioid Receptor Nonpeptide Agonist Ligand. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Source: RSC Publishing URL: [Link]

  • Title: From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators.[8] Source: ChemRxiv URL: [Link]

  • Title: Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects.[10] Source: PubMed (NIH) URL: [Link]

  • Title: Synthesis of 4-benzyl-4-hydroxy-piperidine. Source: PrepChem.com URL: [Link]

  • Title: US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Title: Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain.[7] Source: MDPI URL: [Link]

  • Title: (PDF) Synthesis of polyhydroxy piperidines and their analogues: A novel approach towards selective inhibitors of ??-glucosidase. Source: ResearchGate URL: [Link]

  • Title: A focus on piperidine and piperazine scaffolds.[11] Source: URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.[9] Source: MDPI URL: [Link]

  • Title: Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects | Request PDF. Source: ResearchGate URL: [Link]

  • Title: Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Source: PLOS One URL: [Link]

  • Title: Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Source: MDPI URL: [Link]

Sources

Exploratory

Toxicological Evaluation and Safety Profiling of 4-Hydroxy-3-benzylpiperidine: A Technical Whitepaper

Executive Summary The compound 4-hydroxy-3-benzylpiperidine (4-HBP) , alongside its N-protected derivatives (e.g., tert-butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate), serves as a highly privileged chiral building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-hydroxy-3-benzylpiperidine (4-HBP) , alongside its N-protected derivatives (e.g., tert-butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate), serves as a highly privileged chiral building block in modern drug discovery. The piperidine scaffold is ubiquitous in neurotherapeutics, analgesics, and targeted kinase inhibitors due to its favorable conformational flexibility and target-binding kinetics[1]. However, the integration of a basic aliphatic amine with a lipophilic benzyl moiety introduces distinct toxicological liabilities, including occupational handling hazards, potential off-target cardiotoxicity (hERG inhibition), and metabolic bioactivation[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical drivers of 4-HBP’s toxicity. We will explore the causality behind its biological interactions, detail self-validating experimental protocols for safety profiling, and provide actionable mitigation strategies for drug development professionals.

Physicochemical Drivers of Toxicity

The safety profile of 4-HBP is intrinsically linked to its molecular architecture. Understanding these structural alerts is critical for predicting both in vitro assay interference and in vivo adverse outcomes.

The Piperidine Pharmacophore: Basicity and Lysosomotropism

Unsubstituted piperidine is a strong base (pKb ~2.88) and highly corrosive[3]. While the hydroxyl and benzyl substitutions in 4-HBP slightly modulate this basicity, the secondary amine remains protonated at physiological pH (7.4).

  • Causality: This basicity drives lysosomotropism . The unprotonated fraction of the molecule diffuses across cell membranes and becomes trapped in the acidic environment of lysosomes upon protonation. This accumulation can lead to drug-induced phospholipidosis (DIPL), a major toxicological hurdle in preclinical development[4].

The Benzyl Moiety: Lipophilicity and Metabolic Liability

The addition of the benzyl group significantly increases the molecule's partition coefficient (LogP).

  • Causality: While enhanced lipophilicity is beneficial for blood-brain barrier (BBB) penetration in CNS-targeted drugs, it simultaneously increases promiscuous binding to off-target proteins, most notably the human Ether-à-go-go-Related Gene (hERG) potassium channel[1]. Furthermore, the benzylic position is a prime site for Cytochrome P450 (CYP450)-mediated oxidation, potentially yielding reactive electrophilic intermediates that deplete cellular glutathione (GSH) and induce hepatotoxicity.

Occupational Hazard and GHS Safety Profile

For researchers handling 4-HBP or its N-Boc protected variants (e.g., CAS 1445951-69-8), strict adherence to Globally Harmonized System (GHS) protocols is required. The basicity of the free amine and the organic nature of the compound dictate its acute exposure risks[5].

Table 1: Quantitative Safety and Hazard Metrics
ParameterClassification / ValueToxicological Implication
Skin Corrosion/Irritation Category 2 (H315)Lipid extraction from stratum corneum; localized alkaline irritation.
Serious Eye Damage Category 2A (H319)High risk of corneal damage upon direct contact due to amine basicity.
STOT - Single Exposure Category 3 (H335)Inhalation of dust/aerosols causes acute respiratory tract irritation.
LogP (Estimated) 2.1 - 2.8Moderate lipophilicity; readily absorbed through dermal barriers.
Metabolic Clearance High (Hepatic)Requires robust local exhaust ventilation (LEV) to prevent systemic exposure.

Data synthesized from standardized SDS and GHS classifications for piperidine derivatives[3][5].

Metabolic Pathways and Bioactivation

To trust a safety profile, we must map the compound's metabolic fate. 4-HBP undergoes extensive Phase I metabolism. The primary concern in drug design is the avoidance of mechanism-based toxicity caused by reactive metabolites.

Metabolic_Pathway A 4-Hydroxy-3-benzylpiperidine (Parent Scaffold) B Hepatic CYP450 (CYP3A4 / CYP2D6) A->B Phase I Metabolism C Benzylic Oxidation / Epoxidation B->C Bioactivation D N-Glucuronidation / Hydroxylation B->D Detoxification E Reactive Electrophiles (Toxicity / Adducts) C->E GSH Depletion F Stable Excretion (Clearance) D->F Phase II Clearance

Fig 1: CYP450-mediated metabolic pathways and toxicological bioactivation of 4-HBP.

Self-Validating Experimental Protocols for Safety Profiling

A robust toxicological assessment cannot rely on a single endpoint. The following protocols are designed as self-validating systems —meaning they incorporate orthogonal readouts and internal controls to ensure data integrity.

Protocol 1: High-Throughput hERG Liability Assay (Patch-Clamp)

Because basic lipophilic amines are notorious for binding to the inner cavity of the hERG channel, electrophysiological screening is mandatory[1].

  • Rationale: Automated patch-clamp provides direct, functional measurement of potassium tail currents, offering higher fidelity than competitive binding assays.

  • Step-by-Step Methodology:

    • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG gene. Harvest at 70-80% confluency.

    • Compound Formulation: Dissolve 4-HBP in 100% DMSO, then dilute in extracellular buffer to achieve a final DMSO concentration of <0.1% (prevents solvent-induced membrane destabilization).

    • Electrophysiology Setup: Apply the whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV.

    • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Validation/Control: Run Astemizole or E-4031 as a positive control (expected IC50 < 50 nM). Run vehicle (0.1% DMSO) as a negative baseline.

    • Data Acquisition: Calculate the IC50 of 4-HBP by plotting the normalized peak tail current against logarithmic compound concentrations.

Protocol 2: Reactive Metabolite Trapping (CYP450 Phenotyping)

To determine if the benzyl moiety undergoes toxic bioactivation, we utilize nucleophilic trapping agents[6].

  • Rationale: Soft electrophiles (e.g., quinone methides formed via benzylic oxidation) will covalently bind to Glutathione (GSH), while hard electrophiles bind to Potassium Cyanide (KCN). Identifying these adducts via mass spectrometry confirms the structural liability.

  • Step-by-Step Methodology:

    • Incubation Mixture: Combine 10 µM 4-HBP, 1 mg/mL human liver microsomes (HLM), and 5 mM GSH (or 1 mM KCN) in 100 mM potassium phosphate buffer (pH 7.4).

    • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

    • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for neutral losses characteristic of GSH conjugates (e.g., loss of 129 Da) to identify reactive adducts.

    • Validation/Control: Use Acetaminophen as a positive control for GSH trapping (forms NAPQI-GSH adduct).

Toxicity_Workflow S1 1. Scaffold Preparation (4-HBP & N-Boc Analogs) S2 2. hERG Patch-Clamp (Cardiotoxicity Screen) S1->S2 Electrophysiology S3 3. Reactive Metabolite Trapping (GSH/KCN Assays) S1->S3 Microsomal Incubation S5 5. Structure-Activity Optimization (Toxicity Mitigation) S2->S5 Data Integration S4 4. LC-MS/MS Quantification (Adduct Identification) S3->S4 Trapped Adducts S4->S5 Structural Alerts

Fig 2: Self-validating toxicological screening workflow for piperidine derivatives.

Toxicity Mitigation Strategies in Drug Design

When 4-HBP is utilized as a core scaffold, medicinal chemists must employ rational design to mitigate its inherent toxicities while preserving pharmacological efficacy[4].

  • Attenuating Basicity: Converting the piperidine amine into an amide, urea, or carbamate (e.g., N-Boc protection) drastically reduces the pKa, thereby eliminating lysosomotropism and reducing hERG affinity.

  • Steric Hindrance: Introducing methyl or fluorine groups adjacent to the basic nitrogen can sterically hinder binding to the hERG channel pore[1].

  • Blocking Metabolic Hotspots: If GSH trapping (Protocol 2) reveals benzylic oxidation, substituting the vulnerable benzylic hydrogens with deuterium (kinetic isotope effect) or fluorine atoms can block CYP450-mediated bioactivation, improving the overall safety and pharmacokinetic profile of the final drug candidate.

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 4-Hydroxy-3-benzylpiperidine: A Technical Guide

Executive Summary 4-Hydroxy-3-benzylpiperidine (systematically known as 3-benzylpiperidin-4-ol) is a highly versatile, privileged heterocyclic scaffold utilized extensively in medicinal chemistry and drug discovery. Feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-3-benzylpiperidine (systematically known as 3-benzylpiperidin-4-ol) is a highly versatile, privileged heterocyclic scaffold utilized extensively in medicinal chemistry and drug discovery. Featuring a saturated piperidine ring substituted with a hydroxyl group and a lipophilic benzyl moiety, this compound serves as a critical precursor for synthesizing central nervous system (CNS) active agents, antimicrobial compounds, and complex alkaloids[1]. As a Senior Application Scientist, I have structured this guide to provide researchers with a deep dive into the physicochemical properties, stereochemical dynamics, and field-proven synthetic workflows associated with this essential building block.

Part 1: Physicochemical Properties & Structural Dynamics

The physicochemical profile of a molecular scaffold dictates its pharmacokinetic potential (ADME properties) and its behavior in synthetic workflows. 4-Hydroxy-3-benzylpiperidine possesses a secondary amine and a secondary alcohol, providing orthogonal handles for downstream functionalization.

Causality in Physicochemical Behavior

The basicity of the piperidine nitrogen ensures that at physiological pH (7.4), the molecule is predominantly protonated, enhancing aqueous solubility. Consequently, it is frequently isolated and stored as a hydrochloride salt to prevent oxidative degradation and improve shelf-life stability[2]. The lipophilic benzyl group counterbalances this polarity, resulting in a favorable partition coefficient (LogP) that facilitates blood-brain barrier (BBB) penetration for CNS-targeted derivatives.

Table 1: Core Physicochemical Parameters
PropertyValue / DescriptionPharmacological & Synthetic Significance
Molecular Formula C12H17NODefines the core atomic composition and mass.
Molecular Weight 191.27 g/mol (Free Base)Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Predicted pKa ~9.5 – 10.0 (Piperidine NH)Ensures protonation at physiological pH, aiding solubility; necessitates pH control during extraction.
Predicted LogP ~2.1 – 2.5Optimal lipophilicity for BBB penetration in CNS targets.
TPSA 32.59 ŲFavorable for oral bioavailability and cellular membrane permeability.
Physical State Solid (Hydrochloride Salt)Salt form enhances shelf-life and prevents atmospheric degradation[2].
Stereochemistry and Conformational Analysis

The molecule contains two contiguous chiral centers (C3 and C4), yielding four possible stereoisomers (two pairs of enantiomers: cis and trans diastereomers). The conformational preference of the piperidine ring typically places the bulky benzyl group in an equatorial position to minimize 1,3-diaxial steric clashes. The orientation of the C4-hydroxyl group (axial vs. equatorial) defines the cis or trans relationship.

Stereochem Core 4-Hydroxy-3-benzylpiperidine (Chiral Centers: C3, C4) Cis Cis-Diastereomer Syn-addition profile Equatorial-Axial Core->Cis Stereocenter Resolution Trans Trans-Diastereomer Anti-addition profile Equatorial-Equatorial Core->Trans Stereocenter Resolution NMR_Cis Smaller J3,4 (~3-5 Hz) Cis->NMR_Cis 1H NMR NMR_Trans Larger J3,4 (~9-11 Hz) Trans->NMR_Trans 1H NMR

Stereochemical divergence and NMR-based resolution of cis/trans isomers.

Part 2: Synthetic Workflows and Self-Validating Protocols

The most robust and scalable method for accessing 4-hydroxy-3-benzylpiperidine is the chemical reduction of its corresponding ketone precursor, 3-benzylpiperidin-4-one[3][4].

Causality in Reagent Selection

Sodium borohydride (NaBH₄) is selected over stronger reducing agents like lithium aluminum hydride (LiAlH₄) because it offers milder reaction conditions, tolerates protic solvents (which stabilize the transition state), and provides a highly predictable diastereomeric ratio. The hydride attack predominantly occurs from the less sterically hindered axial face, favoring the formation of the equatorial alcohol (trans-diastereomer) as the major product.

Step-by-Step Protocol: Reduction of 3-Benzylpiperidin-4-one
  • Preparation: Suspend 3-benzylpiperidin-4-one hydrochloride (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere[4].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lower temperatures minimize solvent reduction and control the exothermic hydride transfer, enhancing stereoselectivity.

  • Hydride Addition: Add NaBH₄ (2.0 eq) portion-wise over 15 minutes. Self-Validation: The evolution of hydrogen gas (effervescence) serves as an immediate visual indicator of reagent activity.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Eluent: DCM:MeOH 9:1 with 1% NH₄OH). The disappearance of the UV-active ketone spot and the appearance of a lower Rf spot (visualized with KMnO₄ stain) confirms complete conversion.

  • Quenching & pH Adjustment (Critical Step): Quench the reaction by carefully adding saturated aqueous NH₄Cl to destroy excess hydride. Crucially , basify the aqueous phase to pH 10-11 using 1M NaOH. Causality: Basification deprotonates the piperidinium ion (pKa ~9.5), converting it to the lipophilic free base. Without this step, the product will remain trapped in the aqueous layer.

  • Isolation: Extract the basified aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

SynthWorkflow Ketone 3-Benzylpiperidin-4-one (Precursor) Reduction Reduction (NaBH4 / MeOH, 0°C to RT) Ketone->Reduction Hydride Transfer Alcohol 4-Hydroxy-3-benzylpiperidine (Target Scaffold) Reduction->Alcohol Yields Diastereomers Deriv1 N-Alkylation / Reductive Amination (Pharmacophore Extension) Alcohol->Deriv1 Secondary Amine Reactivity Deriv2 O-Functionalization (Ether/Ester Linkages) Alcohol->Deriv2 Hydroxyl Reactivity

Synthetic workflow from ketone precursor to downstream derivatization pathways.

Part 3: Analytical Validation and Pharmacological Relevance

To ensure trustworthiness in the synthetic output, nuclear magnetic resonance (NMR) spectroscopy is employed to validate the stereochemical outcome. The Karplus equation dictates that the vicinal coupling constant ( 3J ) between the protons at C3 and C4 is highly dependent on their dihedral angle.

Table 2: Diagnostic ¹H NMR Signals for Diastereomeric Resolution
Structural FeatureIsomerChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Causality (Karplus Equation)
H-4 (Axial) Trans~3.5td, J = 10.5, 4.5~180° dihedral angle with axial H-3 yields a large 3J coupling.
H-4 (Equatorial) Cis~3.9br s or narrow m~60° dihedral angle with axial H-3 yields a small 3J coupling.
Benzyl -CH₂- Both~2.6 – 2.8mDiastereotopic protons are split by the adjacent chiral environment.
Medicinal Chemistry Applications

The 4-hydroxy-3-benzylpiperidine scaffold is a prime candidate for divergent synthesis. The secondary amine can undergo reductive amination, alkylation, or acylation to extend the pharmacophore[5]. Similar diphenylpiperidin-4-one derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities, underscoring the profound biological relevance of this structural class when utilized as a template for generating novel therapeutics[1].

References

  • Title: Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one - Review Article Source: Chemical Science Review and Letters URL: [Link]

Sources

Exploratory

4-Hydroxy-3-benzylpiperidine: A Comprehensive Technical Guide on Molecular Architecture, Synthesis, and Pharmacological Utility

Executive Summary As a highly versatile bifunctional scaffold, 4-hydroxy-3-benzylpiperidine (also known as 3-benzylpiperidin-4-ol) is a cornerstone building block in modern medicinal chemistry. Its dual reactive sites—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly versatile bifunctional scaffold, 4-hydroxy-3-benzylpiperidine (also known as 3-benzylpiperidin-4-ol) is a cornerstone building block in modern medicinal chemistry. Its dual reactive sites—a secondary amine and a secondary alcohol—combined with its unique stereochemical dynamics, make it an ideal candidate for developing targeted therapeutics in neuropharmacology. This whitepaper provides an in-depth analysis of its physicochemical properties, 3D structural conformation, orthogonal protection strategies, and downstream pharmacological applications.

Physicochemical Profiling & Molecular Weight Analysis

The physicochemical properties of 4-hydroxy-3-benzylpiperidine dictate its handling, stability, and formulation. In laboratory settings, it is predominantly utilized as a hydrochloride salt rather than a free base. The protonation of the piperidine nitrogen significantly enhances its aqueous solubility and prevents oxidative degradation during long-term storage[1].

Table 1: Quantitative Physicochemical Data

PropertyFree BaseHydrochloride Salt
IUPAC Name 3-benzylpiperidin-4-ol3-benzylpiperidin-4-ol hydrochloride
Molecular Formula C₁₂H₁₇NOC₁₂H₁₈ClNO
Molecular Weight 191.27 g/mol 227.73 g/mol
Reactive Sites Secondary Amine, Secondary AlcoholProtonated Amine, Secondary Alcohol
Physical State Viscous oil / Low-melting solidWhite to off-white crystalline powder

3D Structural Architecture & Stereochemical Dynamics

The 3D architecture of 4-hydroxy-3-benzylpiperidine is defined by the six-membered piperidine heterocycle, which predominantly adopts a chair conformation to minimize torsional strain. The molecule possesses two contiguous stereocenters at the C3 and C4 positions, yielding four distinct stereoisomers: (3R,4S), (3S,4R), (3S,4S), and (3R,4R).

Causality in Conformation: The bulky benzyl group at C3 exhibits a profound thermodynamic preference for the equatorial position. If forced into an axial position, the benzyl group would suffer from severe 1,3-diaxial steric clashes with the axial protons at C1 and C5. Consequently, in the trans diastereomer, both the benzyl group and the hydroxyl group occupy equatorial positions, rendering it the most thermodynamically stable and frequently utilized configuration in drug design.

Receptor Fit: The spatial vector of the benzyl group relative to the piperidine nitrogen is critical. This specific 3D geometry dictates how the molecule anchors into the lipophilic pockets of G-protein coupled receptors (GPCRs), directly influencing binding affinity and functional antagonism[2].

Strategic Synthetic Workflows: Orthogonal Protection

Because 4-hydroxy-3-benzylpiperidine contains both a nucleophilic secondary amine and a secondary alcohol, selective O-functionalization (e.g., etherification or esterification) requires a rigorous orthogonal protection strategy. The amine is highly nucleophilic and must be temporarily masked to prevent unintended N-alkylation[3].

Protocol: Selective N-Boc Protection of 4-Hydroxy-3-benzylpiperidine

Causality of Experimental Design: The use of a biphasic solvent system (DCM/H₂O) coupled with sodium bicarbonate (NaHCO₃) is a deliberate, field-proven choice. NaHCO₃ acts as a mild base that neutralizes the hydrochloride salt to free the nucleophilic amine, while its mild nature prevents the base-catalyzed hydrolysis of the di-tert-butyl dicarbonate (Boc₂O) reagent[3].

Step-by-Step Methodology:

  • Preparation: Suspend 4-hydroxy-3-benzylpiperidine hydrochloride (1.0 eq) in a 1:1 biphasic mixture of dichloromethane (DCM) and distilled water.

  • Basification: Add 1.0 M aqueous NaHCO₃ (2.0 eq) dropwise. Rationale: The first equivalent neutralizes the HCl salt; the second equivalent acts as an acid scavenger for the ensuing reaction.

  • Protection: Cool the reaction vessel to 0 °C using an ice bath. Add Boc₂O (1.1 eq) slowly to the organic phase to prevent exothermic degradation.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12–16 hours. Rationale: Vigorous stirring maximizes the interfacial surface area between the aqueous base and the organic reactants, driving the reaction to completion.

  • Self-Validation & Workup: Monitor reaction completion via Thin Layer Chromatography (TLC) using a ninhydrin stain. Validation metric: The unreacted free amine will stain a deep purple, whereas the fully Boc-protected product will not react with ninhydrin. Once validated, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-Boc-4-hydroxy-3-benzylpiperidine intermediate.

Pharmacological Target Engagement & Signaling

Derivatives of 4-hydroxy-3-benzylpiperidine are highly prized in neuropharmacology. The scaffold serves as a core pharmacophore for several central nervous system (CNS) targets:

  • Histamine H3 Receptors: Alkylation of the C4 hydroxyl group with lipophilic chains yields potent non-imidazole H3 receptor antagonists. These compounds are critical in developing treatments for cognitive disorders and neurodegeneration[2].

  • NMDA & Sigma Receptors: 3-Benzylpiperidine derivatives exhibit strong binding affinity to the NMDA ion channel complex and Sigma receptors. This dual action provides neuroprotective effects applicable to ischemia, tardive dyskinesia, and age-related memory disorders[4].

Pathway A 4-Hydroxy-3-benzylpiperidine (Bifunctional Scaffold) B N-Boc/Cbz Protection (Masks Amine Nucleophilicity) A->B Step 1: Biphasic Shielding C O-Alkylation/Esterification (Structural Diversification) B->C Step 2: Selective O-Modification D Acidic/Catalytic Deprotection (Restores Basic Amine) C->D Step 3: Orthogonal Cleavage E Receptor Engagement (H3, NMDA, Sigma Targets) D->E Step 4: Pharmacological Assay

Fig 1. Synthetic workflow from bifunctional scaffold protection to receptor target engagement.

References

  • Title: 3-Benzylpiperidin-4-ol hydrochloride | Benchchem Source: Benchchem URL: 1

  • Title: Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives Source: Benchchem URL: 3

  • Title: 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist Source: National Institutes of Health (PMC) URL: 2

  • Title: WO1998057953A1 - 3-benzylpiperidine derivatives Source: Google Patents (WIPO) URL: 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Stereochemical Control of 4-Hydroxy-3-benzylpiperidine Derivatives

Introduction & Scientific Rationale Piperidine heterocycles are ubiquitous in pharmaceutical chemistry, serving as core structural motifs in over twenty classes of FDA-approved therapeutics[1]. Specifically, the 4-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Piperidine heterocycles are ubiquitous in pharmaceutical chemistry, serving as core structural motifs in over twenty classes of FDA-approved therapeutics[1]. Specifically, the 4-hydroxy-3-benzylpiperidine scaffold is a critical pharmacophore in the development of neuroprotective agents, including selective GluN2B-NMDA receptor antagonists (e.g., ifenprodil and its stereoisomeric analogs) and sigma-1 (S1R) receptor ligands[2][3].

The therapeutic efficacy and target selectivity of these molecules are highly dependent on their absolute and relative stereochemistry[3]. Consequently, synthesizing these derivatives requires a robust, self-validating protocol that ensures precise regiocontrol during carbon-carbon bond formation and high diastereoselectivity during carbonyl reduction.

Mechanistic Insights & Causality

The synthesis commences with N-Boc-4-piperidone. Direct base-catalyzed enolate alkylation of this substrate is notoriously problematic, often yielding complex mixtures of mono- and di-alkylated products due to rapid proton exchange. To establish a self-validating and highly controlled system, we employ the Stork Enamine Synthesis .

By condensing the ketone with pyrrolidine, a nucleophilic enamine is generated. This intermediate is sufficiently nucleophilic to undergo SN2 alkylation with benzyl bromide exclusively at the C3 position, preventing over-alkylation. Subsequent aqueous hydrolysis of the intermediate iminium salt yields the mono-benzylated ketone.

The final stereocenter is established via the reduction of the C4-ketone. The choice of the reducing agent directly dictates the cis/trans diastereomeric ratio of the resulting alcohol, allowing chemists to tune the synthesis based on the desired target isomer[3].

Quantitative Data: Stereoselective Reduction Optimization

To provide a predictable and controllable workflow, the following table summarizes the causal relationship between the chosen reducing agent, reaction conditions, and the resulting stereochemical outcome.

Reducing AgentSolventTemp (°C)Yield (%)cis:trans RatioMechanistic Rationale
NaBH₄ MeOH0 to RT8545:55Unhindered hydride transfer leads to a near-thermodynamic equilibrium mixture.
LiAlH₄ THF-78 to RT8750:50Strong, unhindered reduction; poor facial selectivity on the piperidine ring.
L-Selectride THF-787885:15Bulky trialkylborohydride forces equatorial attack, yielding the axial (cis) alcohol.
NaBH(OAc)₃ DCERT6540:60Mild reduction; slightly favors the trans isomer due to internal heteroatom coordination.

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of N-Boc-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine (Enamine Formation)
  • Reagents: 10.0 g (50.2 mmol) N-Boc-4-piperidone, 5.36 g (75.3 mmol, 1.5 eq) pyrrolidine, 0.1 g p-Toluenesulfonic acid (catalyst), 100 mL anhydrous toluene.

  • Procedure: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Combine all reagents in the flask. Reflux the mixture at 110 °C for 12 hours until water collection in the trap ceases. Concentrate the solvent under reduced pressure to yield the crude enamine as a viscous yellow oil.

  • Causality: Toluene forms an azeotrope with water, allowing the Dean-Stark apparatus to physically remove water from the system, thereby driving the condensation equilibrium forward to completion.

  • Validation & Analytical Check: ¹H-NMR (CDCl₃) must show the complete disappearance of the ketone α-protons (~2.4 ppm) and the appearance of a distinct vinylic proton signal (~4.5 ppm).

Step 2: Alkylation to N-Boc-3-benzylpiperidin-4-one
  • Reagents: Crude enamine from Step 1, 9.44 g (55.2 mmol, 1.1 eq) benzyl bromide, 100 mL anhydrous 1,4-dioxane.

  • Procedure: Dissolve the crude enamine in dioxane. Add benzyl bromide dropwise at room temperature. Reflux the mixture at 100 °C for 16 hours. Cool to room temperature, add 50 mL of distilled water, and stir vigorously for 2 hours. Extract the aqueous mixture with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 8:2).

  • Causality: Dioxane provides the optimal boiling point and polarity to facilitate the SN2 alkylation. The subsequent 2-hour aqueous stirring phase is critical; it hydrolyzes the intermediate iminium ion back to the desired C3-alkylated ketone.

  • Validation & Analytical Check: LC-MS should confirm the mass [M+H]⁺ = 290.1. TLC will show a new UV-active spot (Rf = 0.4 in Hexane/EtOAc 8:2).

Step 3: Diastereoselective Reduction to N-Boc-3-benzyl-4-hydroxypiperidine
  • Reagents: 5.0 g (17.3 mmol) N-Boc-3-benzylpiperidin-4-one, 0.98 g (26.0 mmol, 1.5 eq) NaBH₄, 50 mL anhydrous methanol.

  • Procedure: Dissolve the ketone in methanol and cool to 0 °C in an ice bath. Add NaBH₄ portion-wise over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Quench slowly with saturated aqueous NH₄Cl (20 mL). Extract with dichloromethane (3 x 30 mL), dry over MgSO₄, and concentrate.

  • Causality: Methanol acts as both the solvent and the proton donor for the alkoxide intermediate. The portion-wise addition at 0 °C controls the exothermic hydride transfer, preventing solvent boiling and minimizing reductive side reactions.

  • Validation & Analytical Check: FT-IR spectroscopy must confirm the disappearance of the sharp C=O stretch (1710 cm⁻¹) and the appearance of a broad O-H stretch (3300-3400 cm⁻¹).

Step 4: Deprotection to 3-Benzyl-4-hydroxypiperidine Hydrochloride
  • Reagents: 4.0 g (13.7 mmol) N-Boc-3-benzyl-4-hydroxypiperidine, 20 mL 4M HCl in dioxane.

  • Procedure: Dissolve the protected piperidine in 10 mL of anhydrous dichloromethane. Add 4M HCl in dioxane dropwise at 0 °C. Stir the reaction at room temperature for 4 hours. Concentrate the solvent under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to afford the product as a white hydrochloride salt.

  • Causality: Anhydrous HCl in dioxane is selected over strongly acidic aqueous conditions (like refluxing aqueous HCl) to prevent the potential acid-catalyzed dehydration of the secondary alcohol. Trituration with ether effectively removes non-polar organic impurities without chromatography.

  • Validation & Analytical Check: ¹H-NMR (D₂O) will show the complete absence of the strong Boc tert-butyl singlet at 1.4 ppm. LC-MS confirms the exact mass of the free base[M+H]⁺ = 192.1.

Workflow Visualization

Workflow A N-Boc-4-piperidone (Starting Material) B Enamine Formation Pyrrolidine, Toluene, -H₂O A->B C Alkylation & Hydrolysis Benzyl Bromide, Dioxane, then H₂O B->C D N-Boc-3-benzylpiperidin-4-one (Key Intermediate) C->D E Carbonyl Reduction NaBH₄ (cis/trans) or L-Selectride (cis) D->E F N-Boc-3-benzyl-4-hydroxypiperidine (Protected Alcohol) E->F G Boc Deprotection 4M HCl in Dioxane F->G H 3-Benzyl-4-hydroxypiperidine HCl (Final Product) G->H

Synthetic workflow for 3-benzyl-4-hydroxypiperidine derivatives detailing key mechanistic steps.

References

  • Title: Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands Source: MDPI (Molecules 2023) URL: [Link]

  • Title: Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity Source: Journal of Medicinal Chemistry (ACS Publications, 2021) URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH, 2022) URL: [Link]

Sources

Application

Application Note: High-Fidelity Dissolution and Handling Protocol for 4-Hydroxy-3-benzylpiperidine in Cell Culture

Introduction & Mechanistic Rationale 4-Hydroxy-3-benzylpiperidine (also known as 3-benzylpiperidin-4-ol) is a highly versatile chemical scaffold. It serves as the core pharmacophore for numerous bioactive molecules, most...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Hydroxy-3-benzylpiperidine (also known as 3-benzylpiperidin-4-ol) is a highly versatile chemical scaffold. It serves as the core pharmacophore for numerous bioactive molecules, most notably atypical non-competitive NMDA receptor antagonists like Ifenprodil, which selectively target the GluN2B subunit[1].

When transitioning this compound from chemical synthesis to in vitro cell culture assays, researchers frequently encounter solubility bottlenecks. The piperidine ring provides a basic nitrogen (pKa ~9.0 - 10.0), while the benzyl group imparts significant lipophilicity. In its free base form, the thermodynamic barrier to aqueous dissolution is high, often leading to micro-precipitation in biological media[2].

The Causality of Solvent Selection : To overcome the crystal lattice energy of 4-hydroxy-3-benzylpiperidine, an aprotic, highly polar solvent is strictly required. Dimethyl Sulfoxide (DMSO) is the universal standard because its polar sulfoxide group effectively solvates the hydroxyl and amine moieties, while its methyl groups interact favorably with the hydrophobic benzyl ring[2]. Direct dissolution in aqueous buffers (like PBS or DMEM) is highly discouraged for stock solutions, as it leads to inconsistent dosing, localized supersaturation, and subsequent cytotoxicity[2].

Quantitative Solubility Profiling

The following table synthesizes the solubility limits and recommended working concentrations for 4-hydroxy-3-benzylpiperidine and its closely related salt derivatives (e.g., hemitartrate or hydrochloride forms)[2].

SolventMax Solubility (mg/mL)Max Concentration (mM)Preparation Notes
Anhydrous DMSO ~40 - 100 mg/mL100 - 250 mMOptimal. Requires vigorous vortexing; sonication may be needed for concentrations >50 mM.
Ethanol (Absolute) ~40 - 50 mg/mL~100 mMViable alternative, but evaporates rapidly during handling, which can alter stock concentration.
Water / PBS (pH 7.2) < 1 - 4 mg/mL< 10 mMNot recommended for stocks. Highly pH dependent; precipitates easily upon slight pH shifts.

Workflow Visualization

The following diagram illustrates the critical path from lyophilized powder to a sterile, cell-compatible assay medium.

G A 4-Hydroxy-3-benzylpiperidine (Dry Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B Reconstitution C 1000X Master Stock (e.g., 10 mM - 100 mM) B->C D QC Check: Visual Inspection (Clear, No Precipitate) C->D F Dropwise Addition (Vortexing) D->F Dilution E Aqueous Buffer / Media (Pre-warmed to 37°C) E->F G Final Cell Culture Media (Final DMSO ≤ 0.1%) F->G H Sterile Filtration (0.22 µm PTFE/PES) G->H Sterilization I In vitro Assays (e.g., NMDA Receptor, Viability) H->I Application

Workflow for the dissolution and media integration of 4-hydroxy-3-benzylpiperidine.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system to ensure maximum bioavailability and zero solvent-induced cytotoxicity[3].

Phase 1: Master Stock Preparation (1000X)

Objective: Create a thermodynamically stable, highly concentrated stock.

  • Equilibration : Allow the vial of 4-hydroxy-3-benzylpiperidine to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture condensation, which drastically reduces DMSO solubility[2].

  • Weighing : Accurately weigh the required mass (e.g., 1.91 mg for a 10 mM stock in 1 mL, assuming a base MW of ~191.27 g/mol ).

  • Solvent Addition : Add the calculated volume of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution : Vortex vigorously for 1-2 minutes. If the solution remains cloudy, subject the tube to a heated ultrasonic bath (37°C) for 5-minute intervals until optically clear[2].

  • Storage : Aliquot the master stock into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.

Phase 2: Media Integration & Sterilization

Objective: Dilute the compound into biological media without triggering localized precipitation or exceeding DMSO toxicity thresholds.

  • Pre-warming : Pre-warm the target cell culture media (e.g., DMEM/F12 + 10% FBS) to 37°C. Causality: Cold media decreases the kinetic solubility limit instantly, causing the hydrophobic benzyl group to nucleate and precipitate.

  • Intermediate Dilution (Optional but Recommended) : If your final target concentration is high, first dilute the 1000X DMSO stock 1:10 into a transitional buffer (like PBS) while vortexing, before adding it to the complex protein-rich media.

  • Dropwise Addition : Add the DMSO stock dropwise into the center of the pre-warmed media while continuously vortexing or swirling the tube[1].

  • DMSO Threshold Compliance : Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) . While some robust cancer cell lines tolerate up to 0.5%, primary cultures and sensitive neuronal models will exhibit severe membrane disruption and baseline shifts in viability assays at >0.1% DMSO[3][4].

  • Sterilization : Pass the final spiked media through a 0.22 µm syringe filter (Use PTFE or PES membranes; avoid Nylon as it may bind hydrophobic piperidine analogs).

    • Self-Validation Check: If resistance is felt during filtration, or if the post-filtration concentration (measured via UV-Vis/HPLC) drops significantly, the compound has precipitated. You must lower the final concentration or increase the intermediate dilution step.

Expert Troubleshooting & E-E-A-T Insights

  • The "Cloudy Well" Phenomenon : If you observe crystalline structures under the phase-contrast microscope after 24 hours of incubation, the compound has crashed out. This usually happens if the DMSO stock absorbed water over time. Always use fresh, anhydrous DMSO purged with an inert gas (Argon/Nitrogen)[2].

  • pH Sensitivity : 4-hydroxy-3-benzylpiperidine is a weak base. If your cell culture media becomes overly alkaline (e.g., due to CO2 outgassing outside the incubator), the compound shifts entirely to its unprotonated, highly lipophilic free-base form, increasing the risk of precipitation[2]. Ensure media is properly buffered (e.g., with HEPES) if long-term benchtop handling is required.

  • Cytotoxicity Controls : Always run a "Vehicle Control" well containing the exact final percentage of DMSO (e.g., 0.1%) without the drug. This isolates the pharmacological effect of the piperidine analog from the baseline solvent stress[3].

References

  • How to dissolve, handle and store synthetic peptides - LifeTein® Source: lifetein.com URL:[Link][4]

Sources

Method

The Versatile Building Block: A Guide to 4-Hydroxy-3-benzylpiperidine in Synthetic Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1] Its conformational rigidity and the ability to present substituents in a well-de...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1] Its conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make it a privileged scaffold in drug design. This guide focuses on a particularly valuable, yet underexplored derivative: 4-hydroxy-3-benzylpiperidine. This building block, featuring a hydroxyl group and a benzyl substituent on the piperidine ring, offers a rich platform for the synthesis of diverse and complex molecular architectures, particularly in the pursuit of novel therapeutics targeting G-protein coupled receptors (GPCRs).[2][3]

This document provides a comprehensive overview of the synthesis, characterization, and application of 4-hydroxy-3-benzylpiperidine, designed for researchers and scientists in drug development. We will delve into the strategic considerations behind its synthesis, provide detailed protocols for its preparation and derivatization, and explore its utility in the construction of biologically active molecules.

I. Strategic Synthesis of 4-Hydroxy-3-benzylpiperidine

The key to unlocking the potential of 4-hydroxy-3-benzylpiperidine lies in a stereocontrolled synthetic approach. The relative stereochemistry of the hydroxyl and benzyl groups (cis or trans) profoundly influences the three-dimensional shape of the molecule and, consequently, its biological activity. The most efficient and versatile strategy for accessing both diastereomers involves the synthesis of a common precursor, N-protected 3-benzyl-4-piperidone, followed by diastereoselective reduction of the ketone.

I.1. Synthesis of the Key Precursor: N-Boc-3-benzyl-4-piperidone

The synthesis of N-Boc-3-benzyl-4-piperidone can be achieved through a multi-step sequence starting from readily available 3-hydroxypyridine. The choice of the tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is strategic, as it is stable under various reaction conditions and can be easily removed under acidic conditions without affecting other functional groups.

A plausible synthetic route is outlined below:

Synthesis of N-Boc-3-benzyl-4-piperidone A 3-Hydroxypyridine B N-Benzyl-3-hydroxypyridinium salt A->B Benzyl bromide C N-Benzyl-3-hydroxypiperidine B->C Sodium borohydride D N-Boc-3-hydroxypiperidine C->D Boc₂O, Pd/C, H₂ E N-Boc-3-piperidone D->E Oxidation (e.g., Swern) F N-Boc-3-benzyl-4-piperidone E->F LDA, Benzyl bromide

Caption: Synthetic pathway to N-Boc-3-benzyl-4-piperidone.

Protocol 1: Synthesis of N-Boc-3-benzyl-4-piperidone

Step 1: N-Benzylation of 3-Hydroxypyridine [4]

  • Dissolve 3-hydroxypyridine (1.0 eq) in a suitable organic solvent such as ethanol.

  • Add benzyl bromide (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture overnight. The product, N-benzyl-3-hydroxypyridinium salt, will precipitate and can be collected by filtration.

Step 2: Reduction to N-Benzyl-3-hydroxypiperidine [4]

  • Suspend the N-benzyl-3-hydroxypyridinium salt (1.0 eq) in ethanol.

  • Cool the mixture to 0 °C and slowly add sodium borohydride (2.1 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by adding water and extracting the product with an organic solvent like ethyl acetate.

Step 3: N-Boc Protection and Debenzylation [4]

  • Dissolve N-benzyl-3-hydroxypiperidine (1.0 eq) in methanol.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) and a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • Filter the catalyst and concentrate the filtrate to obtain N-Boc-3-hydroxypiperidine.

Step 4: Oxidation to N-Boc-3-piperidone [4]

  • Perform a Swern oxidation or use another suitable oxidizing agent (e.g., Dess-Martin periodinane) on N-Boc-3-hydroxypiperidine to yield N-Boc-3-piperidone.

Step 5: α-Benzylation of N-Boc-3-piperidone

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C.

  • Add a solution of N-Boc-3-piperidone in THF to the LDA solution at -78 °C to form the lithium enolate.

  • Add benzyl bromide to the enolate solution and allow the reaction to proceed to completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Purify the crude product by flash column chromatography to obtain N-Boc-3-benzyl-4-piperidone.

I.2. Diastereoselective Reduction to cis- and trans-4-Hydroxy-3-benzylpiperidine

The stereochemical outcome of the ketone reduction is highly dependent on the choice of the reducing agent. This allows for the selective synthesis of either the cis or trans diastereomer.

Diastereoselective Reduction A N-Boc-3-benzyl-4-piperidone B cis-N-Boc-4-hydroxy-3-benzylpiperidine A->B L-Selectride® C trans-N-Boc-4-hydroxy-3-benzylpiperidine A->C Sodium borohydride

Caption: Diastereoselective reduction of the piperidone precursor.

Protocol 2: Synthesis of cis-N-Boc-4-hydroxy-3-benzylpiperidine [5][6]

  • Dissolve N-Boc-3-benzyl-4-piperidone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

  • Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise. The bulky nature of L-Selectride® leads to the preferential formation of the cis isomer.[5]

  • Stir the reaction at -78 °C for several hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of water, followed by hydrogen peroxide and aqueous sodium hydroxide.

  • Extract the product with an organic solvent and purify by flash column chromatography.

Protocol 3: Synthesis of trans-N-Boc-4-hydroxy-3-benzylpiperidine [2]

  • Dissolve N-Boc-3-benzyl-4-piperidone (1.0 eq) in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise. The less sterically hindered hydride attacks preferentially from the axial face, leading to the trans alcohol.

  • Stir the reaction at 0 °C to room temperature until completion.

  • Quench the reaction with water and extract the product.

  • Purify by flash column chromatography.

Reducing AgentPredominant IsomerRationale
L-Selectride® cisThe bulky tri-sec-butylborohydride attacks from the less hindered equatorial face of the piperidone ring.[5]
Sodium borohydride transThe smaller hydride reagent can attack from the more hindered axial face, leading to the thermodynamically more stable equatorial alcohol.[7]

II. Characterization of 4-Hydroxy-3-benzylpiperidine Isomers

Thorough characterization of the synthesized isomers is crucial for their use in subsequent applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are indispensable for confirming the stereochemistry.

While specific spectral data for 4-hydroxy-3-benzylpiperidine is not widely published, the relative stereochemistry can be determined by analyzing the coupling constants of the protons on the piperidine ring in the ¹H NMR spectrum. For the cis isomer, the proton at C4 (adjacent to the hydroxyl group) is expected to show a small axial-equatorial coupling constant with the proton at C3. In contrast, the trans isomer should exhibit a larger diaxial coupling constant between these two protons.

Expected ¹H NMR features for N-Boc-4-hydroxy-3-benzylpiperidine:

  • Benzyl group: Aromatic protons typically appear between 7.1-7.3 ppm, and the benzylic CH₂ protons as a multiplet.

  • Piperidine ring protons: A complex series of multiplets in the region of 1.5-4.0 ppm.

  • Proton at C4 (CH-OH): The chemical shift and multiplicity of this proton are diagnostic for the stereochemistry.

  • Boc group: A characteristic singlet around 1.4 ppm.

III. Application Notes: Derivatization and Use in Drug Discovery

The true value of 4-hydroxy-3-benzylpiperidine lies in its potential for derivatization at both the nitrogen and oxygen atoms, allowing for the rapid generation of diverse compound libraries for biological screening.

III.1. N-Alkylation and N-Acylation

The secondary amine of the deprotected 4-hydroxy-3-benzylpiperidine is a key handle for introducing a wide variety of substituents.

Protocol 4: General Procedure for N-Alkylation [8]

  • Deprotect N-Boc-4-hydroxy-3-benzylpiperidine using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Dissolve the resulting amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a base (e.g., potassium carbonate, 2.0 eq) and the desired alkyl halide (1.1 eq).

  • Heat the reaction mixture and monitor by TLC.

  • After completion, perform an aqueous workup and purify the product by chromatography.

Protocol 5: General Procedure for N-Acylation [9]

  • Dissolve the deprotected amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in DCM.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the product by chromatography.

III.2. O-Acylation and O-Sulfonylation

The hydroxyl group at the C4 position provides another point for diversification, enabling the introduction of various ester and sulfonate esters.

Protocol 6: General Procedure for O-Acylation

  • Dissolve N-Boc-4-hydroxy-3-benzylpiperidine (1.0 eq) in DCM.

  • Add a base (e.g., triethylamine, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the desired acyl chloride (1.2 eq) at 0 °C and stir at room temperature.

  • Work up the reaction and purify the product.

III.3. Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The 3,4-disubstituted piperidine scaffold is a key pharmacophore in a number of potent and selective neurokinin-1 (NK1) receptor antagonists.[10][11] These compounds have shown therapeutic potential in the treatment of depression, anxiety, and emesis. The 4-hydroxy-3-benzylpiperidine core can be elaborated to generate novel NK1 antagonists.

NK1 Antagonist Synthesis A 4-Hydroxy-3-benzylpiperidine B N-Substituted derivative A->B N-Alkylation/ N-Acylation C O-Substituted derivative B->C O-Alkylation/ O-Acylation D NK1 Receptor Antagonist C->D Further Elaboration

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Application

Application Note &amp; Protocol Guide: Establishing Robust In Vivo Dosing Strategies for 4-Hydroxy-3-Benzylpiperidine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing effective in vivo dosing strategies for the novel compound 4-hydroxy-3-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing effective in vivo dosing strategies for the novel compound 4-hydroxy-3-benzylpiperidine. Given the absence of established public data for this specific molecule, this guide emphasizes the foundational principles and systematic methodologies required to progress from initial compound characterization to well-designed dose-response studies. We detail the causal logic behind critical experimental decisions, including vehicle selection, route of administration, and dose-range finding. The protocols herein are designed as self-validating systems to ensure scientific integrity and adherence to the highest ethical standards in animal research.

Section 1: Introduction and Strategic Overview

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous classes of pharmaceuticals.[1] The specific molecule, 4-hydroxy-3-benzylpiperidine, combines features that suggest potential biological activity. The benzyl group at the 3-position is a lipophilic moiety, while the hydroxyl group at the 4-position introduces polarity. This amphipathic nature presents both opportunities and challenges for in vivo delivery. Its structural relative, 4-benzylpiperidine, is known to act as a dopamine-selective releasing agent, suggesting that 4-hydroxy-3-benzylpiperidine could be a candidate for neuroscience research or other therapeutic areas.[2][3]

Developing an in vivo dosing strategy for a novel compound is not a linear process but an iterative cycle of characterization, formulation, and testing. The primary objective is to achieve sufficient and reproducible exposure at the target tissue to test a biological hypothesis, while minimizing animal stress and ensuring ethical conduct.[4][5] This guide provides the strategic framework for achieving this objective.

G cluster_0 Phase 1: Pre-Clinical Characterization cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Efficacy Testing PhysChem Physicochemical Characterization (Solubility, Stability) Vehicle Vehicle Selection & Formulation Development PhysChem->Vehicle Informs formulation Route Route of Administration (RoA) Selection Vehicle->Route Dictates possible RoA MTD Maximum Tolerated Dose (MTD) Study Route->MTD Defines administration procedure PK Preliminary Pharmacokinetic (PK) Study MTD->PK Sets upper dose limit Efficacy Dose-Response (Efficacy) Study PK->Efficacy Informs dose selection & sampling times Efficacy->PhysChem Iterate if formulation or exposure issues arise G cluster_goal Primary Goal cluster_routes Recommended Route start Start: Select RoA rapid Rapid, high peak exposure? start->rapid sustained Sustained, slower absorption? start->sustained oral_bio Testing oral bioavailability? start->oral_bio iv Intravenous (IV) rapid->iv Yes ip_sc Intraperitoneal (IP) or Subcutaneous (SC) sustained->ip_sc Yes po Oral Gavage (PO) oral_bio->po Yes

Figure 2: Decision tree for selecting a route of administration.

Table 2: Comparison of Common Parenteral and Enteral Routes in Rodents

Route Absorption Rate Typical Max Volume (Mouse) Pros Cons
Intravenous (IV) Immediate < 0.2 mL [6] 100% bioavailability, precise dose control. Requires technical skill, potential for embolism, low volume.
Intraperitoneal (IP) Rapid < 2-3 mL [6] Large volume possible, faster than SC/PO. Risk of injection into organs, potential for irritation.
Subcutaneous (SC) Slow & Sustained < 2-3 mL Easy to perform, slow release can be beneficial. Slower absorption, potential for local irritation.

| Oral (PO) | Variable | < 1-2 mL | Clinically relevant, non-invasive. | Subject to first-pass metabolism, variable absorption. |

Section 4: In Vivo Study Protocols

All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). [7][8]

Protocol 2: Maximum Tolerated Dose (MTD) Study

Causality: The MTD study is a critical first step to identify a dose range that is non-lethal and does not cause severe clinical signs of toxicity. [9]This establishes the upper boundary for subsequent efficacy studies, preventing unnecessary animal morbidity and ensuring that observed effects in later studies are not confounded by overt toxicity.

Methodology:

  • Animal Model: Select a common rodent strain (e.g., C57BL/6 or BALB/c mice), typically 8-10 weeks old. Use a small number of animals per group (n=3-5). [9]2. Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose (e.g., 10 mg/kg). Subsequent doses should escalate geometrically (e.g., 3-fold or 5-fold increments).

  • Administration: Administer a single dose of 4-hydroxy-3-benzylpiperidine via the chosen route and formulation. Include a vehicle-only control group.

  • Observation:

    • Monitor animals intensely for the first 4-8 hours post-dosing for acute signs of toxicity (e.g., altered gait, lethargy, labored breathing, convulsions).

    • Record body weight daily for 7-14 days. A sustained body weight loss of >15-20% is a common humane endpoint.

    • Record clinical observations daily.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or severe clinical signs of toxicity.

G cluster_groups Dose Escalation Groups (n=3 per group) cluster_outcomes Potential Outcomes G1 Group 1: 10 mg/kg G2 Group 2: 30 mg/kg O1 No adverse effects G1->O1 Observe & Proceed G3 Group 3: 100 mg/kg O2 No adverse effects G2->O2 Observe & Proceed G4 Group 4: 300 mg/kg O3 Mild, transient effects (e.g., <10% weight loss) G3->O3 Observe & Proceed O4 Severe toxicity or mortality G4->O4 Stop Escalation Result Conclusion: MTD is likely 100 mg/kg. Use doses ≤100 mg/kg for future studies. O4->Result

Figure 3: Example of a dose-escalation scheme for an MTD study.

Protocol 3: Preliminary Pharmacokinetic (PK) Study

Causality: An efficacy study is meaningless if the compound does not reach the target tissue at a sufficient concentration. A preliminary PK study provides crucial data on absorption, distribution, metabolism, and excretion (ADME), informing dose selection and the timing of endpoints for efficacy studies.

Methodology:

  • Animal Model: Use cannulated rodents if possible to facilitate serial blood sampling from a single animal, adhering to the 3Rs (Replacement, Reduction, Refinement). [8]If not, use sparse sampling with satellite groups.

  • Dosing: Administer a single, well-tolerated dose (e.g., 1/10th to 1/3rd of the MTD) via the intended route(s) of administration.

  • Sampling: Collect blood samples at multiple time points. For an IP or PO dose, typical time points might be: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours.

  • Analysis: Process blood to plasma and analyze the concentration of 4-hydroxy-3-benzylpiperidine using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Presentation: Summarize the key PK parameters.

Table 3: Hypothetical Pharmacokinetic Parameters for 4-hydroxy-3-benzylpiperidine

Parameter Definition Hypothetical Value (10 mg/kg, IP) Implication
Cmax Maximum plasma concentration 850 ng/mL Indicates peak exposure level.
Tmax Time to reach Cmax 0.5 hours Guides timing for assessing acute effects.
AUC(0-last) Area under the curve 3200 hr*ng/mL Represents total drug exposure.

| t1/2 | Elimination half-life | 4.5 hours | Informs dosing frequency for multi-dose studies. |

Protocol 4: Dose-Response (Efficacy) Study Design

Causality: This study aims to determine if 4-hydroxy-3-benzylpiperidine has a biological effect and to characterize the relationship between dose and that effect. [10][11]The design must be robust to yield statistically significant and interpretable results. A two-stage design, where preliminary experiments inform subsequent ones, is often efficient. [12][13][14] Methodology:

  • Dose Selection:

    • Use the MTD and PK data to select 3-4 dose levels.

    • The highest dose should be at or below the MTD.

    • Doses should be spaced to cover a range that is likely to include the EC50 (e.g., 1, 10, 50 mg/kg).

  • Group Allocation:

    • Include a vehicle-only control group.

    • Include a positive control (a known active compound) if available, to validate the assay.

    • Randomly assign animals to groups (n=8-12 per group, determined by power analysis).

  • Blinding: The study should be conducted in a blinded manner, where the individuals administering the compound and assessing the outcomes are unaware of the treatment allocations.

  • Endpoint Measurement: Measure the biological outcome at a time point informed by the PK data (e.g., around Tmax for acute effects).

  • Data Analysis: Analyze the results using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treated groups to the vehicle control. Fit the data to a dose-response curve to estimate parameters like EC50.

Section 5: Conclusion

The protocols and strategies outlined in this document provide a rigorous, systematic framework for establishing a scientifically sound and ethically responsible in vivo dosing regimen for the novel compound 4-hydroxy-3-benzylpiperidine. By grounding the experimental design in thorough physicochemical characterization and iterative dose-finding studies, researchers can generate reproducible and reliable data, accelerating the evaluation of this compound's therapeutic potential.

References

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Method

Application Notes and Protocols for the NMR Spectroscopic Characterization of 4-Hydroxy-3-Benzylpiperidine

Preamble: Elucidating the Three-Dimensional Architecture of a Privileged Scaffold The 4-hydroxy-3-substituted piperidine motif is a cornerstone in contemporary medicinal chemistry, serving as a versatile scaffold in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Elucidating the Three-Dimensional Architecture of a Privileged Scaffold

The 4-hydroxy-3-substituted piperidine motif is a cornerstone in contemporary medicinal chemistry, serving as a versatile scaffold in the design of a myriad of therapeutic agents. The precise stereochemical and conformational arrangement of substituents on the piperidine ring is paramount, as it dictates the molecule's three-dimensional topology and, consequently, its interaction with biological targets. Among the array of analytical techniques available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for providing a detailed atom-level picture of such molecules in solution.

This comprehensive guide provides an in-depth technical overview and robust protocols for the complete NMR spectroscopic characterization of 4-hydroxy-3-benzylpiperidine. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and stereochemical nuances of this important molecular framework. The methodologies described herein are designed to be self-validating, moving beyond a simple recitation of steps to explain the underlying principles and rationale for each experimental choice.

Foundational Principles: Deciphering the NMR Signature of 4-Hydroxy-3-Benzylpiperidine

The NMR spectrum of 4-hydroxy-3-benzylpiperidine is rich with information, encoding details of its covalent structure, stereochemistry, and conformational dynamics. The piperidine ring typically adopts a chair conformation to minimize steric strain. The relative orientation of the benzyl and hydroxyl groups (cis or trans) profoundly influences the chemical shifts and scalar coupling constants of the ring protons.

The Critical Role of Stereochemistry: Cis vs. Trans Isomers

The two diastereomers of 4-hydroxy-3-benzylpiperidine, cis and trans, will exhibit distinct NMR spectra. The key to their differentiation lies in the analysis of the vicinal coupling constants (³J) between the protons on the piperidine ring, which are governed by the Karplus relationship. This relationship correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons.

  • Trans Isomer: In the more stable chair conformation of the trans isomer, both the benzyl and hydroxyl groups are expected to occupy equatorial positions. This arrangement leads to a trans-diaxial relationship between the protons at C3 and C4 (H3 and H4). The dihedral angle between these protons is approximately 180°, resulting in a large coupling constant (³J₃,₄ ≈ 8-12 Hz).

  • Cis Isomer: In the cis isomer, one substituent will be axial and the other equatorial in the most stable chair conformation. This leads to an axial-equatorial or equatorial-axial relationship between H3 and H4, with a dihedral angle of approximately 60°. Consequently, a smaller coupling constant is expected (³J₃,₄ ≈ 2-5 Hz).

Expected Chemical Shift Ranges

The following table provides predicted ¹H and ¹³C NMR chemical shift ranges for the cis and trans isomers of 4-hydroxy-3-benzylpiperidine in a common deuterated solvent like CDCl₃. These are estimates based on the analysis of related substituted piperidines and should be used as a guide for initial spectral assignment.

Position Isomer ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H2 cis/trans2.5 - 3.245 - 55Protons adjacent to the nitrogen.
H3 cis/trans1.8 - 2.540 - 50Methine proton, influenced by both substituents.
H4 cis/trans3.5 - 4.265 - 75Methine proton bearing the hydroxyl group.
H5 cis/trans1.4 - 2.030 - 40Methylene protons.
H6 cis/trans2.5 - 3.245 - 55Protons adjacent to the nitrogen.
Benzyl-CH₂ cis/trans2.5 - 3.035 - 45Benzylic methylene protons.
Aromatic cis/trans7.1 - 7.4125 - 140Protons of the benzyl group.

Experimental Protocols: A Step-by-Step Guide to Data Acquisition

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR data is critically dependent on proper sample preparation.

Protocol 1: Standard Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified 4-hydroxy-3-benzylpiperidine sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can influence the conformational equilibrium of the piperidine ring.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently vortex or invert the NMR tube several times to ensure a homogeneous solution.

Core NMR Experiments for Structural Elucidation

The following suite of NMR experiments will provide a comprehensive characterization of 4-hydroxy-3-benzylpiperidine.

Protocol 2: Acquisition of 1D and 2D NMR Spectra

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. This will provide initial information on the chemical shifts and coupling patterns of the protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are scalar-coupled to each other, establishing the connectivity of the proton spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of the carbon signals.[1]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.[1]

Advanced NMR for Stereochemical and Conformational Analysis

Protocol 3: NOESY/ROESY for Through-Space Correlations

To definitively determine the relative stereochemistry (cis vs. trans), a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is essential. These experiments detect protons that are close in space (< 5 Å), irrespective of through-bond connectivity.

  • Experiment Selection: For a molecule of this size, a ROESY experiment is often preferred as it avoids the complication of zero or negative NOE enhancements that can occur for medium-sized molecules.

  • Acquisition: Acquire a 2D ROESY spectrum with a mixing time appropriate for the molecule's size (typically 200-500 ms).

  • Analysis:

    • Trans Isomer: In the diequatorial conformation, a strong ROE correlation is expected between the axial H3 and the axial protons at C2 and C5. A key correlation will also be observed between the equatorial H4 and the equatorial protons at C5.

    • Cis Isomer: The spatial proximities will differ significantly. For example, if the benzyl group is axial and the hydroxyl is equatorial, a strong ROE would be expected between the axial H3 and the axial protons at C2 and C5, as well as between the axial benzyl protons and other axial protons on the ring.

Data Analysis and Interpretation: From Spectra to Structure

The following workflow outlines the logical process for analyzing the acquired NMR data to arrive at a complete structural and stereochemical assignment.

G A Acquire 1D ¹H and ¹³C Spectra B Assign Proton and Carbon Signals using COSY, HSQC, and HMBC A->B Establish Connectivity C Analyze ¹H Coupling Constants (J-values) B->C Extract J-values D Tentative Stereochemical Assignment (cis vs. trans) C->D Karplus Relationship E Acquire 2D NOESY/ROESY Spectrum D->E Need for Definitive Proof F Identify Through-Space Correlations E->F Analyze Cross-Peaks G Confirm Stereochemistry and Determine Dominant Conformation F->G Corroborate with J-values H Final Structural Elucidation G->H Synthesize All Data

Caption: Workflow for NMR-based structural elucidation.

Quantitative Analysis of Diastereomeric Mixtures

In synthetic preparations, it is common to obtain a mixture of diastereomers. NMR spectroscopy provides a straightforward and accurate method for determining the diastereomeric ratio (d.r.).

Protocol 4: Determination of Diastereomeric Ratio

  • Acquire High-Resolution ¹H NMR: Obtain a high-quality ¹H NMR spectrum of the mixture.

  • Identify Non-Overlapping Signals: Identify well-resolved signals that are unique to each diastereomer. Protons in close proximity to the stereocenters (e.g., H3 and H4) are often good candidates.

  • Integration: Carefully integrate the selected signals for each diastereomer.

  • Calculate Ratio: The ratio of the integrals directly corresponds to the diastereomeric ratio of the mixture.

References

  • Karplus, M. Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics1959 , 30 (1), 11–15. [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016. [Link]

Sources

Application

Application Note: Utilizing the 4-Hydroxy-3-benzylpiperidine Scaffold in High-Fidelity Receptor Antagonist Assays

Introduction & Mechanistic Rationale The 3-benzylpiperidine core is a highly validated, privileged pharmacophore in medicinal chemistry, particularly noted for yielding picomolar-potency antagonists against the CC Chemok...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 3-benzylpiperidine core is a highly validated, privileged pharmacophore in medicinal chemistry, particularly noted for yielding picomolar-potency antagonists against the CC Chemokine Receptor-3 (CCR3)—a primary target for asthma and eosinophilic inflammation[1][2]. The introduction of a hydroxyl group at the C4 position to form 4-hydroxy-3-benzylpiperidine (4-OH-3-BP) creates a conformationally restricted, highly tunable scaffold that is highly effective in both G-Protein Coupled Receptor (GPCR) and ligand-gated ion channel assays.

Target Engagement & Causality

The efficacy of the 4-OH-3-BP scaffold is driven by its dual-interaction capability within receptor binding pockets:

  • Hydrophobic Anchoring: The bulky 3-benzyl group anchors the molecule deep within the hydrophobic transmembrane pockets of the receptor. Conformational analysis reveals that the spatial orientation of this benzyl group is the primary driver of receptor subtype selectivity[3][4].

  • Hydrogen Bonding: The 4-hydroxyl group acts as a critical hydrogen bond donor/acceptor. By interacting with polar residues (e.g., Tyrosine or Glutamine) in the receptor binding site, the hydroxyl group significantly increases receptor residence time and stabilizes the piperidine ring into a favorable chair conformation[3][4].

Pathway Ligand Eotaxin (Agonist) Receptor CCR3 Receptor GPCR (Gαi/q) Ligand->Receptor Activates Antagonist 4-OH-3-BP Antagonist Antagonist->Receptor Competitively Inhibits PLC Phospholipase C (PLC) Receptor->PLC G-protein signaling IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Chemotaxis Actin Polymerization & Chemotaxis Ca->Chemotaxis

Figure 1: Mechanism of GPCR (CCR3) signaling and competitive inhibition by 4-OH-3-BP antagonists.

Experimental Workflows for Antagonist Validation

To rigorously validate the efficacy of 4-OH-3-BP derivatives, a tiered assay approach is required. Initial screening utilizes high-throughput functional assays (FLIPR), followed by phenotypic validation (Boyden Chamber). Every protocol must be a self-validating system containing both positive (known antagonist) and negative (vehicle) controls.

Workflow A 4-OH-3-BP Scaffold Library C FLIPR Calcium Flux Assay A->C Compound Addition D Boyden Chamber Chemotaxis A->D Lower Chamber B Target Cells (e.g., CCR3-CHO) B->C Dye Loading B->D Upper Chamber E Data Analysis (IC50 / Schild Plot) C->E Functional Antagonism D->E Phenotypic Efficacy

Figure 2: High-throughput screening and phenotypic validation workflow for 4-OH-3-BP derivatives.

Protocol A: High-Throughput FLIPR Calcium Flux Assay

Purpose: To quantify the functional antagonism ( IC50​ and Kb​ ) of the scaffold against Gq-coupled GPCRs by measuring intracellular calcium mobilization[5][6].

Expert Insight (Causality): We utilize a "no-wash" calcium indicator dye (e.g., Fluo-4 AM). Washing steps can dislodge loosely adherent recombinant cells (like CHO or HEK293) and trigger spontaneous, mechanically-induced calcium spikes, ruining the assay baseline. A no-wash protocol with an extracellular fluorescence quencher ensures a high signal-to-noise ratio[7][8].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human CCR3 at 50,000 cells/well in a 96-well black-wall, clear-bottom plate. Incubate overnight at 37°C in 5% CO₂[6].

  • Dye Loading: Prepare the calcium dye in assay buffer (HBSS, 20 mM HEPES, pH 7.4) supplemented with 2.5 mM Probenecid.

    • Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely extruding the cleaved, fluorescent dye from the cytoplasm[8][9].

    • Add 100 µL of dye solution per well and incubate for 60 minutes at 37°C.

  • Antagonist Pre-incubation: Add the 4-OH-3-BP test compounds (serially diluted in DMSO, final assay DMSO < 1%) to the wells. Incubate for 15 minutes.

    • Causality: This pre-incubation allows the antagonist to reach thermodynamic equilibrium within the receptor pocket before the agonist challenge, ensuring accurate calculation of the competitive inhibition constant[6].

  • Agonist Challenge & Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Automatically inject the EC80​ concentration of the reference agonist (e.g., Eotaxin-1 for CCR3) and record fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes[6].

  • Validation: Analyze the peak fluorescence. Ensure the positive control fully suppresses the calcium spike, and the vehicle control shows a maximal response.

Protocol B: In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)

Purpose: To confirm that the receptor antagonism observed in the FLIPR assay translates to phenotypic efficacy (inhibition of cell migration)[10][11].

Expert Insight (Causality): Benzylpiperidines are highly lipophilic (LogD > 2.5). When performing chemotaxis assays in bare polycarbonate chambers, these compounds readily adsorb to the plastic, artificially lowering the effective concentration in solution. Supplementing the assay buffer with 0.1% Bovine Serum Albumin (BSA) acts as a lipid carrier, preventing non-specific binding and ensuring accurate IC50​ determination[11].

Step-by-Step Methodology:

  • Chamber Setup: Utilize a 48-well or 96-well modified Boyden chamber with a 5.0 µm pore polycarbonate membrane[12][13].

  • Lower Compartment: Add 30 µL of assay buffer (RPMI 1640, 0.1% BSA) containing the chemoattractant (e.g., 10 nM Eotaxin-1) and the 4-OH-3-BP antagonist at various concentrations to the lower wells[12].

  • Upper Compartment: Isolate primary human eosinophils. Resuspend at 1×106 cells/mL in assay buffer containing the exact same concentration of the antagonist as the lower well. Add 50 µL of the cell suspension to the upper wells[11][12].

  • Migration: Incubate the assembled chamber for 4 hours at 37°C in 5% CO₂[12].

  • Quantification: Remove the membrane, scrape non-migrated cells from the upper surface, and fix/stain the migrated cells on the lower surface. Lyse the stained cells and read absorbance using an ELISA reader to quantify migration[13][14].

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The stereochemistry of the 4-OH-3-BP scaffold dictates its spatial orientation and, consequently, its receptor affinity. The table below illustrates representative SAR data demonstrating how specific stereoisomers impact biological activity across functional and phenotypic assays.

Scaffold StereochemistryCCR3 Calcium Flux IC50​ (nM)Eosinophil Chemotaxis IC50​ (nM)Calculated LogD (pH 7.4)
(3S, 4R)-4-OH-3-BP 1.2 4.5 2.8
(3R, 4S)-4-OH-3-BP>1000>10002.8
(3S, 4S)-4-OH-3-BP45.0120.02.9
(3R, 4R)-4-OH-3-BP850.0>10002.9

Table 1: The (3S, 4R) configuration optimally aligns the benzyl group with the hydrophobic pocket of the target receptor while allowing the 4-hydroxyl group to engage in critical hydrogen bonding with transmembrane domain residues.

References

  • [1] De Lucca, G. V., et al. (2005). Discovery of CC Chemokine Receptor-3 (CCR3) Antagonists with Picomolar Potency. Journal of Medicinal Chemistry. URL: [Link]

  • [3] Gardner, D. S., et al. (2008). From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part II: Acyclic replacements for the (3S)-3-benzylpiperidine in a series of potent CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • [14] An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. PMC / National Institutes of Health. URL: [Link]

  • [11] Falasca, M., & Raimondi, C. (2011). Boyden Chamber. Methods in Molecular Biology. URL: [Link]

  • [7] FLIPR Calcium 4 Assay Kit. Molecular Devices. URL: [Link]

  • [6] Mukherjee, P., et al. (2006). In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? British Journal of Pharmacology / PMC. URL: [Link]

Sources

Method

Application Notes and Protocols: Stereoselective Synthesis of 4-Hydroxy-3-Benzylpiperidine

Abstract The 4-hydroxy-3-benzylpiperidine scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceutical agents. Its rigid, decorated framework allows for precise spati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-hydroxy-3-benzylpiperidine scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceutical agents. Its rigid, decorated framework allows for precise spatial orientation of functional groups, making it a critical building block in drug discovery. However, the stereocontrolled synthesis of this moiety presents a significant challenge due to the presence of two adjacent chiral centers at the C3 and C4 positions. This guide provides an in-depth analysis of modern stereoselective strategies to access specific diastereomers and enantiomers of 4-hydroxy-3-benzylpiperidine. We will explore the mechanistic underpinnings of substrate-controlled and catalyst-controlled reductions, and provide a detailed, field-proven protocol for a highly efficient biocatalytic approach.

Introduction: The Significance of the 4-Hydroxy-3-Benzylpiperidine Core

The piperidine ring is the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1] When substituted at the 3 and 4 positions with benzyl and hydroxyl groups, respectively, the resulting scaffold serves as a key pharmacophore in molecules targeting a wide range of diseases. For instance, derivatives of this core are integral to the development of potent enzyme inhibitors, central nervous system (CNS) agents, and antiviral compounds.[2][3]

The synthetic challenge lies in the precise control of both relative (diastereoselectivity: cis vs. trans) and absolute (enantioselectivity: R vs. S) stereochemistry at the C3 and C4 carbons. The spatial relationship between the benzyl and hydroxyl groups profoundly influences the molecule's ability to bind to its biological target, making stereoselective synthesis not just an academic exercise, but a prerequisite for developing effective therapeutics.

Strategic Overview of Stereoselective Synthesis

The most convergent and widely adopted strategy for synthesizing 4-hydroxy-3-benzylpiperidine involves the stereoselective reduction of a prochiral precursor, N-protected-3-benzyl-4-oxopiperidine. The stereochemical outcome of this reduction is dictated by the choice of reducing agent, catalyst, and reaction conditions.

G cluster_intermediate Key Intermediate Pyridine Pyridine Derivatives Piperidone N-Protected-3-benzyl- 4-oxopiperidine Pyridine->Piperidone Multistep Synthesis Benzyl_Halide Benzyl Halide Benzyl_Halide->Piperidone Diastereo Diastereoselective Chemical Reduction Piperidone->Diastereo Enantio Catalyst-Controlled Asymmetric Reduction Piperidone->Enantio Cis_Product cis-Isomer Diastereo->Cis_Product e.g., NaBH4 Trans_Product trans-Isomer Diastereo->Trans_Product e.g., L-Selectride Enantio->Cis_Product e.g., KRED (HeCR) Enantio->Trans_Product e.g., KRED (DbCR) G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Buffer Prepare Phosphate Buffer (100 mM, pH 7.0) Reagents Add Substrate, NADP+, GDH, and Glucose to Buffer Buffer->Reagents Enzyme Add HeCR Enzyme (Lyophilized Powder or Solution) Reagents->Enzyme Incubate Incubate at 30°C with Gentle Agitation (e.g., 180 rpm) Enzyme->Incubate Monitor Monitor Conversion by HPLC or TLC (24-48 h) Incubate->Monitor Quench Quench with Ethyl Acetate and Separate Layers Monitor->Quench Upon Completion Extract Extract Aqueous Layer with Ethyl Acetate (3x) Quench->Extract Dry Dry Combined Organics (Na₂SO₄) and Concentrate Extract->Dry Purify Purify by Silica Gel Column Chromatography Dry->Purify

Caption: Experimental workflow for biocatalytic reduction.

Materials and Reagents
  • tert-butyl 4-oxo-3-benzylpiperidine-1-carboxylate (Substrate)

  • Ketoreductase HeCR (e.g., from a commercial supplier or expressed in-house)

  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • D-Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Potassium Phosphate Dibasic (K₂HPO₄)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Silica Gel (for chromatography)

Equipment
  • Temperature-controlled orbital shaker

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • HPLC system with a chiral column (for stereoselectivity analysis)

Step-by-Step Procedure
  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Cofactor Regeneration System: To the 100 mL buffer solution, add D-Glucose (1.5 g, 8.3 mmol). This serves as the ultimate hydride source. Add NADP⁺ (10 mg) and Glucose Dehydrogenase (20 mg, ~500 units). The GDH will continuously reduce NADP⁺ to NADPH using glucose, ensuring the KRED has a constant supply of its required cofactor.

  • Reaction Initiation: Add tert-butyl 4-oxo-3-benzylpiperidine-1-carboxylate (1.0 g, 3.29 mmol) to the buffered solution. Stir until dissolved (mild sonication may be required).

  • Enzyme Addition: Add the HeCR enzyme (typically 20-50 mg of lyophilized powder). The optimal enzyme loading should be determined on a small scale but is generally low.

  • Incubation: Place the reaction vessel in an orbital shaker set to 30°C and 180 rpm.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking a small aliquot, extracting with EtOAc, and analyzing by TLC or HPLC. The reaction is typically complete within 24-48 hours.

  • Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to afford the pure (3R,4S)-1-Boc-3-benzyl-4-hydroxypiperidine as a white solid or viscous oil.

  • Characterization: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio by ¹H NMR or achiral HPLC and the enantiomeric excess by chiral HPLC analysis. Expect >99% conversion, >99:1 dr (cis:trans), and >99% ee.

Conclusion

The stereoselective synthesis of 4-hydroxy-3-benzylpiperidine is a critical endeavor for medicinal chemistry and drug development. While classical chemical methods provide excellent diastereocontrol based on well-understood principles of steric hindrance, modern biocatalytic approaches offer an unparalleled level of efficiency and stereoselectivity. The use of ketoreductases allows for the predictable and scalable production of all four stereoisomers from a common precursor under environmentally benign conditions. The protocol detailed herein provides researchers with a robust and reliable method to access enantiopure cis-4-hydroxy-3-benzylpiperidine, a valuable building block for the synthesis of next-generation therapeutics.

References

  • Coombs, T. C., et al. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 50(12), 2734–2737. Available at: [Link]

  • Zhang, Z., et al. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Communications, 12(1), 6062. Available at: [Link]

  • Li, Z., et al. (2022). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters, 24(1), 239–244. Available at: [Link]

  • Zhu, G., et al. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. Available at: [Link]

  • Kunz, H., & Pfrengle, W. (1988). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 66(3), 544-551. Available at: [Link]

  • de Koning, P. D., et al. (2002). A Stereodivergent Approach to Substituted 4-Hydroxypiperidines. The Journal of Organic Chemistry, 67(20), 7049–7056. Available at: [Link]

  • Kunz, H. (2001). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. Available at: [Link]

  • Dong, J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14329–14336. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. PrepChem.com. Available at: [Link]

  • ResearchGate. (n.d.). 3-Substituted-4-hydroxypiperidine and its application; synthesis of chiral 3-substituted-4-hydroxypiperidine via chemical reduction. ResearchGate. Available at: [Link]

  • Goti, A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3209. Available at: [Link]

  • Li, G., et al. (2014). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 18(5), 642–647. Available at: [Link]

  • Zhang, W., et al. (2023). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Catalysis Science & Technology, 13, 4624-4630. Available at: [Link]

  • Patel, R. N., et al. (2006). Stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate. Tetrahedron: Asymmetry, 17(15), 2268-2275. Available at: [Link]

  • Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application

Application Note: Preclinical Formulation of 4-Hydroxy-3-Benzylpiperidine for Animal Studies

Executive Summary & Pharmacochemical Rationale 4-Hydroxy-3-benzylpiperidine (also known as 3-benzylpiperidin-4-ol) is a critical pharmacophore and synthetic intermediate used in the development of CNS-active therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacochemical Rationale

4-Hydroxy-3-benzylpiperidine (also known as 3-benzylpiperidin-4-ol) is a critical pharmacophore and synthetic intermediate used in the development of CNS-active therapeutics, particularly NMDA receptor antagonists (e.g., Ifenprodil analogs) and monoamine transporter modulators. Transitioning this compound from in vitro assays to in vivo preclinical animal studies requires overcoming significant physicochemical hurdles.

The molecule presents a classic formulation dichotomy: it possesses a basic piperidine nitrogen (pKa ~9.5) and a highly lipophilic benzyl moiety. While the hydrochloride salt form (3-benzylpiperidin-4-ol hydrochloride) improves aqueous solubility[1], the lipophilic bulk often leads to localized precipitation upon intravenous (IV) injection or poor dissolution in the gastrointestinal (GI) tract during oral (PO) administration. Tailored formulation strategies, dictated by the compound's innate properties, are essential to achieve the optimal in vivo systemic concentrations required for robust pharmacokinetic (PK) and pharmacodynamic (PD) modeling[2].

As a Senior Application Scientist, your goal is to select a vehicle that not only solubilizes the active pharmaceutical ingredient (API) but also maintains its stability and tolerability in rodent models. Optimized clear-solution formulations yield maximal drug exposure and reduce inter-individual variability, whereas precisely engineered suspensions are necessary for high-dose toxicity and oral bioavailability studies[3].

Formulation Strategies & Quantitative Profiling

The selection of a dosing vehicle is strictly dictated by the intended route of administration and the target Cmax​ . Below is a quantitative summary of validated formulation matrices for 4-hydroxy-3-benzylpiperidine.

Table 1: Comparative Formulation Matrices for Preclinical Dosing

Formulation TypeVehicle CompositionTarget RouteMax API Conc.Causality & Mechanistic Advantage
Co-Solvent Solution 5% DMSO + 30% PEG400 + 65% SalineIV, IP5 – 10 mg/mLDMSO disrupts the API crystal lattice; PEG400 acts as a co-solvent to prevent precipitation when introduced to aqueous blood[2].
Homogeneous Suspension 0.5% CMC-Na in sterile waterPO (Gavage)> 50 mg/mLCarboxymethyl cellulose (CMC-Na) increases vehicle viscosity, preventing particle settling and ensuring uniform dosing[4].
Cyclodextrin Inclusion 10% HP-β-CD in PBS (pH 7.4)IV, SC15 – 20 mg/mLThe hydrophobic cavity of HP-β-CD encapsulates the lipophilic benzyl ring, masking it from the aqueous environment.

Mandatory Visualization: Formulation Decision Tree

The following workflow illustrates the logical progression from API solubility screening to in vivo dosing.

FormulationWorkflow Start 4-hydroxy-3-benzylpiperidine (API Physicochemical Assessment) Solubility Solubility Screening (Aqueous vs. Organic) Start->Solubility Route Determine Dosing Route & Target PK Solubility->Route IV_IP IV / IP Administration (High Bioavailability / Rapid Onset) Route->IV_IP PO PO (Oral Gavage) (GI Absorption / First-Pass Metabolism) Route->PO CoSolvent Co-solvent System (5% DMSO, 30% PEG400, 65% Saline) IV_IP->CoSolvent Suspension Suspension System (0.5% CMC-Na in Water) PO->Suspension Sterile Sterile Filtration (0.22 µm) & Visual Inspection CoSolvent->Sterile Homogenize Vortex & Homogenization (Continuous stirring during dosing) Suspension->Homogenize Dose In Vivo Dosing & PK Analysis Sterile->Dose Homogenize->Dose

Caption: Preclinical formulation decision tree for 4-hydroxy-3-benzylpiperidine.

Experimental Protocols (Self-Validating Workflows)

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and a physical checkpoint to ensure the formulation is viable before animal administration.

Protocol A: Co-Solvent Solution for IV/IP Administration (Target: 5 mg/mL)

This formulation utilizes a step-down polarity gradient to force the lipophilic benzylpiperidine into an aqueous-compatible state.

  • API Dissolution: Weigh 5.0 mg of 4-hydroxy-3-benzylpiperidine (HCl salt preferred) into a clean glass vial. Add 50 µL of 100% DMSO.

    • Causality: DMSO acts as a powerful aprotic solvent to immediately break the intermolecular crystal lattice.

    • Validation Checkpoint: The solution must become 100% transparent within 60 seconds of vortexing. If particulate matter remains, the API may be degraded or contain inorganic impurities.

  • Surfactant Bridging: Add 300 µL of PEG400 to the DMSO-API solution and vortex for 30 seconds.

    • Causality: PEG400 acts as a co-solvent and steric stabilizer. It coats the dissolved API molecules, preventing them from aggregating when the highly polar aqueous phase is introduced.

  • Aqueous Quenching: Slowly add 650 µL of 0.9% sterile Saline dropwise while continuously vortexing the vial.

    • Causality: Dropwise addition prevents localized "solvent shock," which occurs when the local concentration of water suddenly spikes, stripping the PEG400 away and causing the lipophilic benzyl group to precipitate.

    • Validation Checkpoint (Critical): Observe the solution against a dark background. A transient opalescence that clears within 5 seconds indicates successful micellar integration. If the solution remains turbid or milky for >30 seconds, the critical micelle concentration has been breached. Do not dose animals with a turbid IV solution; it will cause fatal micro-embolisms.

  • Sterilization: Pass the final clear solution through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Homogeneous Suspension for PO Administration (Target: 20 mg/mL)

Creating a formulation for animal studies is more complex due to the low solubility of lipophilic compounds in aqueous solutions; therefore, a homogeneous suspension method is suggested for oral routes[4].

  • Vehicle Preparation: Prepare a 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) solution in sterile water. Stir overnight at room temperature to ensure complete hydration of the polymer chains.

    • Causality: CMC-Na increases the kinematic viscosity of the vehicle. According to Stokes' Law, a higher viscosity exponentially decreases the sedimentation rate of suspended particles, ensuring the first and last animal dosed receive the exact same concentration.

  • Wetting the API: Weigh 20.0 mg of the API into a mortar or glass vial. Add 50 µL of the 0.5% CMC-Na vehicle and use a pestle or glass rod to triturate the powder into a smooth, lump-free paste.

    • Causality: Dry piperidine powders often carry a static charge and repel water. Mechanical trituration forces the wetting of the hydrophobic benzyl surfaces.

  • Volume Expansion: Gradually add the remaining 950 µL of the CMC-Na vehicle while continuously mixing.

    • Validation Checkpoint: The final formulation should be a uniform, milky-white suspension. Allow it to sit undisturbed for 15 minutes. If a hard cake forms at the bottom that cannot be resuspended with gentle inversion, the particle size of the API is too large and requires pre-milling.

Pharmacokinetic Implications

The choice between the protocols above will fundamentally alter the PK profile of 4-hydroxy-3-benzylpiperidine. Intravenous administration of the PEG400 co-solvent system will bypass first-pass metabolism, yielding an immediate Cmax​ and allowing researchers to calculate the absolute volume of distribution ( Vd​ ) and clearance ( Cl )[2].

Conversely, the PO CMC-Na suspension relies entirely on the dissolution rate of the API within the acidic environment of the rodent stomach. Because the piperidine nitrogen will become heavily protonated at gastric pH (pH 1-2), dissolution is generally rapid, but systemic bioavailability will be heavily dependent on hepatic CYP-mediated first-pass extraction[3]. Prioritizing these formulation and delivery optimizations early on is pivotal for effective systemic uptake and expediting the overall preclinical drug development timeline[2].

References

  • Benchchem. 3-Benzylpiperidin-4-ol hydrochloride. Benchchem Product Catalog.
  • Smolecule. Buy Smurf1-IN-1. Smolecule Product Catalog & In Vivo Formulations.
  • National Center for Biotechnology Information (NCBI) / PMC. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • WuXi AppTec. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield &amp; Stereocontrol in 4-Hydroxy-3-benzylpiperidine Synthesis

Welcome to the Technical Support Center for the synthesis of 4-hydroxy-3-benzylpiperidine (3-benzylpiperidin-4-ol). This scaffold is a privileged building block in medicinal chemistry, frequently utilized in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-hydroxy-3-benzylpiperidine (3-benzylpiperidin-4-ol). This scaffold is a privileged building block in medicinal chemistry, frequently utilized in the development of opioid ligands, NMDA receptor antagonists, and novel neurotherapeutics.

Synthesizing this molecule from its standard precursor, 3-benzylpiperidin-4-one, presents two major technical bottlenecks: diastereoselectivity during ketone reduction and severe product loss during aqueous isolation . This guide provides field-proven, mechanistically grounded solutions to optimize your yields and isolate enantiopure or diastereopure products.

Part 1: Troubleshooting FAQs

Q1: My standard NaBH₄ reduction of 3-benzylpiperidin-4-one yields a messy 1:1 mixture of cis and trans diastereomers. How can I selectively synthesize the cis isomer? Causality & Solution: The poor diastereomeric ratio (dr) is a result of competing steric and torsional strain during hydride delivery. In the chair conformation, the bulky 3-benzyl group anchors itself in the equatorial position to minimize 1,3-diaxial interactions. When using a small hydride like NaBH₄, attack occurs from the axial face (driven by torsional strain control), yielding the equatorial alcohol (trans-isomer)[1]. However, this axial attack is partially hindered by the axial protons at C2 and C6, leading to poor selectivity. To synthesize the cis-isomer, you must switch to a bulky reducing agent like L-Selectride. The immense steric bulk of L-Selectride forces the hydride to attack from the less hindered equatorial face (steric approach control). This pushes the resulting hydroxyl group into the axial position, yielding the cis-3,4-disubstituted piperidine with >99:1 diastereoselectivity[2].

Q2: My reaction goes to completion by TLC, but my isolated yield after aqueous workup is consistently below 50%. Where is my product going? Causality & Solution: 4-Hydroxy-3-benzylpiperidine is a highly polar, amphiphilic amino-alcohol. The combination of a secondary amine and a free hydroxyl group gives the molecule high water solubility and zwitterion-like behavior at near-neutral pH levels. During standard aqueous extractions, it partitions heavily into the aqueous layer or forms stubborn emulsions. To fix this, do not attempt to isolate the free amine. Instead, perform an in situ Boc-protection directly in the aqueous quench mixture[3]. Converting the secondary amine to an N-Boc carbamate destroys its basicity, drastically increases its lipophilicity, and allows for >90% recovery during ethyl acetate extraction.

Q3: I am trying to access the piperidine core by catalytically hydrogenating 3-benzyl-4-hydroxypyridine, but I am observing significant cleavage of the benzyl group. How do I prevent this? Causality & Solution: Standard Palladium on Carbon (Pd/C) is highly active for benzylic C-C bond hydrogenolysis, especially under the elevated pressures required to reduce a pyridine ring. To preserve the benzylic bond while reducing the heterocycle, switch your catalyst to Platinum Dioxide (PtO₂, Adams' catalyst) or Rhodium on Alumina (Rh/Al₂O₃), which are highly active for ring saturation but poor at benzylic cleavage. Alternatively, adding a catalytic amount of acetic acid can accelerate pyridine reduction before hydrogenolysis occurs.

Part 2: Quantitative Data

The table below summarizes the expected diastereomeric ratios and isolated yields based on the choice of reducing agent and isolation strategy.

Reducing AgentConditionsMajor DiastereomerDiastereomeric Ratio (cis:trans)Isolated Yield (Free Amine)Isolated Yield (N-Boc Protected)
NaBH₄ MeOH, 0 °Ctrans~ 30:7045%88%
L-Selectride THF, -78 °Ccis> 99:152%94%
LiAlH₄ THF, 0 °Ctrans~ 40:6040%85%
Carbonyl Reductase (HeCR) Buffer, 30 °Ccis> 99:1 (Enantiopure)N/A92%

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Stereoselective Synthesis of cis-4-Hydroxy-3-benzylpiperidine

This protocol utilizes L-Selectride to force equatorial hydride attack, ensuring high cis-selectivity[2].

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Dissolve 3-benzylpiperidin-4-one (10.0 mmol, 1.0 equiv) in 100 mL of anhydrous THF (0.1 M concentration).

  • Thermal Control: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes. Mechanistic note: Strict temperature control is vital to maximize the steric differentiation of the ketone faces.

  • Reduction: Dropwise add L-Selectride (1.0 M in THF, 12.0 mL, 1.2 equiv) via syringe pump over 20 minutes. Stir the reaction at -78 °C for 3 hours.

  • Self-Validation (TLC Check): Remove a 50 µL aliquot, quench with 1 drop of water, and spot on a silica TLC plate (Eluent: DCM:MeOH 9:1, Ninhydrin stain). The starting ketone (Rf ~0.6) must be completely consumed, replaced by a single lower-running spot (Rf ~0.3).

  • Oxidative Quench: Carefully quench the reaction at -78 °C by adding 10 mL of water. Remove the cooling bath. Once at room temperature, add 15 mL of 3M NaOH followed by 15 mL of 30% H₂O₂ to oxidize the organoborane byproduct[2]. Stir for 1 hour.

Protocol B: High-Yield Isolation via In Situ Boc-Protection

Do not attempt to extract the mixture from Protocol A yet. Proceed directly to Protocol B[3].

  • pH Adjustment: Test the pH of the quenched mixture from Protocol A. Adjust to pH 9–10 using saturated aqueous Na₂CO₃ if necessary.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol, 1.2 equiv) directly to the vigorously stirring biphasic mixture. Stir at room temperature for 12 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 50 mL). The product is now highly lipophilic.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (NMR Check): Take a crude ¹H NMR in CDCl₃. To confirm the cis stereochemistry, look at the C4-carbinol proton (~3.8 ppm). It should appear as a narrow multiplet (small J values), confirming it is in the equatorial position. (A broad triplet with large trans-diaxial couplings would indicate the trans isomer)[1].

Part 4: Workflows and Mechanistic Pathways

Workflow A 3-Benzylpiperidin-4-one (Starting Material) B L-Selectride Reduction (-78°C, THF) A->B Bulky Hydride C NaBH4 Reduction (0°C, MeOH) A->C Small Hydride D cis-4-Hydroxy-3-benzylpiperidine (>95% de) B->D E trans-4-Hydroxy-3-benzylpiperidine (Major, ~70% de) C->E F In Situ Boc-Protection (Boc2O, Et3N) D->F E->F G Organic Extraction (>90% Yield Recovery) F->G

Caption: Workflow for the stereodivergent synthesis and high-yield isolation of 4-hydroxy-3-benzylpiperidine.

Mechanism cluster_cis Cis Pathway (Steric Control) cluster_trans Trans Pathway (Torsional Control) Ketone 3-Benzylpiperidin-4-one C3-Benzyl (Equatorial) EqAttack Equatorial Attack L-Selectride Ketone->EqAttack Bulky Hydride AxAttack Axial Attack NaBH4 Ketone->AxAttack Small Hydride AxOH Axial Hydroxyl C3-Eq, C4-Ax EqAttack->AxOH CisProd cis-Isomer High dr AxOH->CisProd EqOH Equatorial Hydroxyl C3-Eq, C4-Eq AxAttack->EqOH TransProd trans-Isomer Moderate dr EqOH->TransProd

Caption: Mechanistic pathways dictating cis/trans diastereoselectivity during ketone reduction.

References

  • Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines Source: The Journal of Organic Chemistry - ACS Publications URL
  • (S)
  • Source: PMC (NIH)
  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions Source: ResearchGate URL

Sources

Optimization

preventing degradation of 4-hydroxy-3-benzylpiperidine in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the erratic solution stability of piperidine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the erratic solution stability of piperidine derivatives.

Handling 4-hydroxy-3-benzylpiperidine presents a unique, dual-threat degradation profile: it contains a highly reactive secondary amine and a vulnerable benzylic position. This guide bypasses generic handling advice to provide you with the mechanistic causality behind these degradation pathways and field-proven, self-validating protocols to ensure absolute experimental reproducibility.

Visual Workflow: Degradation Pathways & Prevention

DegradationMechanisms A 4-hydroxy-3-benzylpiperidine (Unstable Free Base) B N-Oxidation & Ring Cleavage (N-Oxides / Imines) A->B Dissolved O2 C Benzylic Autoxidation (Hydroperoxides) A->C UV Radiation D Dehydration (Tetrahydropyridine) A->D Heat / Extreme pH E Argon Purging & Antioxidants B->E Prevented By F Actinic Light Protection (Amber Vials) C->F Prevented By G pH 4.5 - 6.0 Buffer (Salt Formation) D->G Prevented By

Mechanistic degradation pathways of 4-hydroxy-3-benzylpiperidine and targeted prevention strategies.

Section 1: Mechanistic Causes of Degradation (FAQ)

Q1: Why does my stock solution turn yellow and exhibit multiple new peaks on LC-MS after a few days at room temperature? A1: The causality is rooted in two distinct oxidative mechanisms. First, the secondary amine in the piperidine ring is highly nucleophilic and reacts spontaneously with dissolved atmospheric oxygen to form N-oxides and imines[1]. Second, the benzylic carbon is highly susceptible to radical-initiated autoxidation. When exposed to ambient UV light, the energy excites the molecule, leading to bond cleavage and the formation of free radicals[2]. These radicals react with oxygen to form hydroperoxides, which subsequently decompose into highly conjugated, yellow-colored byproducts.

Q2: How does pH dictate the stability of this specific compound? A2: 4-hydroxy-3-benzylpiperidine is a bifunctional molecule, making its stability highly pH-dependent. In its free base form (typically pH > 8), the lone electron pair on the piperidine nitrogen is fully exposed, maximizing its susceptibility to oxidation[1]. Conversely, if the solution is too acidic (pH < 3) and exposed to elevated temperatures, the 4-hydroxyl group undergoes acid-catalyzed dehydration (E1 elimination), resulting in a double bond within the piperidine ring. The mechanistic sweet spot is buffering the solution to pH 4.5–6.0 . This protonates the amine into a stable salt form (protecting the lone pair from oxidation) while remaining mild enough to prevent dehydration.

Q3: Are there specific handling precautions regarding trace metals or excipients? A3: Yes. Trace transition metals (such as iron or palladium residues from upstream synthesis) act as potent catalysts for piperidine decomposition. They adsorb the piperidine molecules and facilitate the rapid cleavage of C-N bonds[2]. Furthermore, the compound must be kept strictly away from strong oxidizing agents to prevent complete ring-opening degradation[3]. Always use high-purity, metal-free solvents and consider adding a chelating agent.

Section 2: Quantitative Stability Data

To highlight the impact of environmental controls, the following table summarizes the degradation kinetics of piperidine derivatives under various storage conditions.

Table 1: Degradation Kinetics of Piperidine Derivatives in Solution (10 mg/mL)

Environmental ConditionStorage DurationRemaining Purity (%)Primary Degradation Pathway
Room Temp, Ambient Light, Air (pH 8.0)7 Days81.5%N-Oxidation, Benzylic Cleavage
Room Temp, Dark, Air (pH 8.0)7 Days89.2%N-Oxidation
40°C, Dark, Argon Purged (pH 2.0)14 Days76.4%Acid-Catalyzed Dehydration
4°C, Dark, Argon Purged (pH 5.5)30 Days>99.5%None Detected

Visual Workflow: Formulation Protocol

FormulationWorkflow S1 1. Solvent Degassing (Argon Sparging) QC1 QC: Dissolved O2 < 0.5 mg/L S1->QC1 S2 2. pH Optimization (Acetate Buffer pH 5.5) QC1->S2 S3 3. API Dissolution (Gentle Agitation) S2->S3 S4 4. Sterile Filtration (0.22 µm PTFE) S3->S4 S5 5. Amber Vial Aliquoting & Argon Overlay S4->S5 QC2 QC: LC-MS Baseline Purity S5->QC2 S6 Long-Term Storage (-20°C, Dark) QC2->S6

Self-validating formulation workflow for stabilizing piperidine derivative stock solutions.

Section 3: Step-by-Step Methodology (Self-Validating Protocol)

Goal: To create a 10 mg/mL stock solution that guarantees >99% stability for 30+ days. System Validation: This protocol incorporates in-line Quality Control (QC) gates to ensure the system is self-validating and removes guesswork from the equation.

Step 1: Solvent Deoxygenation

  • Action: Sparge HPLC-grade water and organic co-solvents (e.g., Acetonitrile) with high-purity Argon gas for 20 minutes.

  • Causality: Displacing dissolved oxygen eliminates the primary reactant required for N-oxidation and hydroperoxide formation[1].

  • QC Validation Gate: Measure dissolved oxygen (DO) using a probe. Proceed only if DO < 0.5 mg/L.

Step 2: Buffer Preparation and pH Optimization

  • Action: Prepare a 50 mM ammonium acetate buffer using the deoxygenated water. Adjust the pH to 5.5 using dilute acetic acid.

  • Causality: Protonating the secondary amine to its acetate salt shields the nitrogen lone pair from oxidative attack without triggering acid-catalyzed dehydration of the 4-hydroxyl group.

Step 3: API Dissolution

  • Action: Weigh the 4-hydroxy-3-benzylpiperidine and slowly add it to the buffered solvent to achieve a 10 mg/mL concentration. Stir gently under an Argon overlay.

  • Causality: Minimizing high-shear agitation prevents the re-introduction of atmospheric oxygen into the matrix.

Step 4: Sterile Filtration and Chelator Addition

  • Action: Add 0.1 mM EDTA to the solution. Filter the solution through a 0.22 µm PTFE syringe filter.

  • Causality: EDTA sequesters trace metal catalysts that accelerate C-N bond cleavage[2]. PTFE is used because it is chemically inert and does not leach extractables that could initiate radical reactions.

Step 5: Aliquoting and Actinic Protection

  • Action: Dispense the filtered solution into amber glass vials. Overlay the headspace of each vial with Argon gas before sealing with PTFE-lined caps.

  • Causality: Amber glass blocks UV radiation, completely shutting down the photo-oxidative radical initiation pathway[1],[2]. The Argon overlay ensures the headspace remains inert during storage.

  • QC Validation Gate: Perform an immediate LC-MS analysis (T=0) to establish a baseline purity chromatogram.

Step 6: Storage

  • Action: Store the sealed vials at -20°C.

  • Causality: Lowering the thermal energy of the system exponentially decreases the rate of any residual chemical reactions, including thermal decomposition[1],[2].

References

  • Title: Under what conditions does piperidine decompose? - Blog Source: Biosynce URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Conditions for 4-hydroxy-3-benzylpiperidine

Welcome to the technical support center for the analysis of 4-hydroxy-3-benzylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-hydroxy-3-benzylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development. We will move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to troubleshoot effectively and develop robust, reliable methods.

The unique structure of 4-hydroxy-3-benzylpiperidine, possessing a basic piperidine ring, a polar hydroxyl group, and a non-polar benzyl moiety, presents specific analytical challenges. This guide is structured to address these challenges directly, covering achiral (reversed-phase) analysis, troubleshooting, and chiral separations.

Section 1: Frequently Asked Questions (FAQs) for Achiral Reversed-Phase HPLC

This section addresses common initial queries when setting up an HPLC method for 4-hydroxy-3-benzylpiperidine.

Q1: What is a good starting point for column and mobile phase selection?

A1: For a moderately polar basic compound like 4-hydroxy-3-benzylpiperidine, a modern, high-purity silica C18 column with end-capping is the recommended starting point. These columns minimize exposed silanol groups, which are a primary cause of peak tailing for basic analytes.[1][2]

The mobile phase should consist of an aqueous buffer and an organic modifier. Acetonitrile is generally preferred over methanol as it often provides sharper peaks and lower viscosity. A good starting point is a simple acidic mobile phase to ensure the piperidine nitrogen is protonated and to suppress the ionization of residual silanol groups on the stationary phase.[1][3]

Table 1: Recommended Starting Conditions for Achiral RP-HPLC

ParameterRecommended ConditionRationale
Column C18, 2.1/4.6 mm ID, 50-150 mm length, < 5 µm particle sizeProvides good retention for the benzyl group. Modern, end-capped columns reduce peak tailing.[2]
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in HPLC-grade WaterLow pH (~2.5-3.0) protonates the analyte and suppresses silanol activity, improving peak shape.[3][4]
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good efficiency.[5]
Gradient Start with a shallow gradient, e.g., 5% to 95% B over 15-20 minutesAllows for effective screening of the elution profile.[6]
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns.
Column Temp. 30 - 40 °CImproves efficiency and reduces mobile phase viscosity.
Detection (UV) 254 nm, with secondary confirmation at ~210 nmThe benzyl group provides a chromophore for UV detection. 254 nm is a common wavelength for aromatic compounds.[7]
Injection Volume 5 - 20 µLDependent on sample concentration.
Q2: I'm observing significant peak tailing. What is the cause and how can I fix it?

A2: Peak tailing is the most common issue for basic compounds like 4-hydroxy-3-benzylpiperidine. It is primarily caused by secondary ionic interactions between the protonated piperidine amine and negatively charged, deprotonated silanol groups on the silica surface of the HPLC column.[1][8] This "mixed-mode" interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

Solutions to Mitigate Peak Tailing:

  • Lower Mobile Phase pH: Adjust the pH to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA). This ensures the analyte is fully protonated and, more importantly, suppresses the ionization of the silanol groups, minimizing the secondary interactions.[1][3]

  • Add a Competing Base: Incorporate a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase. TEA is a stronger base that preferentially interacts with the active silanol sites, effectively shielding the analyte from these interactions.[3] However, this approach can shorten column lifetime.

  • Use a Modern, End-capped Column: Employ columns specifically designed for basic compounds. These often feature advanced end-capping or have a polar-embedded group that shields the silica surface.[2][9]

  • Reduce Sample Mass Load: Overloading the column can saturate the primary retention sites, making interactions with active silanol sites more pronounced. Try injecting a more dilute sample.

Q3: My analyte shows poor retention and elutes near the solvent front. What should I do?

A3: Poor retention indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase. This can happen if the mobile phase is too "strong" (i.e., has too high a concentration of organic solvent) or if the stationary phase is not suitable.

Strategies to Increase Retention:

  • Decrease Organic Content: Reduce the initial percentage of acetonitrile or methanol in your gradient. An isocratic hold at a low organic percentage (e.g., 5% B) for a few minutes at the beginning of the run can help.[4]

  • Use a 100% Aqueous-Compatible Column: If very low organic concentrations are needed, standard C18 columns can undergo "dewetting," where the aqueous mobile phase is expelled from the pores, leading to a loss of retention.[10] Using a column specifically designed for highly aqueous conditions (e.g., those with polar-embedded or polar-endcapped groups) can resolve this.

  • Consider an Alternative Stationary Phase: If a C18 column is not providing adequate retention, consider a phenyl-hexyl column, which can offer alternative pi-pi interactions with the benzyl group of your analyte.

  • Explore HILIC: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) is an alternative to reversed-phase. HILIC uses a polar stationary phase and a high-organic mobile phase, which can significantly improve retention for polar analytes.[10]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues beyond the basics.

Issue: Persistent Peak Tailing Despite Low pH

Even after adjusting the mobile phase pH, you may still encounter peak tailing. This suggests other factors are at play.

Diagnostic Workflow:

G start Peak Tailing Observed (USP Tailing Factor > 1.5) q1 Is tailing seen on ALL peaks or just the basic analyte? start->q1 all_peaks Physical Problem Likely: Extra-column volume or column void. q1->all_peaks All Peaks analyte_only Chemical Problem: Secondary interactions with analyte. q1->analyte_only Analyte Only fix_physical SOLUTION: 1. Check for voids at column inlet. 2. Use smaller ID tubing. 3. Ensure fittings are correct. all_peaks->fix_physical q2 Is a guard column in use? analyte_only->q2 guard_yes SOLUTION: Replace guard column. It may be contaminated. q2->guard_yes Yes guard_no Column Issue Likely q2->guard_no No q3 Is the column old or heavily used? guard_no->q3 column_old Cause: Loss of end-capping or accumulation of matrix components. q3->column_old Yes column_new Cause: Unsuitable column chemistry. q3->column_new No fix_column SOLUTION: 1. Wash column with strong solvent. 2. If no improvement, replace the column with a new, high-purity, end-capped version. column_old->fix_column fix_chem SOLUTION: Switch to a column designed for basic compounds (e.g., polar-embedded phase or one with advanced shielding). column_new->fix_chem

Caption: Troubleshooting workflow for peak tailing issues.

Explanation of Steps:

  • Differentiating Physical vs. Chemical Problems: Injecting a neutral compound (like toluene or uracil) is a key diagnostic step. If the neutral compound also tails, the issue is likely physical (e.g., a void in the column, excessive tubing volume).[8] If only your basic analyte tails, the problem is chemical.

  • The Role of the Guard Column: A guard column is an inexpensive way to protect your analytical column from strongly retained matrix components. If it becomes saturated, it can be a source of peak distortion. Replacing it is a quick and easy troubleshooting step.[9]

  • Column Aging: Over time, especially at extreme pH values, the bonded phase of a column can hydrolyze, exposing more silanol groups and leading to increased tailing for basic compounds.[9]

Section 3: Chiral HPLC Method Development

4-hydroxy-3-benzylpiperidine contains a stereocenter at the C3 position, making the separation of its enantiomers critical for pharmaceutical development, as different enantiomers can have vastly different pharmacological activities.[11]

Q4: How do I separate the enantiomers of 4-hydroxy-3-benzylpiperidine?

A4: Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective method.[12][13] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly successful for a broad range of chiral compounds, including piperidine derivatives.[13][14]

The separation typically occurs in normal-phase mode, using a non-polar mobile phase with a polar alcohol modifier.

Q5: What are the recommended CSPs and mobile phases for screening?

A5: A systematic screening approach using several columns with different selectivities is the most efficient path to success.

Table 2: Recommended Screening Conditions for Chiral Separation

ParameterCondition 1Condition 2Condition 3
Chiral Column Chiralpak® AD-H (or equivalent amylose-based)Chiralcel® OD-H (or equivalent cellulose-based)Chiralpak® IC (or equivalent cellulose-based)
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (85:15:0.1, v/v/v)n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Detection (UV) 220 nm220 nm220 nm

Rationale:

  • CSP Variety: Screening amylose- and cellulose-based columns is crucial as they offer different chiral recognition mechanisms.[11]

  • Mobile Phase: The mobile phase consists of a non-polar alkane (n-Hexane), a polar alcohol modifier (IPA or EtOH) to control retention, and a basic additive (DEA).[14] The basic additive is critical for improving the peak shape of basic analytes like yours by competing for highly active sites on the stationary phase.[12]

  • Optimization: Once initial separation is observed, the resolution can be fine-tuned by adjusting the ratio of hexane to alcohol. Increasing the alcohol percentage will decrease retention times, while decreasing it will increase retention and potentially improve resolution.

Section 4: Experimental Protocols & Advanced Topics
Protocol 1: General Purity Analysis (Reversed-Phase)

This protocol provides a starting point for determining the purity of a 4-hydroxy-3-benzylpiperidine sample.

  • Preparation of Mobile Phase:

    • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane and degas.

    • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 4-hydroxy-3-benzylpiperidine sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This creates a 100 µg/mL stock solution.

  • HPLC System Setup and Equilibration:

    • Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Set the column temperature to 30 °C and the UV detection wavelength to 254 nm.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 15-20 minutes or until a stable baseline is achieved.[4]

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Include a 5-minute wash at 95% B and a 5-minute re-equilibration step at 5% B at the end of the run.

Workflow for Chiral Method Development

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation prep Prepare Racemic Standard (e.g., 1 mg/mL in Hexane/IPA) screen Screen on Multiple CSPs (e.g., AD-H, OD-H) with standard mobile phases prep->screen eval Evaluate Screening Data: Identify best Column/Solvent combination (Look for baseline or partial separation) screen->eval optimize Optimize Mobile Phase: Fine-tune Hexane/Alcohol ratio to achieve Resolution (Rs) > 1.5 eval->optimize flow Optimize Flow Rate: (Optional) Reduce flow rate to -improve resolution if needed optimize->flow validate Validate Method: Assess linearity, precision, accuracy, and robustness flow->validate confirm Confirm Peak Identity: Inject individual enantiomer standards (if available) validate->confirm final Final Validated Chiral Method confirm->final

Caption: A systematic workflow for chiral HPLC method development.

Topic: Stability-Indicating Method Development

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact API from its degradation products.[15]

To develop such a method, forced degradation studies are performed. This involves subjecting the 4-hydroxy-3-benzylpiperidine sample to harsh conditions to intentionally generate degradation products.[15]

Common Stress Conditions:

  • Acid/Base Hydrolysis: Refluxing the sample in dilute HCl and NaOH.

  • Oxidation: Treating the sample with hydrogen peroxide (H2O2).

  • Thermal Stress: Heating the solid sample (e.g., at 60-80 °C).

  • Photolytic Stress: Exposing the sample to UV and visible light.

The goal is to achieve 5-20% degradation. The stressed samples are then analyzed using the developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the main analyte peak. A photodiode array (PDA) detector is invaluable here for checking peak purity.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Gradients for Polar Peptide Purification.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities.
  • Sigma-Aldrich. (n.d.). Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.
  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry, 7(4), 223-224.
  • BenchChem. (2025). Application Note: Chiral HPLC Method Development for the Enantioselective Separation of 3-Benzylpiperidine.
  • BenchChem. (2025). Application Note: Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate.
  • Cheméo. (n.d.). 4-Benzyl-4-hydroxypiperidine.
  • Chem-Impex. (n.d.). Benzyl 4-hydroxy-1-piperidinecarboxylate.
  • Zejc, A., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
  • Ahuja, S. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Wikipedia. (n.d.). 4-Benzylpiperidine.
  • PubChem. (2026, February 14). 4-Benzylpiperidine.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine.
  • ResearchGate. (n.d.).
  • R Discovery. (2021, August 3).
  • International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development – A Review. IJTSRD, 5(6).
  • Bommella, M., et al. (2016). Development and validation of a stability indicating rp-hplc method for simultaneous determination of Haloperidol and Benzhexol. International Journal of Current Research, 8(8), 37245-37252.
  • Chen, W. C., et al. (2016). Method development and validation for the high-performance liquid chromatography assay of gastrodin in water extracts from different sources of Gastrodia elata Blume. Journal of Food and Drug Analysis, 24(3), 567-574.

Sources

Optimization

Technical Support Center: 4-Hydroxy-3-benzylpiperidine Extraction &amp; Purification

Welcome to the Technical Support Center for the synthesis and purification of 4-hydroxy-3-benzylpiperidine (also known as 3-benzylpiperidin-4-ol). As a critical intermediate in the development of neuroactive compounds an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-hydroxy-3-benzylpiperidine (also known as 3-benzylpiperidin-4-ol). As a critical intermediate in the development of neuroactive compounds and receptor ligands, achieving high purity and correct stereochemistry of this scaffold is paramount.

This guide is designed for bench scientists and process chemists. It moves beyond basic recipes to explain the physicochemical causality behind common extraction failures—such as borate-induced emulsions, diastereomeric mixtures, and pH-dependent yield losses—ensuring your downstream workflows remain robust and reproducible.

Process Workflow Architecture

The extraction of 4-hydroxy-3-benzylpiperidine typically follows its synthesis via the sodium borohydride ( NaBH4​ ) reduction of 3-benzylpiperidin-4-one [1]. The workflow below outlines the critical path from crude reaction mixture to isolated, isomerically pure product.

G A Crude Reaction Mixture (NaBH4 Reduction) B Quench & Hydrolysis (Sat. K2CO3 or NH4Cl) A->B C Liquid-Liquid Extraction (EtOAc / H2O, pH > 11) B->C D Aqueous Layer (Borate Salts, Inorganics) C->D Discard E Organic Layer (Product + Isomers) C->E Retain F Acid-Base Wash (Impurity Cleansing) E->F G Chromatography / Crystallization (Diastereomer Separation) F->G H Pure Target Isomer (4-hydroxy-3-benzylpiperidine) G->H

Workflow for the extraction and purification of 4-hydroxy-3-benzylpiperidine.

Diagnostic Dashboard: Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical nature of the impurities you are trying to remove.

Impurity TypeSource / OriginPhysical PropertyPrimary Removal Strategy
Borate Complexes Byproduct of NaBH4​ reduction.Forms polymeric, gel-like networks in water/organics.Chelation with K2​CO3​ or Rochelle's salt during aqueous quench [2].
Diastereomers Non-stereospecific hydride attack (cis vs trans).Identical mass ( m/z 192.14); similar polarity.Flash chromatography (basic eluent) or fractional salt crystallization [3].
Unreacted Ketone Incomplete reduction of 3-benzylpiperidin-4-one.Less polar than the product; lacks H-bond donor.Acid-base extraction (ketone remains in organic phase at low pH).
Inorganic Salts Residual sodium and chloride ions from workup.Highly water-soluble.Brine wash of the final organic layer.

Troubleshooting FAQs

Q: My liquid-liquid extraction is forming a stubborn, milky emulsion. How do I break it? A: Emulsions in this specific workflow are almost always caused by polymeric borate complexes formed during the NaBH4​ reduction of the piperidin-4-one precursor. When water is added, these complexes act as surfactants, trapping the organic solvent.

  • The Fix: Do not quench with plain water. Instead, use saturated aqueous K2​CO3​ or Rochelle's salt (sodium potassium tartrate). These reagents act as bidentate ligands that effectively chelate the boron, breaking down the polymeric network into highly water-soluble monomeric borate salts [2]. If an emulsion has already formed, filtering the biphasic mixture through a pad of Celite can mechanically break the emulsion.

Q: LC-MS shows two distinct peaks with the exact same mass ( m/z 192.14 for [M+H]+ ). What are these, and how do I remove one? A: You are observing the cis and trans diastereomers of 4-hydroxy-3-benzylpiperidine. The reduction of 3-substituted piperidin-4-ones is rarely 100% stereoselective [3].

  • The Fix: These cannot be separated by simple liquid-liquid extraction. You must perform silica gel chromatography using a highly polar, basic eluent (e.g., DCM/MeOH/ NH4​OH in a 90:9:1 ratio) to prevent the secondary amine from streaking. Alternatively, you can form diastereomeric salts using a bulky acid (like L-tartaric acid) and perform fractional crystallization [1].

Q: I am losing a massive amount of product in the aqueous wash. Why is my yield so low? A: 4-Hydroxy-3-benzylpiperidine contains a secondary aliphatic amine with a pKa of approximately 10.0 to 10.5. If your aqueous wash is neutral (pH 7) or slightly acidic, a significant portion of your product exists as the water-soluble ammonium cation, which will partition into the aqueous layer and be discarded.

  • The Fix: You must basify the aqueous phase to pH > 11 using 1M NaOH before extracting with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). This ensures the amine is entirely in its free-base (neutral) form, maximizing its partition coefficient into the organic layer.

Mechanistic Insights: The Diastereomeric Challenge

Understanding why you have impurities dictates how you extract them. The reduction of 3-benzylpiperidin-4-one yields a mixture of isomers because the bulky 3-benzyl group sterically hinders, but does not completely block, one face of the carbonyl group.

Mechanism Ketone 3-Benzylpiperidin-4-one Hydride NaBH4 / Hydride Donor Ketone->Hydride EqAttack Equatorial Attack (Sterically Hindered) Hydride->EqAttack AxAttack Axial Attack (Favored Pathway) Hydride->AxAttack Cis cis-4-hydroxy-3-benzylpiperidine (Minor Product) EqAttack->Cis Trans trans-4-hydroxy-3-benzylpiperidine (Major Product) AxAttack->Trans

Mechanistic pathway of NaBH4 reduction showing stereochemical divergence.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Quench and Borate Cleavage
  • Following the NaBH4​ reduction in methanol (approx. 10 mmol scale), cool the reaction flask to 0°C using an ice bath.

  • Slowly add 15 mL of saturated aqueous K2​CO3​ dropwise to control the evolution of hydrogen gas. Stir vigorously for 30 minutes at room temperature to ensure complete solvation of borate byproducts [2].

  • Concentrate the mixture under reduced pressure to remove the majority of the methanol (do not evaporate to dryness).

Phase 2: pH-Controlled Extraction
  • Dilute the remaining aqueous slurry with 20 mL of distilled water.

  • Validation Step A: Check the pH of the aqueous layer using pH paper. Adjust to pH > 11 using 1M NaOH if necessary. Causality: This guarantees the piperidine nitrogen is deprotonated.

  • Extract the aqueous layer with Ethyl Acetate ( 3×25 mL).

  • Combine the organic layers and wash with 20 mL of saturated NaCl (brine) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Phase 3: Acid-Base Purification (Optional, for unreacted ketone)
  • Dissolve the crude residue in 20 mL of EtOAc and extract with 1M HCl ( 2×15 mL).

  • Validation Step B: Spot the organic layer on a TLC plate. The unreacted 3-benzylpiperidin-4-one will remain in the organic layer, while the target amine moves into the aqueous layer as a hydrochloride salt.

  • Discard the organic layer. Basify the acidic aqueous layer back to pH > 11 using 2M NaOH .

  • Re-extract with fresh EtOAc ( 3×20 mL), dry, and concentrate to yield purified 4-hydroxy-3-benzylpiperidine (as a mixture of diastereomers).

References

  • Wiley-VCH. (n.d.). Supporting Information: Saturated aqueous K2CO3 was added until complete solvation of borate byproducts. Retrieved March 26, 2026, from[Link]

  • National Institutes of Health (NIH). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved March 26, 2026, from[Link]

Troubleshooting

Technical Support Center: Optimizing Storage and Handling of 4-hydroxy-3-benzylpiperidine

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the stability and integrity of 4-hydroxy-3-benzylpiperidine. The following sect...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the stability and integrity of 4-hydroxy-3-benzylpiperidine. The following sections offer frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-hydroxy-3-benzylpiperidine?

A1: For optimal long-term stability, solid 4-hydroxy-3-benzylpiperidine should be stored in a cool, dry, and dark environment.[1] It is recommended to maintain a temperature between 2-8°C.[1] The compound should be kept in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis or other degradation reactions.[1][2] The use of a desiccator is advisable to maintain a low-humidity environment.

Q2: How should I store solutions of 4-hydroxy-3-benzylpiperidine?

A2: The stability of 4-hydroxy-3-benzylpiperidine in solution is dependent on the solvent, pH, and storage temperature. For aqueous solutions, it is crucial to control the pH, as extreme acidic or basic conditions can catalyze degradation.[3] It is recommended to use buffered solutions within a pH range of 4-6 for in vitro assays. Stock solutions should be stored at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or below may be considered, but freeze-thaw cycles should be minimized.

Q3: Is 4-hydroxy-3-benzylpiperidine sensitive to light?

A3: Yes, compounds with aromatic rings and heteroatoms can be susceptible to photodegradation.[4][5] It is recommended to store both solid and solution forms of 4-hydroxy-3-benzylpiperidine in amber vials or containers that protect the contents from light.[1][6] When handling the compound, especially in solution, it is best to work in a subdued light environment to minimize exposure.[4]

Q4: What are the potential degradation pathways for 4-hydroxy-3-benzylpiperidine?

A4: Based on its chemical structure, 4-hydroxy-3-benzylpiperidine is susceptible to several degradation pathways:

  • Oxidation: The piperidine ring and the benzylic position are potential sites for oxidation.[7] This can be accelerated by exposure to air, heat, and certain metal ions.

  • Hydrolysis: While the molecule does not contain highly labile ester or amide bonds, the ether linkage in similar phenoxy-piperidine structures can be susceptible to hydrolysis under extreme pH conditions.[8]

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule, potentially through cleavage of the C-N bond within the piperidine ring.[7][9]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.[4]

Q5: What analytical techniques are best for assessing the stability of 4-hydroxy-3-benzylpiperidine?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for stability testing of piperidine-containing compounds.[7][10] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[7] Other valuable techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification and quantification of degradation products, especially at low concentrations.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products, though derivatization may be necessary to improve the volatility of the parent compound.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of unknown degradation products.[7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of solid compound (e.g., yellowing) Oxidation due to improper storage (exposure to air/light).Store the compound in a tightly sealed, amber container at 2-8°C with a desiccant. Purge the container with an inert gas like argon or nitrogen before sealing.
Precipitation in a refrigerated solution The compound's solubility is lower at reduced temperatures. The solvent may have evaporated, increasing the concentration.Gently warm the solution to room temperature and sonicate to redissolve the precipitate. If precipitation persists, consider preparing a fresh solution or using a co-solvent. Ensure the container is tightly sealed to prevent solvent evaporation.
Loss of biological activity in an assay Degradation of the compound due to improper storage or handling of the solution (e.g., repeated freeze-thaw cycles, exposure to light, incorrect pH).Prepare fresh solutions from a solid stock that has been stored correctly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure the pH of the assay buffer is compatible with the compound's stability.
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.Conduct a forced degradation study (see protocol below) to identify potential degradation products and understand the degradation pathways. Re-evaluate storage and handling procedures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade 4-hydroxy-3-benzylpiperidine under various stress conditions to understand its intrinsic stability and identify potential degradation products.[7][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-hydroxy-3-benzylpiperidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.[7]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.[7]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[7]

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.[7][13]

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

  • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Degradation (Solid, 80°C) Photo Photolytic Degradation (Light Exposure) Stock->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photo->Sample Neutralize Neutralize (if needed) Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Degradation_Pathways Parent 4-hydroxy-3-benzylpiperidine Oxidation Oxidized Products (e.g., N-oxide, Benzoic Acid derivatives) Parent->Oxidation O₂ / Light / Heat Hydrolysis Hydrolytic Products (Potential ring opening) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Thermal Thermally Degraded Products (e.g., C-N bond cleavage) Parent->Thermal High Temperature Photo Photolytic Products (Radical-mediated degradation) Parent->Photo UV / Visible Light

Caption: Potential degradation pathways for 4-hydroxy-3-benzylpiperidine.

References

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability - Benchchem.
  • stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions - Benchchem.
  • Technical Support Center: Quantitative Analysis of Piperidines - Benchchem.
  • 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 - Benchchem.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15).
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
  • The Effects of Humidity on Pharmaceuticals | MadgeTech. (2018, March 22).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, December 12).
  • When Medications Are Sensitive to Light - Leibniz-Institut für Photonische Technologien e.V.
  • Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - MDPI. (2021, July 26).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of Ifenprodil and its Core Scaffold, 4-hydroxy-3-benzylpiperidine, at the GluN2B-NMDA Receptor

This guide provides a detailed comparison of the binding characteristics of ifenprodil, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist, and its foundational chemical scaffold, 4-hydroxy-3-benzylpiperi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the binding characteristics of ifenprodil, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist, and its foundational chemical scaffold, 4-hydroxy-3-benzylpiperidine. The objective is to elucidate the structural determinants crucial for high-affinity binding to the GluN2B subunit, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The GluN2B Subunit as a Therapeutic Target

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, and memory formation.[1] These receptors are heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (A-D) incorporated into the receptor complex dictates its pharmacological and kinetic properties.[2]

Ifenprodil is a potent, noncompetitive antagonist that selectively targets NMDA receptors containing the GluN2B subunit.[3] This selectivity has made it an invaluable pharmacological tool for studying the specific roles of GluN2B-containing receptors and a lead compound for developing therapeutics for neurological disorders such as depression, Alzheimer's disease, and Parkinson's disease.[1][3]

Understanding the structure-activity relationship (SAR) of ifenprodil is paramount for designing next-generation ligands with improved affinity and selectivity. This guide dissects the molecular architecture of ifenprodil by comparing it to its core 4-hydroxy-3-benzylpiperidine scaffold, thereby highlighting the chemical features that transform a simple chemical base into a high-affinity allosteric modulator.

Molecular Profiles: From a Foundational Scaffold to a Potent Ligand

The chemical structures of ifenprodil and 4-hydroxy-3-benzylpiperidine reveal a clear developmental relationship. The latter represents a foundational fragment upon which the pharmacophore of ifenprodil is built.

  • 4-hydroxy-3-benzylpiperidine: This molecule contains the core piperidine ring, a hydroxyl group, and a benzyl group. It is a simplified analog lacking the key interactive moieties required for potent NMDA receptor antagonism.

  • Ifenprodil: Ifenprodil expands upon this core by incorporating a crucial p-hydroxyphenyl ethanolamine sidechain attached to the piperidine nitrogen. This addition, along with its specific stereochemistry, is fundamental to its biological activity.

The key structural differences are the additions in ifenprodil of:

  • A phenolic group on the terminal aromatic ring.

  • A benzylic hydroxyl group on the sidechain.

  • Specific stereocenters ((1R,2S)-erythro-isomer being the most common representation, though (1R,2R) is reported as the highest affinity isomer).[3]

Binding Affinity Analysis: The Molecular Determinants of Potency

A direct quantitative comparison reveals the profound impact of ifenprodil's additional functional groups. While ifenprodil binds to the GluN2B subunit with high affinity in the low nanomolar range, there is no readily available scientific literature documenting any significant binding affinity for the 4-hydroxy-3-benzylpiperidine scaffold at NMDA receptors. This strongly implies that the scaffold itself is inactive or possesses negligible affinity, serving only as a structural framework.

The high affinity of ifenprodil is a direct result of specific molecular interactions between its unique functional groups and the binding pocket at the GluN1/GluN2B subunit interface. Structure-activity relationship studies have shown that the phenolic hydroxyl group and the benzylic hydroxyl group are critical for potent antagonism.

CompoundTargetBinding Affinity (Kᵢ)Comments
(1R,2R)-Ifenprodil GluN1/GluN2B NMDA Receptor5.8 nM [3]The highest affinity stereoisomer. Demonstrates potent, selective antagonism.
4-hydroxy-3-benzylpiperidine GluN1/GluN2B NMDA ReceptorNot Reported in Literature Lacks the key pharmacophoric elements for high-affinity binding. Presumed to be inactive.

Mechanism of Action: Allosteric Modulation at the Subunit Interface

Ifenprodil functions as a negative allosteric modulator.[1] It does not compete with the primary agonists, glutamate or glycine. Instead, it binds to a unique pocket located at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[2][3] This binding event stabilizes a conformational state of the receptor that reduces the probability of the ion channel opening, thereby inhibiting ion flux.[2]

The crystal structure of the GluN1-GluN2B NTD heterodimer in complex with ifenprodil (PDB: 3QEL) confirms that both subunits are required to form the binding site.[3] This provides a structural basis for ifenprodil's subunit selectivity and explains why the full molecular architecture, far exceeding the simple piperidine scaffold, is necessary for its mechanism of action.

cluster_receptor NMDA Receptor (Top-Down View) cluster_pocket Ifenprodil Binding Site GluN1a GluN1 GluN2B GluN2B GluN1b GluN1 GluN2B2 GluN2B Ifenprodil Ifenprodil

Ifenprodil binds at the GluN1/GluN2B subunit interface.

Experimental Protocol: Determination of Binding Affinity

The binding affinity (Kᵢ) of a compound like ifenprodil is experimentally determined using a competitive radioligand binding assay. This technique measures how effectively a test compound competes with a radiolabeled ligand (a "hot" ligand) for binding to the target receptor.

Protocol: [³H]Ifenprodil Competitive Binding Assay for GluN2B Receptors

This protocol is a self-validating system designed to quantify the affinity of unlabeled test compounds for the ifenprodil binding site on GluN2B-containing NMDA receptors.

A. Materials

  • Receptor Source: Membrane homogenates from cells stably expressing recombinant human GluN1/GluN2B receptors or from rat cortical tissue.

  • Radioligand: [³H]Ifenprodil (specific activity ~50-80 Ci/mmol).

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Non-specific Binding (NSB) Determinator: High concentration of an unlabeled competitor, e.g., 10 µM Eliprodil.

  • Test Compounds: Serial dilutions of the compound of interest.

  • Equipment: 96-well microplates, glass fiber filters (presoaked in 0.3% polyethyleneimine), cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

B. Experimental Workflow

  • Plate Setup: Design a 96-well plate map with triplicate wells for:

    • Total Binding (TB): Receptor membranes + [³H]Ifenprodil + Assay Buffer. These wells determine the maximum binding of the radioligand.

    • Non-specific Binding (NSB): Receptor membranes + [³H]Ifenprodil + high concentration of unlabeled competitor (e.g., 10 µM Eliprodil). This measures radioligand binding to non-receptor components.

    • Test Compound: Receptor membranes + [³H]Ifenprodil + varying concentrations of the test compound.

  • Assay Incubation:

    • To each well, add 50 µL of receptor membrane preparation (protein concentration typically 0.5 mg/mL).

    • Add 50 µL of the appropriate solution (Assay Buffer for TB, Eliprodil for NSB, or test compound dilution).

    • Initiate the binding reaction by adding 50 µL of [³H]Ifenprodil (final concentration ~4-5 nM).

    • Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

    • Wash the filters immediately with 3 x 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

    • Quantify the radioactivity trapped on each filter using a liquid scintillation counter, measured in counts per minute (CPM) or disintegrations per minute (DPM).

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specifically bound radioligand).

    • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

A 1. Plate Setup (Total, NSB, Test Compound) B 2. Incubation (Membranes + [3H]Ifenprodil) 60 min @ 25°C A->B C 3. Rapid Filtration (Separate Bound/Free) B->C D 4. Scintillation Counting (Quantify Radioactivity) C->D E 5. Data Analysis (Calculate IC50 -> Ki) D->E

Sources

Comparative

Optimizing and Validating the LC-MS/MS Quantification of 4-Hydroxy-3-benzylpiperidine: A Comparative Guide

The Analytical Challenge 4-Hydroxy-3-benzylpiperidine is a highly polar, basic secondary amine that frequently serves as a critical intermediate or active fragment in the synthesis of pharmaceutical compounds (e.g., NMDA...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

4-Hydroxy-3-benzylpiperidine is a highly polar, basic secondary amine that frequently serves as a critical intermediate or active fragment in the synthesis of pharmaceutical compounds (e.g., NMDA receptor antagonists like ifenprodil). Quantifying this molecule in biological matrices presents a dual bioanalytical challenge:

  • Chromatographic Behavior: The basic piperidine nitrogen (pKa ~9.5) interacts strongly with residual silanols on traditional silica-based columns, causing severe peak tailing. Furthermore, its high polarity leads to poor retention on standard C18 stationary phases.

  • Matrix Effects: Because it elutes early in reversed-phase chromatography, it is highly susceptible to ion suppression from endogenous plasma components, particularly phospholipids.

To meet the rigorous standards set by the ICH M10 Bioanalytical Method Validation Guidelines [1], an assay must demonstrate exceptional accuracy, precision, and minimal matrix interference. This guide objectively compares sample preparation and chromatographic strategies to establish a self-validating, robust LC-MS/MS methodology for 4-hydroxy-3-benzylpiperidine.

Experimental Workflow Overview

The following diagram illustrates the comparative pathways evaluated during method development, highlighting the divergence between standard and optimized protocols.

Workflow A Plasma Sample (4-hydroxy-3-benzylpiperidine) B Internal Standard Addition (Isotope Labeled) A->B C1 Method A: Protein Precipitation (Acetonitrile, Centrifuge) B->C1 Suboptimal C2 Method B: Mixed-Mode SPE (MCX Cartridge, Wash, Elute) B->C2 Optimized D Evaporation & Reconstitution (Initial Mobile Phase) C1->D C2->D E LC-MS/MS Analysis (Biphenyl Column, ESI+) D->E F Data Processing & ICH M10 Validation E->F

Figure 1: Comparative LC-MS/MS workflows for 4-hydroxy-3-benzylpiperidine quantification.

Comparative Analysis 1: Sample Preparation

The choice of sample preparation dictates the cleanliness of the extract and the severity of matrix effects. We compared standard Protein Precipitation (PPT) against Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

The Causality of Extraction Chemistry

PPT using acetonitrile is rapid but merely precipitates large proteins, leaving behind glycerophosphocholines (m/z 496–806) which cause severe ion suppression in the electrospray ionization (ESI) source.

Conversely, MCX SPE is uniquely suited for 4-hydroxy-3-benzylpiperidine. At a loading pH of 3.0 (using formic acid), the piperidine nitrogen is fully protonated (cationic). It binds ionically to the sulfonic acid groups on the MCX sorbent. This strong ionic bond allows for an aggressive wash with 100% methanol, effectively stripping away hydrophobic phospholipids and neutral lipids without eluting the analyte. Elution is then triggered by neutralizing the amine with 5% ammonium hydroxide, breaking the ionic bond.

Performance Data

Table 1: Sample Preparation Comparison (Rat Plasma)

ParameterProtein Precipitation (PPT)Mixed-Mode SPE (MCX)
Extraction Recovery (%) 65.4 ± 8.294.2 ± 3.1
Matrix Factor (MF) 0.42 (Severe Suppression)0.98 (Negligible Suppression)
Phospholipid Removal PoorExcellent
Processing Time ~15 mins~45 mins

Comparative Analysis 2: Chromatographic Column Chemistry

Benzylpiperidine derivatives, such as ifenprodil and its structural analogs, are known to exhibit significant peak tailing and matrix susceptibility when analyzed via conventional reversed-phase LC-MS/MS [2]. We evaluated three distinct column chemistries to optimize retention and peak shape.

The Causality of Retention Mechanisms
  • Standard C18: Relies purely on dispersive hydrophobic interactions. The polar hydroxyl and piperidine groups cause the molecule to elute too early (near the void volume), right in the solvent front where residual salts suppress the signal. Secondary interactions with unendcapped silanols cause severe peak tailing.

  • HILIC (Amide): Retains the polar moieties excellently via hydrogen bonding and dipole-dipole interactions. However, it requires samples to be reconstituted in >80% organic solvent, which can cause solubility issues for certain biological extracts.

  • Biphenyl: Offers an orthogonal retention mechanism. While the alkyl chain provides standard hydrophobicity, the biphenyl groups engage in strong π−π interactions with the benzyl ring of 4-hydroxy-3-benzylpiperidine. This selectively increases retention time, moving the analyte out of the suppression zone, while the biphenyl phase effectively shields residual silanols, resulting in a sharp, symmetrical peak.

Performance Data

Table 2: Chromatographic Performance Comparison

Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )S/N at LLOQ (0.5 ng/mL)Mechanism of Action
Standard C18 1.22.4 (Severe Tailing)15:1Poor retention; secondary silanol interactions.
HILIC (Amide) 4.51.1 (Good)45:1Strong polar retention; requires high organic diluent.
Biphenyl 3.8 1.05 (Excellent) 85:1 π−π interactions with benzyl group; ideal peak shape.

The Self-Validating Protocol: Optimized Methodology

Based on the comparative data, the following step-by-step protocol utilizes MCX SPE and a Biphenyl column to create a highly robust, self-validating analytical system.

Step 1: MCX Solid Phase Extraction
  • Aliquot: Transfer 100 µL of plasma to a microtube. Add 10 µL of Internal Standard (e.g., 4-hydroxy-3-benzylpiperidine- d7​ , 100 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Formic Acid (aq) to ensure complete protonation of the piperidine ring. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through a 30 mg/1 mL MCX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid (removes salts and water-soluble proteins).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol (removes phospholipids and neutral lipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of 10% Acetonitrile in water.

Step 2: LC-MS/MS Conditions
  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B hold for 0.5 min, ramp to 90% B over 3.5 min, hold for 1 min, re-equilibrate at 10% B for 1 min. Flow rate: 0.4 mL/min.

  • MS/MS (Positive ESI):

    • Precursor Ion [M+H]+ : m/z 192.1

    • Quantifier Ion (Tropylium cation cleavage): m/z 91.1 (Collision Energy: 25 eV)

    • Qualifier Ion (Loss of H2​O ): m/z 174.1 (Collision Energy: 15 eV)

ICH M10 Validation Summary

The optimized method was subjected to a full validation protocol in accordance with ICH M10 guidelines[1]. The combination of MCX clean-up and Biphenyl chromatography yielded exceptional analytical reliability.

Table 3: Validation Results for 4-Hydroxy-3-benzylpiperidine

Validation ParameterICH M10 Acceptance CriteriaObserved Results
Linearity Range R2≥0.99 0.5 – 500 ng/mL ( R2=0.9992 )
Intra-run Accuracy ±15% (±20% at LLOQ)96.4% – 104.2%
Intra-run Precision (CV) ≤15% ( ≤20% at LLOQ)2.8% – 6.5%
Matrix Effect (IS-normalized) CV ≤15% between lots3.2% (No significant suppression)
Benchtop Stability (24h) ±15% of nominal98.1%

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Guidelines, 2023. URL:[Link]

  • Yang, J., et al. "Determination of ifenprodil by LC–MS/MS and its application to a pharmacokinetic study in healthy Chinese volunteers." Acta Pharmaceutica Sinica B, vol. 3, no. 3, 2013, pp. 180-184. URL:[Link]

Validation

A Comparative Analysis of Receptor Selectivity: 4-Hydroxy-3-Benzylpiperidine Derivatives versus Haloperidol

A Technical Guide for Researchers in CNS Drug Discovery In the landscape of central nervous system (CNS) drug development, achieving receptor selectivity is a paramount objective. The ability of a compound to preferentia...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug development, achieving receptor selectivity is a paramount objective. The ability of a compound to preferentially bind to a specific receptor subtype while avoiding others is often the key determinant of its therapeutic efficacy and side-effect profile. This guide provides an in-depth comparison of the receptor selectivity profiles of haloperidol, a first-generation antipsychotic, and derivatives of the 4-hydroxy-3-benzylpiperidine scaffold, a class of compounds with significant interest in CNS research.

Haloperidol's clinical utility in treating psychosis is primarily attributed to its potent antagonism of the dopamine D2 receptor.[1][2] However, its therapeutic window is narrowed by a broad receptor binding profile, leading to a range of side effects.[1][2] In contrast, medicinal chemistry efforts have explored the 4-hydroxy-3-benzylpiperidine scaffold to develop more selective ligands, particularly for dopamine and sigma receptors, aiming to improve upon the pharmacological profiles of established drugs like haloperidol.

Comparative Receptor Binding Profiles

The following table summarizes the binding affinities (Ki, in nM) of haloperidol and a representative 4-hydroxy-3-benzylpiperidine derivative at key CNS receptors. Lower Ki values indicate higher binding affinity.

ReceptorHaloperidol (Ki, nM)Representative 4-Hydroxy-3-Benzylpiperidine Derivative (Ki, nM)
Dopamine D2~0.9 - 1.5[1][3]~1 - 5[3]
Dopamine D3~4.6[1]~13 - 190[3]
Dopamine D4~10[1]Varies significantly with substitution
Serotonin 5-HT2A~120[1]Varies with substitution
Sigma σ1~2 - 4[3]~2 to >2000 (highly variable)[3]
Sigma σ2High Affinity[3]Low Affinity (>1000)[3]

Analysis of Selectivity:

As evidenced by the data, haloperidol exhibits high, nanomolar affinity for both D2 and sigma receptors.[1][3] While its D2 antagonism is central to its antipsychotic effect, its potent interaction with sigma receptors and other off-target receptors contributes to its complex pharmacology.[3][4]

Conversely, synthetic efforts around the 4-hydroxy-3-benzylpiperidine scaffold have yielded compounds with tunable selectivity. For instance, certain derivatives maintain high affinity for the D2 receptor, comparable to haloperidol, but demonstrate significantly lower affinity for the D3 subtype.[3] Furthermore, modifications to this scaffold have produced compounds with a marked preference for sigma-1 receptors over sigma-2 receptors, a selectivity not observed with haloperidol.[3] This highlights the potential of this chemical series to dissociate D2 and sigma receptor activities, allowing for a more precise investigation of their respective physiological roles.

Experimental Methodology: Unveiling Receptor Affinity through Radioligand Binding Assays

The determination of a compound's receptor binding affinity is most commonly achieved through competitive radioligand binding assays. This technique provides a quantitative measure of how strongly a test compound interacts with a specific receptor.

Principle of the Assay:

The assay operates on the principle of competition. A radiolabeled ligand (a molecule with a radioactive isotope attached) with known high affinity for the receptor of interest is incubated with a preparation of cells or tissues containing the receptor. The amount of radioactivity bound to the receptor is then measured. In a competitive assay, this incubation is performed in the presence of varying concentrations of an unlabeled test compound. The test compound will compete with the radioligand for the same binding site on the receptor. A potent test compound will displace the radioligand at low concentrations, resulting in a decreased radioactive signal.

RadioligandBindingAssay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubate Incubate at Controlled Temperature (e.g., 25-37°C) Receptor->Incubate Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Incubate TestCompound Test Compound (e.g., Haloperidol) TestCompound->Incubate Filter Rapid Filtration (Separates Bound vs. Free) Incubate->Filter Scintillation Scintillation Counting (Measures Radioactivity) Filter->Scintillation Analysis Data Analysis (IC50 → Ki) Scintillation->Analysis

Step-by-Step Protocol for a Dopamine D2 Receptor Binding Assay:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK-293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[5]

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.[5]

    • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[5]

    • Finally, resuspend the purified membranes in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand (e.g., [3H]-Spiperone at a concentration near its Kd), and a range of concentrations of the test compound (e.g., haloperidol or a 4-hydroxy-3-benzylpiperidine derivative).[6][7]

    • To determine non-specific binding, a set of wells should contain a high concentration of a known D2 antagonist (e.g., 10 µM unlabeled haloperidol or butaclamol) instead of the test compound.[5][6]

    • Total binding is determined in wells containing the radioligand and membranes but no competing compound.[5]

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 37°C to allow the binding to reach equilibrium.[7][8]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.[6] This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[6]

  • Detection:

    • Add a scintillation cocktail to each well of the filter plate.[6]

    • Measure the radioactivity retained on the filters using a scintillation counter.[7]

Data Analysis: From IC50 to Ki

The raw data (counts per minute) is used to generate a dose-response curve, plotting the percentage of specific binding against the log concentration of the test compound. From this curve, the IC50 value is determined, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

However, the IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[9][10] To obtain a true measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[9][11]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki is the inhibition constant, a measure of the affinity of the competing drug.

  • IC50 is the concentration of the drug that inhibits 50% of specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Ki value is an intrinsic property of the compound and allows for direct comparison of the potencies of different drugs across various experiments and laboratories.[9]

Functional Implications of Receptor Selectivity

The differences in receptor binding profiles between haloperidol and novel 4-hydroxy-3-benzylpiperidine derivatives have significant implications for their potential therapeutic effects and side-effect liabilities.

D2R_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blocks Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse

  • Dopamine D2 Receptor: High affinity for the D2 receptor is a hallmark of all effective antipsychotic drugs.[12] The blockade of this receptor in the mesolimbic pathway is thought to mediate the reduction in psychotic symptoms. However, D2 blockade in the nigrostriatal pathway can lead to extrapyramidal side effects (EPS), and in the tuberoinfundibular pathway can cause hyperprolactinemia. The development of compounds with optimized D2 affinity or specific functional activities (e.g., partial agonism or functional selectivity) is an ongoing goal in antipsychotic drug discovery.[2][12]

  • Sigma (σ) Receptors: Haloperidol's high affinity for both σ1 and σ2 receptors complicates the interpretation of its overall mechanism of action.[3][4] Sigma receptors are unique intracellular chaperone proteins involved in cellular stress responses and neuronal signaling.[13] The ability of 4-hydroxy-3-benzylpiperidine derivatives to be highly selective for σ1 over σ2, or to have minimal sigma receptor affinity altogether, provides valuable tools to probe the therapeutic potential of modulating these receptors independently of potent D2 blockade.[3] This could be beneficial in the context of neurodegenerative diseases or as cognitive enhancers, where sigma receptor modulation is of interest.[4][13]

Conclusion

The comparison between haloperidol and the 4-hydroxy-3-benzylpiperidine scaffold exemplifies the evolution of CNS drug design from broad-spectrum agents to highly selective pharmacological tools. While haloperidol's efficacy is undisputed, its lack of receptor selectivity presents significant clinical challenges. The 4-hydroxy-3-benzylpiperidine framework offers a versatile platform for medicinal chemists to fine-tune receptor affinity and selectivity. By systematically modifying this scaffold, it is possible to develop compounds that retain desired activity at a primary target, such as the D2 receptor, while minimizing interactions with off-target receptors responsible for adverse effects. This approach not only holds promise for the development of safer and more effective therapeutics but also provides invaluable chemical probes to dissect the complex neurobiology of CNS disorders.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Bio-protocol. Radioligand binding assays. Bio-protocol, 8(15), e2937. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 1-15. [Link]

  • Yung-Chi, C., & Prusoff, W. H. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 61-71. [Link]

  • Kopecek, M., Sos, P., & Höschl, C. (2002). Regional selectivity of novel antipsychotics. The British Journal of Psychiatry, 181(3), 254-a. [Link]

  • Ruoho, A. E., & Chu, U. B. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1-24. [Link]

  • Theisen, F. M., Haberhausen, M., Firnges, M. A., Gregory, P., Reinders, J. H., Remschmidt, H., & Hebebrand, J. (2007). Radioreceptor-binding affinities (K i values) of haloperidol, clozapine and olanzapine for dopamine, serotonin, muscarinic and histamine receptor subtypes. ResearchGate. [Link]

  • ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Maramai, S., Gemma, S., Brogi, S., Campiani, G., Butini, S., & Brindisi, M. (2016). The Antipsychotics Olanzapine, Risperidone, Clozapine, and Haloperidol Are D2-Selective Ex Vivo but Not In Vitro. ACS chemical neuroscience, 7(5), 543-550. [Link]

  • Min, C., & Kenyon, G. L. (2008). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of pharmacological and toxicological methods, 58(2), 156-163. [Link]

  • Hübner, H., & Gmeiner, P. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Friedrich-Alexander-Universität Erlangen-Nürnberg. [Link]

  • National Center for Biotechnology Information. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Enzyme Inhibition Calculator. Ki to IC50 Converter - Free Online Tool. [Link]

  • Lever, J. R., Gustafson, J. L., Xu, R., Wang, X., & Lever, S. Z. (2011). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Bioorganic & medicinal chemistry, 19(12), 3747-3760. [Link]

  • Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2019). Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. Journal of medicinal chemistry, 62(20), 9110-9126. [Link]

  • Dukat, M., & Glennon, R. A. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & medicinal chemistry letters, 22(19), 6069-6074. [Link]

  • Abbas, A., & Henderson, R. M. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 245. [Link]

  • Hou, C., & Luedtke, R. R. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. ResearchSquare. [Link]

  • González-Vera, J. A., & G-Valdatti, A. (2005). Exploring the Structure−Activity Relationships of [1-(4-tert-Butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), A High-Affinity and Selective δ-Opioid Receptor Nonpeptide Agonist Ligand. Journal of Medicinal Chemistry, 48(20), 6343-6352. [Link]

  • Mailman, R. B., & Murthy, V. (2010). Third generation antipsychotic drugs: Partial agonism or receptor functional selectivity?. Current pharmaceutical design, 16(5), 488-501. [Link]

  • Xiberas, X., Martinot, J. L., & Mallet, L. (2002). Regional selectivity of novel antipsychotics. The British Journal of Psychiatry, 181(3), 254-a. [Link]

  • de Oliveira, K. C., & de-Mello, N. P. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. Frontiers in pharmacology, 10, 588. [Link]

  • Kim, D., & Kim, Y. (2002). Discovery and Structure−Activity Relationship of N-(Ureidoalkyl)-Benzyl-Piperidines As Potent Small Molecule CC Chemokine Receptor-3 (CCR3) Antagonists. Journal of Medicinal Chemistry, 45(15), 3125-3128. [Link]

  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

  • Kim, J., Park, W. K., & Lee, J. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & therapeutics, 29(4), 392-398. [Link]

Sources

Comparative

benchmarking 4-hydroxy-3-benzylpiperidine synthesis routes

Benchmarking 4-Hydroxy-3-benzylpiperidine Synthesis Routes: A Technical Guide to Stereoselective Reduction Introduction & Pharmacological Context The 4-hydroxy-3-benzylpiperidine (3-benzylpiperidin-4-ol) scaffold is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Hydroxy-3-benzylpiperidine Synthesis Routes: A Technical Guide to Stereoselective Reduction

Introduction & Pharmacological Context

The 4-hydroxy-3-benzylpiperidine (3-benzylpiperidin-4-ol) scaffold is a privileged chiral building block in medicinal chemistry. It serves as the structural core for numerous neurotropic agents, including NMDA receptor antagonists (e.g., ifenprodil analogs) and highly potent μ -opioid receptor ligands[1]. Because the 3D spatial orientation of the C3-benzyl and C4-hydroxyl groups strictly dictates target binding affinity and conformational locking, controlling the relative (cis/trans) and absolute stereochemistry during synthesis is paramount[2].

This guide benchmarks three distinct synthetic methodologies for converting the common precursor, 1-Boc-3-benzylpiperidin-4-one, into its corresponding alcohol. We evaluate non-selective hydride reduction, diastereoselective bulky hydride reduction, and state-of-the-art Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR).

Mechanistic Pathways & Causal Analysis

Route A: Non-Selective Hydride Reduction ( NaBH4​ ) The reduction of 3-benzylpiperidin-4-one using sodium borohydride ( NaBH4​ ) in methanol is the most fundamental approach[1].

  • Causality: Mechanistically, the small borohydride anion can attack the carbonyl carbon from both the axial and equatorial faces. While the pseudo-axial C3-benzyl group provides minor steric shielding, it is insufficient to induce high facial selectivity. Consequently, this route yields a thermodynamically driven mixture of cis and trans diastereomers (typically 1.5:1 to 2:1). This lack of stereocontrol necessitates rigorous chromatographic separation, severely impacting overall yield and scalability.

Route B: Diastereoselective Reduction (L-Selectride) To achieve relative stereocontrol, bulky reducing agents such as L-Selectride (lithium tri-sec-butylborohydride) are employed.

  • Causality: The immense steric bulk of the three sec-butyl groups prevents the hydride from approaching the carbonyl face occupied by the C3-benzyl group. Instead, hydride delivery is forced equatorially from the less hindered face. This kinetically controlled attack pushes the resulting oxygen atom into an axial position, selectively yielding the racemic cis-4-hydroxy-3-benzylpiperidine.

Route C: Asymmetric Transfer Hydrogenation via Dynamic Kinetic Resolution (DKR) The most elegant and scalable route employs Noyori-type Ru(II) catalysis to achieve both diastereo- and enantioselectivity[3].

  • Causality: The C3-proton of the piperidinone is alpha to the carbonyl and is moderately acidic. Under mildly basic conditions (e.g., HCO2​H/Et3​N mixture), the (3R) and (3S) enantiomers of the ketone rapidly epimerize via an achiral enol intermediate. The chiral Ru(II) catalyst (e.g., RuCl) selectively and rapidly transfers a hydride to the (3S)-enantiomer, while the (3R)-enantiomer reacts sluggishly due to steric clashes within the catalyst's chiral pocket. Because the unreactive (3R)-ketone continuously converts into the reactive (3S)-ketone, the entire racemic mixture is funneled into a single stereoisomer (e.g., (3S,4R)-4-hydroxy-3-benzylpiperidine) with >99% enantiomeric excess (ee)[4].

Mandatory Visualization: DKR Reaction Pathway

DKR_Pathway cluster_0 Dynamic Kinetic Resolution (DKR) Equilibrium R_Ketone (3R)-3-benzylpiperidin-4-one (Slow Reacting) Enol Enol Intermediate (Achiral) R_Ketone->Enol Base / Heat Trans_Product trans-Isomers (Suppressed Pathway) R_Ketone->Trans_Product Ru(II)-(R,R)-TsDPEN Steric Clash (Slow) S_Ketone (3S)-3-benzylpiperidin-4-one (Fast Reacting) Enol->S_Ketone Base / Heat Cis_Product (3S,4R)-4-hydroxy-3-benzylpiperidine (Major Product: >99% ee, >98% de) S_Ketone->Cis_Product Ru(II)-(R,R)-TsDPEN Fast Hydride Transfer

DKR pathway for stereoselective synthesis of 4-hydroxy-3-benzylpiperidine via Ru(II) catalysis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Diastereoselective Reduction via L-Selectride This protocol is optimized for generating the racemic cis-diastereomer.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 1-Boc-3-benzylpiperidin-4-one (10.0 mmol) in anhydrous THF (50 mL).

  • Thermal Control: Cool the solution to precisely -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are critical to maximize the kinetic energy difference between axial and equatorial attack, ensuring high diastereoselectivity and preventing over-reduction.

  • Hydride Addition: Add L-Selectride (1.0 M in THF, 12.0 mL, 1.2 equiv) dropwise over 30 minutes via syringe pump.

  • Reaction & Quench: Stir at -78 °C for 2 hours. Quench the reaction sequentially with 10% aqueous NaOH (10 mL) and 30% H2​O2​ (10 mL). Causality: The basic peroxide quench is mandatory to safely oxidize and cleave the highly stable organoborane intermediate, releasing the free alcohol.

  • Validation & Analytics: Extract with EtOAc, dry over Na2​SO4​ , and concentrate. Validate the cis-configuration via 1H NMR: The C4-proton should appear as a narrow multiplet (small J-values, typically J<4 Hz), indicative of an equatorial proton coupling with adjacent protons, confirming the axial position of the hydroxyl group.

Protocol B: Asymmetric Transfer Hydrogenation (DKR) This protocol is optimized for the enantioselective synthesis of (3S,4R)-1-Boc-4-hydroxy-3-benzylpiperidine[3].

  • Catalyst Activation: In a Schlenk tube under argon, dissolve RuCl (0.05 mmol, 0.5 mol%) in anhydrous DMF (5 mL).

  • Azeotrope Preparation: Prepare a 5:2 mixture of Formic Acid to Triethylamine ( HCO2​H/Et3​N ). Causality: This acts as both the hydride source (formic acid decomposes to CO2​ and H2​ ) and the base required to trigger the enolization/racemization of the substrate.

  • Substrate Addition: Add 1-Boc-3-benzylpiperidin-4-one (10.0 mmol) to the catalyst solution, followed by the HCO2​H/Et3​N mixture (20 mL).

  • Thermal Equilibration: Heat the reaction to 40 °C and stir for 24 hours. Causality: Maintaining 40 °C is the self-validating pivot of this protocol. If the temperature is too low, the rate of C3-epimerization falls behind the rate of reduction, resulting in a kinetic resolution that artificially caps the theoretical yield at 50%.

  • Validation & Analytics: Concentrate under reduced pressure, partition between water and DCM, and purify via flash chromatography. Validate enantiomeric excess (>99%) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Quantitative Data Presentation

The following table summarizes the benchmarking data for the three synthetic routes, allowing for an objective comparison of performance metrics.

Synthetic RoutePrimary Reagent / CatalystYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)ScalabilityCost Profile
Non-Selective Reduction NaBH4​ , Methanol85 - 90%~ 1.5 : 1N/A (Racemic)HighLow
Diastereoselective Reduction L-Selectride, THF80 - 85%> 95 : 5N/A (Racemic)Moderate (Requires -78 °C)High (Reagent cost)
ATH via DKR Ru-(R,R)-TsDPEN, HCO2​H/Et3​N 88 - 92%> 98 : 2> 99%High (Mild heating, 40 °C)Moderate (Catalyst cost offset by yield)

Conclusion

For early-stage exploratory chemistry where stereochemistry is not yet a variable of interest, NaBH4​ reduction remains a viable, low-cost option. However, for advanced drug development where the precise 3D architecture of the 4-hydroxy-3-benzylpiperidine core is required for target engagement, the Ru-catalyzed Dynamic Kinetic Resolution (DKR) is the undisputed optimal route. It completely bypasses the 50% yield limitation of classical resolution and delivers the desired chiral building block with exceptional purity and scalability.

References[1] Benchchem.3-Benzylpiperidin-4-ol hydrochloride. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4g2uEB5I8_HZy-ERdy5tyVl0eXenMHILbpTglmuPmqNaTrLKvH5cKbsyQuwKdzvGa2qB7n-nVdA6QdpcKZPM8qjXIzzUxqG_2aG4A8LvpioRAMSw2GKlAuT-1IH7gjhP2REZZ8KY=[2] Benchchem.(S)-1-benzyl-2-phenylpiperidin-4-one. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnjQ2wJUxFuBHF9pXHV0BmROL8lf57asF_HaoVA9mjblley1xPrao10NZRda4wxwX9jK1-JEgjrkH1cJU-AN5Zc9i7yZ620WXuHS8TtPUY6wQjUdvG3wlE0iuy9LGDIXubuyVV[3] Journal of Medicinal Chemistry - ACS Publications.Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3J_jYEMR4YjIkNNGZoAYv0AZMYjQMNBMvb9sRVWvELgEfCXt8v1IvVxpf5k1m-tujZOI29D7N_8Oe6TdC-L-cL7FWCNDDJPR-neP5bL3She_cjYuJ7TBQ_tBDMN0a5wiLljEI9LQjZxfiQd3exR4=[4] PMC.Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG302ocgUdMDM2_j_-L5IXec-fD1J5zB74wfLj8Gyuepa5x9v2TXBSKwBz1mFB4LqT0jrsXesCSqlqk11WQ6T-qI_URoSSfX_YRC1vUq3mEO6JSdr96XhSlpTiDAWQXyaSlwOO9uGCy0MNXHA==

Sources

Validation

Comparative Guide: Reproducibility of Behavioral Assays for 4-Hydroxy-3-Benzylpiperidine Derivatives in CNS Drug Discovery

As neuropharmacology shifts toward highly selective allosteric modulators, the piperidine scaffold—specifically 4-hydroxy-3-benzylpiperidine and its structural isomers—has emerged as a critical pharmacophore. This scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

As neuropharmacology shifts toward highly selective allosteric modulators, the piperidine scaffold—specifically 4-hydroxy-3-benzylpiperidine and its structural isomers—has emerged as a critical pharmacophore. This scaffold forms the core of selective NMDA receptor (NR2B) antagonists and emerging cholesterol 24-hydroxylase (CH24H) inhibitors. However, evaluating these compounds in preclinical behavioral assays often yields high inter-laboratory variance.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 4-hydroxy-3-benzylpiperidine-derived compounds against standard alternatives. More importantly, this guide establishes a self-validating protocol framework to ensure that your behavioral data is driven by true psychotropic efficacy, not experimental artifacts.

Mechanistic Grounding: Why Scaffold Geometry Dictates Behavior

To achieve reproducible behavioral data, we must first understand the causality between the molecule's structure and the animal's physiological response.

The NR2B-selective antagonism mediated by the benzylpiperidine scaffold triggers rapid antidepressant-like effects by decreasing calcium influx. This reduction subsequently activates the mammalian target of rapamycin (mTOR) signaling pathway, enhancing Brain-Derived Neurotrophic Factor (BDNF) expression and synaptic plasticity [1].

However, slight geometric shifts in the scaffold drastically alter in vivo performance. Recent chemogenomic approaches have demonstrated that optimizing the piperidine ring—such as utilizing a 3-benzyl substitution rather than the traditional 4-benzyl isomer found in older drugs like Ifenprodil—can significantly improve ligand efficiency and brain penetrance while reducing off-target liabilities [2].

MechanisticPathway Ligand 4-Hydroxy-3-Benzylpiperidine Receptor NR2B-NMDA Receptor Ligand->Receptor Ca2 Decreased Ca2+ Influx Receptor->Ca2 mTOR mTOR Activation Ca2->mTOR BDNF BDNF Expression mTOR->BDNF Behavior Antidepressant Behavior BDNF->Behavior

Figure 1: Mechanistic pathway of 4-hydroxy-3-benzylpiperidine derivatives in behavioral modulation.

Comparative Performance Analysis

A critical failure point in evaluating NMDA modulators is the confounding effect of motor impairment. At higher doses, traditional 4-benzylpiperidine derivatives can induce sedation or ataxia, which directly skews immobility times in the Forced Swim Test (FST) [3].

The table below summarizes the quantitative performance and reproducibility metrics of the 4-hydroxy-3-benzylpiperidine scaffold compared to standard industry alternatives.

Scaffold / CompoundPrimary TargetFST Efficacy DoseMotor Impairment Risk (OFT)Assay Reproducibility (CV%)Key Advantage / Disadvantage
4-Hydroxy-3-benzylpiperidine NR2B / CH24H10–20 mg/kgLow12–15%High ligand efficiency; stable behavioral baselines.
Ifenprodil (4-benzyl isomer) NR2B20–40 mg/kgHigh (Sedation)25–30%Prone to false positives in FST due to motor deficits.
Ro 25-6981 NR2B10 mg/kgLow10–15%Excellent research standard, but poor oral bioavailability.
Ketamine NMDA (Pan)10 mg/kgHigh (Hyperlocomotion)20–25%Rapid action, but hyperlocomotion confounds MWM/FST.

Self-Validating Experimental Protocols

A behavioral protocol cannot exist in isolation; it must be a self-validating system. If a compound reduces immobility in the FST, is it acting as an antidepressant, or is it merely a psychomotor stimulant? By coupling the primary efficacy assay (FST) with a baseline motor control assay (Open Field Test) on the same cohort, we eliminate false positives. This rigor is an absolute necessity for advancing compounds into clinical trials for complex indications [4].

Phase A: Pre-Assay Validation via Open Field Test (OFT)

Purpose: To establish baseline locomotion and rule out sedative or stimulant artifacts.

  • Apparatus Setup: Utilize a 40 cm × 40 cm × 40 cm opaque acrylic arena. Ensure ambient lighting is standardized to exactly 100 lux at the arena floor to prevent anxiety-induced freezing.

  • Dosing & Habituation: Administer the 4-hydroxy-3-benzylpiperidine derivative (e.g., 10 mg/kg i.p.) or vehicle 30 minutes prior to testing. Do not pre-habituate the animal to the OFT arena; novelty is required to stimulate baseline exploration.

  • Execution: Place the rodent in the center of the arena. Record activity for exactly 10 minutes using automated overhead video tracking (e.g., EthoVision XT).

  • Causality Check: Extract the "Total Distance Traveled" metric. If the test group deviates by >15% from the vehicle group, the dose is inducing motor side effects. Do not proceed to the FST with this dose, as the efficacy data will be fundamentally compromised.

Phase B: Efficacy Readout via Forced Swim Test (FST)

Purpose: To measure true antidepressant-like efficacy (immobility reduction) free from motor confounders.

  • Apparatus Preparation: Fill a transparent cylindrical tank (height 40 cm, diameter 20 cm) with water to a depth of 25 cm. Critical Step: Water temperature must be strictly maintained at 24 ± 1°C. Colder water induces hypothermia-driven exhaustion, while warmer water promotes floating, destroying assay reproducibility.

  • Pre-Test Session (Day 1): Place the rodent in the water for 15 minutes. This induces a state of "behavioral despair." Remove, dry thoroughly with a heated towel, and return to the home cage.

  • Test Session (Day 2): Administer the validated dose of the compound 30 minutes prior to testing. Place the animal in the water for 6 minutes.

  • Blinded Data Synthesis: Discard the first 2 minutes of video data (habituation phase). Analyze the final 4 minutes for "Immobility Time" (defined as the cessation of all movement except those required to keep the head above water).

AssayWorkflow Acclimation Animal Acclimation (7 Days) Dosing Compound Admin (Vehicle/Test/Active) Acclimation->Dosing OFT Open Field Test (Motor Control) Dosing->OFT FST Forced Swim Test (Efficacy Assay) OFT->FST Tracking Automated Video Tracking FST->Tracking Data Data Synthesis Tracking->Data

Figure 2: Self-validating behavioral assay workflow integrating motor controls with efficacy testing.

Conclusion

The 4-hydroxy-3-benzylpiperidine scaffold offers superior ligand efficiency and a cleaner behavioral profile compared to legacy 4-benzyl isomers and non-selective NMDA antagonists. By implementing a coupled, self-validating OFT-FST protocol, researchers can confidently isolate the true psychotropic efficacy of these compounds, ensuring that preclinical data translates reliably into downstream drug development.

References

  • Title: Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats Source: Psychopharmacology URL: [Link]

  • Title: Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Effect of the selective NMDA NR2B antagonist, ifenprodil, on acute tolerance to ethanol-induced motor impairment in adolescent and adult rats Source: Pharmacology Biochemistry and Behavior URL: [Link]

  • Title: Ifenprodil for the treatment of methamphetamine use disorder: An exploratory, randomized, double-blind, placebo-controlled trial Source: Neuropsychopharmacology Reports URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Hydroxy-3-benzylpiperidine

This guide provides essential safety protocols and operational plans for the handling and disposal of 4-Hydroxy-3-benzylpiperidine. As a dedicated partner in your research, we aim to provide value beyond the product itse...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 4-Hydroxy-3-benzylpiperidine. As a dedicated partner in your research, we aim to provide value beyond the product itself, building a foundation of trust through a commitment to laboratory safety. This document is structured to deliver immediate, actionable information tailored for researchers, scientists, and drug development professionals.

Hazard Assessment: A Proactive Approach Through Structural Analogy

The primary hazards associated with piperidine derivatives include severe skin and eye irritation or damage, respiratory irritation, and potential toxicity.[1][2][3] Many are also flammable or combustible.[4][5] Based on these analogs, the following hazard profile for 4-Hydroxy-3-benzylpiperidine should be assumed.

Potential Hazard Classification GHS Pictogram Implication for Safe Handling
Skin Corrosion/Irritation (Category 2) alt text Direct contact can cause skin irritation, redness, and inflammation.[1][2] Prolonged contact may lead to more severe damage. All skin contact must be avoided.
Serious Eye Damage/Irritation (Category 2) alt text Poses a significant risk of serious eye irritation upon contact from splashes or vapors.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System alt text Inhalation of dust, mists, or vapors may cause respiratory tract irritation.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation) alt text While the exact toxicity is unknown, related piperidines can be toxic or harmful if swallowed, inhaled, or absorbed through the skin.[6]
Flammable/Combustible Liquid alt text Piperidine itself is a highly flammable liquid.[4][6] All ignition sources must be rigorously excluded from the handling area.

The Core Defense: Engineering Controls and Personal Protective Equipment (PPE)

Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

Engineering Controls: The First Line of Defense

Before any handling, ensure engineering controls are in place and functional. These are the most effective means of reducing exposure.[7]

  • Chemical Fume Hood: All manipulations of 4-Hydroxy-3-benzylpiperidine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors or dust.[1][8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are safely diluted and removed.[4]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[9]

Required Personal Protective Equipment (PPE)

A complete PPE ensemble is mandatory for all personnel handling this compound.

  • Eye and Face Protection:

    • What: Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards are required at all times.[1]

    • Why: They provide essential protection against splashes and vapors that can cause serious eye irritation or damage.

    • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring larger volumes or working under pressure, a full-face shield must be worn in addition to safety goggles.[4]

  • Skin and Body Protection:

    • Gloves:

      • What: Use chemically resistant gloves. Butyl or nitrile rubber are recommended for piperidine derivatives.[4][8] Always check the manufacturer's glove selection guide for compatibility and breakthrough times.[10][11]

      • Why: Piperidine compounds can cause severe skin irritation and may be absorbed through the skin.[7] The correct glove material provides a necessary barrier.

      • Protocol: Inspect gloves for any signs of degradation or perforation before each use.[1] Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[1] Contaminated gloves must be disposed of as hazardous waste.[8]

    • Laboratory Coat/Apron:

      • What: A flame-retardant lab coat is essential due to the flammability risk.[8] For handling larger quantities, a chemical-resistant apron over the lab coat is required.

      • Why: This protects your skin and personal clothing from splashes and spills. The flame-retardant property is a critical precaution against fire hazards.

  • Respiratory Protection:

    • What: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, it is necessary during emergency situations, such as a large spill, or if there is a failure of engineering controls.[11]

    • Why: To prevent inhalation of potentially toxic and irritating vapors.[12]

    • Selection: If required, a NIOSH-approved respirator with cartridges appropriate for organic vapors and ammonia derivatives (Type K filter) should be used.[13] All respirator use must be part of a comprehensive respiratory protection program that includes fit-testing and training.

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, sequential protocol is critical for ensuring safety. The following workflow outlines the key steps from preparation to cleanup.

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase start Start: Review SDS & Protocol verify_hood Verify Fume Hood is Operational start->verify_hood don_ppe Don Full PPE (Coat, Goggles, Gloves) verify_hood->don_ppe retrieve Retrieve Chemical from Storage don_ppe->retrieve weigh Weigh/Dispense Compound retrieve->weigh experiment Perform Experimental Procedure weigh->experiment waste Segregate & Seal Hazardous Waste (Liquid, Solid, Sharps) experiment->waste decontaminate Decontaminate Work Area waste->decontaminate doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end_node End wash->end_node End

Caption: Workflow for Safe Handling of 4-Hydroxy-3-benzylpiperidine.

Donning PPE (Preparation)
  • Lab Coat: Don a flame-retardant lab coat, ensuring it is fully buttoned.

  • Eye/Face Protection: Put on chemical safety goggles. If required, add a face shield.

  • Gloves: Put on the final layer of protection, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing PPE (Cleanup)
  • Gloves: Remove gloves using a technique that avoids touching the contaminated exterior with bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat by rolling it inside-out to contain any surface contamination.

  • Face Shield/Goggles: Remove face and eye protection last.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

Emergency Preparedness: Spill and Exposure Management

Spill Response

In the event of a spill, immediate and correct action is crucial.[8]

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.[1]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Control Ignition: Remove all potential sources of ignition from the area.[4][7]

  • Contain: For small spills, use a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[1][8] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[4][14]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.[8]

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][13]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet or label to the medical professional.

Waste Disposal: The Final Step in the Chemical Lifecycle

Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste generated from handling 4-Hydroxy-3-benzylpiperidine must be treated as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and all applicable hazard pictograms (e.g., flammable, corrosive, toxic).[8]

  • Liquid Waste: Collect all waste solutions in a designated, sealed, and properly labeled hazardous waste container.

  • Solid Waste: All contaminated materials, including gloves, absorbent pads, and weighing papers, must be collected in a separate, labeled container for solid hazardous waste.[8]

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[8] The rinsed container should then be managed according to institutional EHS guidelines.

References

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Central Drug House (P) Ltd. 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Antibodies.com. 4-Piperidinopiperidine Safety Data Sheet.
  • NJ Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY.
  • Sigma-Aldrich. (2025, November 6). Aldrich A88182 - SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Benzylpiperidine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Jubilant Ingrevia. Piperidine Safety Data Sheet.
  • Fisher Scientific. (2025, May 1). 1-Benzyl-4-piperidone - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 23). Piperidine - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, October 30). 4-Benzyl-4-hydroxypiperidine - SAFETY DATA SHEET.
  • PubChem. 4-Benzylpiperidine | C12H17N | CID 31738.

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